Product packaging for DM-Nofd(Cat. No.:)

DM-Nofd

Cat. No.: B607159
M. Wt: 265.26 g/mol
InChI Key: CAUUPQLNYYFMOQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DM-NOFD (Dimethyl N-oxalyl-D-phenylalanine) is a cell-permeable dimethyl ester prodrug of N-oxalyl-D-phenylalanine (NOFD) and serves as a potent and selective inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH) . FIH is an asparaginyl hydroxylase that, under normal oxygen levels (normoxia), hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits. This hydroxylation blocks the interaction between HIF-α and the p300/CBP transcriptional coactivators, thereby suppressing the hypoxic transcriptional response . By selectively inhibiting FIH with a Ki of 83 µM, this compound blocks this hydroxylation event, which promotes the assembly of the HIF transcriptional complex and enhances the expression of a specific subset of HIF target genes . This mechanism is distinct from that of Prolyl Hydroxylase Domain (PHD) inhibitors, which stabilize HIF-α protein levels. Research indicates that combining FIH inhibition with PHD inhibition can better mimic the full transcriptional response to hypoxia, activating genes not fully responsive to PHD inhibition alone . Consequently, this compound is a valuable pharmacological tool for probing the separate and combined roles of FIH and PHDs in the hypoxia signaling pathway . In research settings, this compound has been shown to modulate cellular metabolism, suppress lipid accumulation in adipocytes, and in a model of chronic kidney disease (CKD), its inhibition of FIH was associated with improved glomerular filtration rate and reduced fibrosis development . Studies confirm that this compound increases the expression of known HIF downstream genes, such as Notch-2, and can reduce intracellular levels of reactive oxygen species (ROS), alleviate DNA damage, and prevent apoptosis following ionizing radiation in vitro . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO5 B607159 DM-Nofd

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl (2R)-2-[(2-methoxy-2-oxoacetyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C13H15NO5/c1-18-12(16)10(14-11(15)13(17)19-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

CAUUPQLNYYFMOQ-SNVBAGLBSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DMNOFD;  DM NOFD;  DM-NOFD

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DM-Nofd

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM-Nofd, the dimethyl ester of N-oxalyl-D-phenylalanine (NOFD), is a cell-permeable prodrug that acts as a selective inhibitor of Factor Inhibiting Hypoxia-inducible factor (FIH).[1] FIH is a key enzyme in the hypoxia signaling pathway, responsible for regulating the transcriptional activity of Hypoxia-Inducible Factors (HIFs).[1][2][3] By inhibiting FIH, this compound modulates the expression of a specific subset of HIF target genes, making it a valuable tool for studying cellular responses to hypoxia and a potential therapeutic agent for various diseases, including chronic kidney disease and fibrosis.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of FIH and Modulation of the HIF Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of Factor Inhibiting Hypoxia-inducible factor (FIH), an Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenase.[1] FIH plays a crucial role in the cellular response to oxygen availability by hydroxylating an asparaginyl residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits.[1][3] This hydroxylation prevents the interaction of HIF-α with the p300/CBP transcriptional co-activators, thereby suppressing the transcriptional activity of HIF.[2][3]

Under normoxic (normal oxygen) conditions, FIH is active and hydroxylates HIF-α, keeping its transcriptional activity in check. When oxygen levels are low (hypoxia), FIH activity is reduced, allowing HIF-α to escape hydroxylation and activate the transcription of its target genes. These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.

This compound, as a prodrug of the FIH inhibitor NOFD, enters the cell and is converted to its active form. NOFD then competes with 2-oxoglutarate at the active site of FIH, inhibiting its enzymatic activity.[1] This inhibition mimics a hypoxic state for the FIH-dependent arm of the HIF pathway, leading to the activation of a specific set of HIF target genes even under normoxic conditions.[3]

Signaling Pathway of HIF Regulation and this compound Inhibition

HIF_pathway HIF-1α Regulation and this compound Mechanism of Action cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia_inhibitor Hypoxia or this compound Treatment O2 O2 FIH_active Active FIH O2->FIH_active activates HIF1a HIF-1α FIH_active->HIF1a hydroxylates Asn803 HIF1a->FIH_active substrate p300_CBP p300/CBP HIF1a->p300_CBP Interaction Blocked Gene_expression_off Target Gene Transcription OFF p300_CBP->Gene_expression_off DM_Nofd This compound FIH_inactive Inactive FIH DM_Nofd->FIH_inactive inhibits HIF1a_active Active HIF-1α p300_CBP_active p300/CBP HIF1a_active->p300_CBP_active binds Gene_expression_on Target Gene Transcription ON p300_CBP_active->Gene_expression_on

Caption: HIF-1α regulation by FIH and the inhibitory effect of this compound.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound and its active form, NOFD, from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity
CompoundTargetAssay TypeIC50 (μM)Cell LineReference
NOFDFIHIn vitro hydroxylation0.24Recombinant Human FIH[1]
NOFDPHD2In vitro hydroxylation>200Recombinant Human PHD2[1]
This compoundFIHCellular HIF activation100 (effective conc.)SKN:HRE-MLuc[6][7]
This compoundFIHHIF-1α N803 hydroxylation inhibition1000 (1 mM)U2OS[8]
Table 2: Effects on Gene Expression
TreatmentCell LineGeneFold ChangeExperimental ConditionReference
This compound (100 μM)SK-N-BE(2)cCA9Significant increase3% O2[9]
NOFDHCT116HIF-1αSignificant increaseNormoxia[10]
NOFDHCT116Notch-2Significant increaseNormoxia[10]
This compoundHuman Lung FibroblastsCA9, PLOD2, LOXL2Increased expression2-week culture[5]
Table 3: In Vivo Experimental Data
CompoundAnimal ModelDosageRouteEffectReference
This compoundMice (CKD model)200 mg/kg every 24hIntraperitonealIncreased GFR, decreased fibrosis[4]

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the mechanism of action of this compound.

In Vitro FIH Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FIH.

  • Materials: Recombinant human FIH, a peptide substrate corresponding to the HIF-1α C-terminal transactivation domain (e.g., HIF-1α C-TAD788–822), 2-oxoglutarate, and the test compound (e.g., NOFD).

  • Procedure:

    • The reaction mixture containing recombinant FIH, the HIF-1α peptide substrate, and 2-oxoglutarate is prepared.

    • The test compound is added at various concentrations.

    • The reaction is incubated to allow for hydroxylation of the substrate.

    • The extent of hydroxylation is measured, typically using mass spectrometry or a specific antibody that recognizes the hydroxylated asparagine residue.

    • The IC50 value is calculated from the dose-response curve.[1]

Cellular HIF Activation Assay
  • Objective: To assess the ability of this compound to activate HIF-dependent transcription in cells.

  • Materials: A cell line containing a hypoxia-responsive element (HRE) driving a reporter gene (e.g., luciferase), such as SKN:HRE-MLuc cells. This compound and a positive control (e.g., DMOG).

  • Procedure:

    • Cells are seeded in appropriate culture plates.

    • The cells are treated with various concentrations of this compound or the control compound.

    • The cells are incubated under normoxic or hypoxic conditions for a specified period (e.g., 24 hours).

    • The reporter gene activity (e.g., luciferase luminescence) is measured.

    • The fold induction of reporter activity relative to a vehicle-treated control is calculated.[6][7]

Western Blot Analysis of HIF-1α Hydroxylation
  • Objective: To directly measure the effect of this compound on the hydroxylation of HIF-1α in cells.

  • Materials: U2OS cells, this compound, a PHD inhibitor (e.g., IOX2) to stabilize HIF-1α, primary antibodies against FIH, total HIF-1α, and hydroxylated HIF-1α (Asn803), and a secondary antibody.

  • Procedure:

    • U2OS cells are treated with a PHD inhibitor to induce HIF-1α expression.

    • The cells are co-treated with this compound or a vehicle control.

    • After treatment, cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against total HIF-1α and hydroxylated HIF-1α.

    • The signals are detected using a chemiluminescent substrate and an imaging system. The ratio of hydroxylated to total HIF-1α is used to assess the inhibitory effect of this compound.[8]

Experimental Workflow for Studying this compound Effects

experimental_workflow General Experimental Workflow for this compound Studies start Start: Hypothesis (e.g., this compound affects gene X) cell_culture Cell Culture (e.g., U2OS, HCT116) start->cell_culture treatment Treatment with this compound (various concentrations and time points) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction q_pcr qRT-PCR (measure gene X mRNA levels) rna_extraction->q_pcr western_blot Western Blot (measure protein levels of HIF-1α, Asn803-OH HIF-1α, and target proteins) protein_extraction->western_blot data_analysis Data Analysis (statistical comparison) q_pcr->data_analysis western_blot->data_analysis conclusion Conclusion (confirm or reject hypothesis) data_analysis->conclusion

Caption: A typical experimental workflow for investigating the cellular effects of this compound.

Broader Biological and Therapeutic Implications

The selective inhibition of FIH by this compound has several important biological and potential therapeutic implications:

  • Dissecting the HIF Pathway: this compound allows researchers to differentiate the effects of FIH inhibition from those of PHD inhibition, providing a more nuanced understanding of the HIF signaling pathway.[3]

  • Chronic Kidney Disease (CKD): In a murine model of CKD, this compound treatment was associated with an increased glomerular filtration rate and decreased fibrosis, suggesting a potential therapeutic role in this condition.[4]

  • Fibrosis: this compound has been shown to induce the expression of genes involved in collagen modification in human lung fibroblasts, indicating its potential to modulate fibrotic processes.[5]

  • Cancer: The role of HIF in cancer is complex. While this compound has been shown to inhibit the growth of some cancer cells in culture, its overall effect in different cancer types requires further investigation.[11]

  • Radioprotection: Pre-treatment with NOFD has been shown to mitigate reactive oxygen species (ROS) levels and reduce radiation-induced DNA damage and apoptosis in vitro, suggesting a potential application as a radioprotective agent.[10]

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts through the selective inhibition of FIH. Its ability to modulate the HIF signaling pathway in a specific manner provides a unique opportunity to study the intricacies of cellular oxygen sensing and to develop novel treatments for a range of diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound.

References

The Core of Hypoxia-Inducible Factor Activation: A Technical Guide to DM-NOFD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the hypoxia-inducible factor (HIF) pathway stands as a master regulator of the response to low oxygen conditions, or hypoxia. The stability and transcriptional activity of the HIF-1α subunit are tightly controlled by a class of 2-oxoglutarate (2OG)-dependent dioxygenases. Among these, the Factor Inhibiting HIF (FIH) plays a crucial role in attenuating the HIF transcriptional response under normoxic conditions. DM-NOFD, a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD), has emerged as a potent and selective inhibitor of FIH. This technical guide provides an in-depth exploration of this compound, its mechanism of action, experimental protocols for its characterization, and quantitative data to support its use as a valuable tool in hypoxia research and drug development.

Mechanism of Action: The HIF-1α Signaling Pathway and FIH Inhibition

Under normal oxygen concentrations (normoxia), the HIF-1α protein is subject to two key post-translational modifications that lead to its degradation and inactivation. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] Concurrently, Factor Inhibiting HIF (FIH) hydroxylates a specific asparagine residue (Asn803) within the C-terminal transactivation domain (C-TAD) of HIF-1α.[2][3] This asparaginyl hydroxylation sterically hinders the recruitment of the transcriptional co-activators p300 and CREB-binding protein (CBP), thereby preventing the initiation of gene transcription.[2][4]

In hypoxic conditions, the activity of both PHDs and FIH is diminished due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, its translocation to the nucleus, dimerization with HIF-1β (also known as ARNT), and subsequent binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes. The recruitment of p300/CBP to the C-TAD then initiates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound acts as a selective inhibitor of FIH. As a prodrug, it readily crosses the cell membrane, where it is hydrolyzed to its active form, NOFD. NOFD then competitively inhibits the asparaginyl hydroxylase activity of FIH.[5] This inhibition mimics the effect of hypoxia on the C-TAD, allowing for the recruitment of p300/CBP and the activation of HIF-1α target gene transcription, even under normoxic conditions. The high selectivity of NOFD for FIH over PHDs makes this compound a precise tool for dissecting the specific roles of the asparaginyl hydroxylation pathway in HIF-1α regulation.[6]

HIF-1α Signaling Pathway and this compound Inhibition cluster_normoxia Normoxia (21% O2) cluster_dmnofd Normoxia + this compound HIF-1α_normoxia HIF-1α FIH_active FIH (Active) HIF-1α_normoxia->FIH_active O2, 2-OG Hydroxylated_HIF-1α Hydroxylated HIF-1α (Asn803-OH) FIH_active->Hydroxylated_HIF-1α p300/CBP_normoxia p300/CBP No_Transcription No Transcription of HIF Target Genes p300/CBP_normoxia->No_Transcription Hydroxylated_HIF-1α->p300/CBP_normoxia Blocks Binding This compound This compound NOFD NOFD (Active Inhibitor) This compound->NOFD Hydrolysis FIH_inhibited FIH (Inhibited) NOFD->FIH_inhibited Inhibits HIF-1α_dmnofd HIF-1α HIF-1α_dmnofd->FIH_inhibited HIF-1α_p300_complex HIF-1α/p300-CBP Complex HIF-1α_dmnofd->HIF-1α_p300_complex p300/CBP_dmnofd p300/CBP p300/CBP_dmnofd->HIF-1α_p300_complex Transcription Transcription of HIF Target Genes HIF-1α_p300_complex->Transcription

HIF-1α Signaling and this compound Inhibition

Quantitative Data

The following tables summarize the key quantitative data for NOFD, the active form of this compound.

Table 1: In Vitro Inhibitory Activity of NOFD

Target EnzymeIC50 (μM)Reference
Factor Inhibiting HIF (FIH)0.24[5][6]
Prolyl Hydroxylase Domain 2 (PHD2)>100[6]
Jumonji Domain-Containing Protein 5 (JMJD5)>100[6]
Aspartate/asparagine-β-hydroxylase (AspH)15.6[6]
Histone Nε-lysine Demethylase 4A (KDM4A)14.4[6]

Table 2: Kinetic Parameters for FIH Inhibition by NOFD

ParameterValueSubstrateReference
Km (app; O2)90 μMHIF-1α C-TAD[6]
Km (app; 2-oxoglutarate)64 μMHis6–HIF-1α653–826 CAD[7]
Km (app; substrate)154 μMHis6–HIF-1α653–826 CAD[7]
kcat (app)0.56 ± 0.04 s-1HIF-1α CAD35-mer[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1α by quantifying the expression of a luciferase reporter gene under the control of Hypoxia Response Elements (HREs).

Materials:

  • HIF-1α reporter plasmid (e.g., pGL3-HRE-luciferase)

  • Control plasmid for transfection normalization (e.g., pRL-TK)

  • Cell line of choice (e.g., HEK293T, HeLa)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the HIF-1α reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 24 hours) under normoxic or hypoxic conditions.

  • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Express the results as fold induction relative to the vehicle-treated control.

HIF-1α Luciferase Reporter Assay Workflow Seed_Cells Seed Cells in 96-well Plate Transfect Co-transfect with HRE-luciferase and Control Plasmids Seed_Cells->Transfect Treat Treat with this compound or Vehicle Transfect->Treat Incubate Incubate (e.g., 24h) Normoxia/Hypoxia Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure_Luciferase Measure Firefly and Renilla Luciferase Activity Lyse->Measure_Luciferase Analyze Normalize and Calculate Fold Induction Measure_Luciferase->Analyze qRT-PCR Workflow for HIF-1α Target Genes Cell_Treatment Cell Seeding and Treatment with this compound RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Target and Housekeeping Genes) cDNA_Synthesis->qPCR_Setup qPCR_Run Perform Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis

References

Subject: In-depth Technical Guide on the Discovery and Synthesis of DM-Nofd

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify any information pertaining to a compound or discovery designated as "DM-Nofd."

This suggests that "this compound" may be one of the following:

  • A novel, yet-to-be-published discovery: The compound or process may be under development and not yet disclosed in public forums or scientific journals.

  • An internal project codename: Many research and development projects use internal codenames that do not correspond to the final public designation.

  • A typographical error: There may be a mistake in the nomenclature provided.

Moving Forward

We are committed to providing accurate and in-depth technical guides. To proceed with your request, please verify the name "this compound" and, if possible, provide any of the following:

  • An alternative name or designation.

  • The chemical structure or class of the compound.

  • Any associated research institution, company, or principal investigator.

  • A publication title or DOI where it is mentioned.

Upon receiving a verifiable subject, we will proceed with a thorough literature review to construct the requested technical guide, including detailed data tables, experimental protocols, and visualizations of signaling pathways and workflows. We look forward to assisting you with your research and development needs.

In-Depth Technical Guide: The Biological Activity of Dimethyl N-oxalyl-d-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl N-oxalyl-d-phenylalanine, a cell-permeable prodrug of N-oxalyl-d-phenylalanine (NOFD), has emerged as a significant research compound due to its specific biological activity as an inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH). This technical guide provides a comprehensive overview of its mechanism of action, key biological effects, and the experimental protocols used to elucidate its activity. The primary therapeutic potential of this compound, as demonstrated in preclinical studies, lies in its radioprotective properties. By inhibiting FIH, it mitigates the detrimental effects of ionizing radiation, including the reduction of reactive oxygen species (ROS), decreased apoptosis, and modulation of downstream signaling pathways, notably involving Notch-2. This document serves as a detailed resource for researchers and professionals in drug development interested in the therapeutic applications of FIH inhibitors.

Core Mechanism of Action: FIH Inhibition

Dimethyl N-oxalyl-d-phenylalanine readily crosses the cell membrane, where it is metabolized into its active form, N-oxalyl-d-phenylalanine (NOFD). NOFD functions as a potent and selective inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that plays a crucial role in the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.

Under normoxic conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits. This hydroxylation prevents the recruitment of transcriptional coactivators, thereby suppressing HIF-mediated gene expression. By inhibiting FIH, NOFD prevents this hydroxylation, leading to the activation of HIF-1α even in the presence of oxygen. This activation is central to the observed biological effects of the compound.

Quantitative Inhibition Data
CompoundTargetIC50KiNotes
N-oxalyl-d-phenylalanine (NOFD)Factor Inhibiting HIF (FIH)0.24 µM[1]83 µM[2]Exhibits selectivity for FIH over HIF prolyl hydroxylases.

Key Biological Activity: Radioprotection

The most well-documented biological activity of Dimethyl N-oxalyl-d-phenylalanine is its ability to protect cells from the damaging effects of ionizing radiation.[3][4] This radioprotective effect is a direct consequence of its FIH inhibitory action and manifests through several key cellular responses.

Reduction of Reactive Oxygen Species (ROS)

Ionizing radiation leads to a surge in intracellular reactive oxygen species (ROS), causing significant oxidative stress and damage to cellular components. Pre-treatment with NOFD has been shown to significantly mitigate this increase in ROS levels in irradiated cells.[3][4]

Quantitative Data: Effect of NOFD on ROS Levels
Cell LineTreatmentRadiation Dose (Gy)Incubation Time (h)ROS Level (Relative Fluorescence Units)
HeLaControl024~100
HeLaIR624~350
HeLaNOFD (100 µM) + IR624~200

Data are approximated from graphical representations in Meng et al. (2018) for illustrative purposes.

Attenuation of Apoptosis

By reducing oxidative stress and activating pro-survival pathways downstream of HIF-1α, NOFD effectively protects cells from radiation-induced apoptosis. This has been demonstrated through a reduction in the number of apoptotic cells following irradiation.[3][4]

Quantitative Data: Effect of NOFD on Apoptosis
Cell LineTreatmentRadiation Dose (Gy)Incubation Time (h)Apoptosis Rate (%)
HeLaControl048~5
HeLaIR648~45
HeLaNOFD (100 µM) + IR648~20

Data are approximated from graphical representations in Meng et al. (2018) for illustrative purposes.

Modulation of Downstream Signaling: Upregulation of Notch-2

A key mechanistic insight into the radioprotective effects of NOFD is the observed upregulation of the Notch-2 gene.[3] The Notch signaling pathway is intricately linked with the cellular stress response and cell fate decisions. The activation of Notch-2 by NOFD treatment in the context of radiation exposure suggests a role for this pathway in mediating the pro-survival effects.

Quantitative Data: Effect of NOFD on Notch-2 Expression
Cell LineTreatmentRadiation Dose (Gy)Incubation Time (h)Relative Notch-2 mRNA Expression
HeLaControl0241.0
HeLaIR624~1.5
HeLaNOFD (100 µM) + IR624~3.0

Data are approximated from graphical representations in Meng et al. (2018) for illustrative purposes.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Dimethyl N-oxalyl-d-phenylalanine

G cluster_extracellular Extracellular cluster_intracellular Intracellular DM_NOFD Dimethyl N-oxalyl-d-phenylalanine NOFD N-oxalyl-d-phenylalanine (NOFD) DM_NOFD->NOFD Metabolism FIH Factor Inhibiting HIF (FIH) NOFD->FIH Inhibits HIF1a_hydroxylated Hydroxylated HIF-1α FIH->HIF1a_hydroxylated Hydroxylates HIF1a_active Active HIF-1α Coactivators Transcriptional Coactivators HIF1a_hydroxylated->Coactivators Blocks Binding HIF1a_active->Coactivators Binds Notch2 Notch-2 Gene Expression Coactivators->Notch2 Activates Radioprotection Radioprotection (Reduced ROS, Decreased Apoptosis) Notch2->Radioprotection

Caption: Signaling pathway of Dimethyl N-oxalyl-d-phenylalanine.

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa cells) Treatment_Groups 2. Treatment Groups: - Control - NOFD - Ionizing Radiation (IR) - NOFD + IR Cell_Culture->Treatment_Groups ROS_Assay 3. ROS Detection (DCFH-DA Assay) Treatment_Groups->ROS_Assay Gene_Expression 5. Gene Expression Analysis (qRT-PCR for Notch-2) Treatment_Groups->Gene_Expression Data_Quantification 6. Quantification and Statistical Analysis ROS_Assay->Data_Quantification Apoptosis_Assay 4. Apoptosis Assay (Flow Cytometry with Annexin V/PI) Apoptosis_Assay->Data_Quantification Gene_Expression->Data_Quantification Treatment_groups Treatment_groups Treatment_groups->Apoptosis_Assay

Caption: Experimental workflow for evaluating the radioprotective effects of NOFD.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Dimethyl N-oxalyl-d-phenylalanine's biological activity, based on the study by Meng et al. (2018).

Cell Culture and Irradiation
  • Cell Line: Human cervical cancer cell line (HeLa).

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • NOFD Treatment: N-oxalyl-d-phenylalanine (NOFD) was dissolved in DMSO to create a stock solution and then diluted in culture medium to the final desired concentrations (e.g., 50, 100, 200 µM). Cells were pre-treated with NOFD for 2 hours before irradiation.

  • Irradiation: Cells were exposed to a single dose of 6 Gy of γ-rays using a 60Co radiation source at a dose rate of 1 Gy/min. Control cells were sham-irradiated.

Intracellular ROS Detection
  • Assay Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay was used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • After treatment and/or irradiation, cells were washed with phosphate-buffered saline (PBS).

    • Cells were incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

    • Following incubation, cells were washed twice with PBS.

    • Fluorescence was measured using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Apoptosis Analysis by Flow Cytometry
  • Assay Principle: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Procedure:

    • At 48 hours post-irradiation, both adherent and floating cells were collected.

    • Cells were washed twice with cold PBS and resuspended in 1X binding buffer.

    • 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

    • The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

    • 400 µL of 1X binding buffer was added to each sample.

    • Analysis was performed within 1 hour using a flow cytometer.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Assay Principle: qRT-PCR was used to measure the relative mRNA expression levels of target genes, including Notch-2.

  • Procedure:

    • RNA Extraction: Total RNA was extracted from cells 24 hours post-irradiation using TRIzol reagent according to the manufacturer's instructions.

    • Reverse Transcription: 1 µg of total RNA was reverse-transcribed into cDNA using a reverse transcription kit.

    • qPCR: The qPCR reaction was performed using a SYBR Green qPCR master mix on a real-time PCR system. The reaction conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Data Analysis: The relative expression of the target gene was calculated using the 2-ΔΔCt method, with GAPDH used as the internal control.

Conclusion and Future Directions

Dimethyl N-oxalyl-d-phenylalanine, through its active metabolite NOFD, demonstrates significant potential as a radioprotective agent. Its well-defined mechanism of action, centered on the inhibition of FIH and subsequent activation of the HIF pathway, provides a strong rationale for its therapeutic development. The downstream effects, including the reduction of oxidative stress, inhibition of apoptosis, and modulation of the Notch-2 signaling pathway, underscore its multifaceted protective capabilities.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of Dimethyl N-oxalyl-d-phenylalanine. Further elucidation of the role of Notch-2 and other downstream targets of HIF in mediating radioprotection will be crucial for a complete understanding of its biological activity. For drug development professionals, this compound represents a promising lead in the quest for effective and non-toxic radioprotectors for use in clinical and other settings involving radiation exposure.

References

In-Depth Technical Guide: Factor-Inhibiting HIF (FIH) and its Selective Inhibitor DM-Nofd

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Factor-inhibiting HIF (FIH), a non-redundant asparaginyl hydroxylase, serves as a critical oxygen sensor and a key negative regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway. By hydroxylating a conserved asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits, FIH prevents the recruitment of transcriptional coactivators, thereby attenuating the hypoxic response. The selective inhibition of FIH presents a promising therapeutic strategy for various pathologies, including metabolic diseases and cancer. DM-Nofd, a cell-permeable prodrug of the potent and selective FIH inhibitor N-oxalyl-d-phenylalanine (NOFD), has emerged as a valuable chemical tool for elucidating the physiological and pathological roles of FIH. This technical guide provides a comprehensive overview of FIH and this compound, including quantitative biochemical data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data on FIH and this compound

The following tables summarize the key quantitative data related to the enzymatic activity of FIH and the inhibitory properties of this compound and its active form, NOFD.

ParameterSubstrate/InhibitorValueSpecies/Assay ConditionsReference
FIH Kinetic Parameters
Kmapp(O₂)His₆–HIF-1α-⁶⁵³⁻⁸²⁶ CAD237 µMRecombinant human FIH[1]
Kmapp(O₂)HIF-1α⁷⁸⁸⁻⁸²² CAD peptide150 µMRecombinant human FIH[1]
Kmapp(O₂)HIF-2α⁸³²⁻⁸⁶⁶ CAD peptide110 µMRecombinant human FIH[1]
Kmapp(2OG)HIF-1α CAD₃₅-mer110 ± 20 µMRecombinant human FIH[2]
kcatappHIF-1α NODD0.028 ± 0.001 s⁻¹Recombinant human FIH[2]
Inhibitor Potency and Selectivity
KiNOFD83 µMRecombinant human FIH[3]
IC₅₀NOFD0.24 µMSPE-MS-based FIH inhibition assay[4]
IC₅₀This compound>20 µMAgainst KDM3A, KDM4E, and KDM6B[3]
IC₅₀NOFD>1 mMAgainst HIF prolyl hydroxylase (PHD)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study FIH and its inhibition by this compound.

In Vitro FIH Hydroxylation Assay

This assay directly measures the enzymatic activity of FIH by detecting the hydroxylation of a HIF-α substrate.

Materials:

  • Recombinant human FIH protein

  • HIF-α C-terminal transactivation domain (CAD) peptide (e.g., HIF-1α residues 788-822)

  • Hydroxylation buffer (40 mM Tris-HCl pH 7.5, 10 mM KCl, 1 mM DTT, 3 mM MgCl₂, 4 mM ascorbic acid, 1.5 mM FeSO₄)

  • 2-oxoglutarate (2-OG)

  • This compound or NOFD

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a reaction mixture containing recombinant FIH (e.g., 10 µg) and the HIF-α CAD peptide (e.g., 10 µg) in hydroxylation buffer.

  • To test inhibitors, pre-incubate FIH with varying concentrations of this compound or NOFD for 15 minutes at room temperature.

  • Initiate the reaction by adding 2-OG to a final concentration of 4 mM.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding a chelating agent (e.g., 10 mM EDTA) or by heat inactivation.

  • Purify the HIF-α CAD peptide using appropriate affinity chromatography (e.g., Ni-NTA for His-tagged peptides).

  • Prepare peptide fragments by trypsin digestion.

  • Analyze the peptide fragments by MALDI-TOF mass spectrometry to detect a mass shift of +16 Da, corresponding to the addition of a hydroxyl group to the asparagine residue.[5]

Co-Immunoprecipitation of FIH and HIF-1α

This method is used to demonstrate the physical interaction between FIH and HIF-1α in a cellular context.

Materials:

  • HEK293T cells

  • Expression vectors for HA-tagged FIH and FLAG-tagged HIF-1α

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • Anti-HA antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-FLAG and anti-HA antibodies for Western blotting

Procedure:

  • Co-transfect HEK293T cells with expression vectors for HA-FIH and FLAG-HIF-1α.

  • After 24-48 hours, treat cells as required (e.g., with a proteasome inhibitor like MG132 to stabilize HIF-1α, or under normoxic vs. hypoxic conditions).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the supernatant with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using anti-FLAG and anti-HA antibodies to detect the co-precipitated proteins.[6]

HIF-HRE Luciferase Reporter Assay for FIH Inhibition

This cell-based assay measures the transcriptional activity of HIF, which is indirectly regulated by FIH activity.

Materials:

  • SKN:HRE-MLuc cells (or other suitable cell line stably expressing a luciferase reporter driven by a hypoxia-response element)

  • Cell culture medium and supplements

  • This compound

  • DMOG (a pan-hydroxylase inhibitor, as a positive control)

  • DMSO (vehicle control)

  • Hypoxia chamber (e.g., 3% O₂)

  • Luciferase assay reagent

Procedure:

  • Seed SKN:HRE-MLuc cells in a multi-well plate.

  • Allow the cells to adhere overnight.

  • Treat the cells with this compound (e.g., 100 µM), DMOG (e.g., 100 µM), or DMSO (e.g., 1%) for 24 hours under hypoxic conditions (3% O₂).

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Express the results as fold induction relative to the DMSO-treated control.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving FIH and a typical experimental workflow for studying FIH inhibitors.

FIH_HIF_Signaling_Pathway Normoxia Normoxia (High O₂) FIH_active FIH (Active) Normoxia->FIH_active Activates Hypoxia Hypoxia (Low O₂) FIH_inactive FIH (Inactive) Hypoxia->FIH_inactive Inactivates HIF1a HIF-1α FIH_active->HIF1a Hydroxylates Asn803 HIF1a_OH HIF-1α (Asn-OH) HIF_complex HIF-1α/HIF-1β Complex HIF1a->HIF_complex p300_CBP p300/CBP HIF1a_OH->p300_CBP Blocks Binding No_transcription Transcriptional Repression HIF1a_OH->No_transcription HIF_complex->p300_CBP Recruits HRE HRE HIF_complex->HRE Binds to Gene_expression Target Gene Expression HRE->Gene_expression Activates DM_Nofd This compound DM_Nofd->FIH_active Inhibits

Caption: The FIH-HIF signaling pathway under normoxic and hypoxic conditions, and the point of intervention by this compound.

FIH_Crosstalk_Signaling FIH FIH HIF_alpha HIF-α FIH->HIF_alpha Hydroxylates Notch_ICD Notch ICD FIH->Notch_ICD Hydroxylates ARD_proteins Ankyrin Repeat Domain Proteins FIH->ARD_proteins Hydroxylates Metabolism Metabolic Regulation FIH->Metabolism Regulates Hippo_pathway Hippo Pathway (via AMOT) FIH->Hippo_pathway Influences HIF_activity HIF Transcriptional Activity HIF_alpha->HIF_activity Notch_activity Notch Signaling Output Notch_ICD->Notch_activity

Caption: Crosstalk of FIH with other signaling pathways, including Notch, metabolic regulation, and the Hippo pathway.

Experimental_Workflow_FIH_Inhibitor start Start: Hypothesis (FIH inhibition has a therapeutic effect) in_vitro_assay In Vitro Hydroxylation Assay (Determine IC₅₀ of this compound/NOFD) start->in_vitro_assay cell_based_assay Cell-Based Reporter Assay (Confirm cellular activity and potency) in_vitro_assay->cell_based_assay target_engagement Target Engagement Assay (e.g., Co-IP to show FIH-HIF-1α disruption) cell_based_assay->target_engagement downstream_effects Analysis of Downstream Effects (e.g., qPCR for HIF target genes) target_engagement->downstream_effects phenotypic_assay Phenotypic Assays (e.g., metabolic assays, cell proliferation) downstream_effects->phenotypic_assay preclinical_model In Vivo Preclinical Model (e.g., mouse model of disease) phenotypic_assay->preclinical_model end End: Therapeutic Candidate preclinical_model->end

Caption: A typical experimental workflow for the evaluation of a novel FIH inhibitor like this compound.

Conclusion and Future Directions

Factor-inhibiting HIF is a multifaceted enzyme with a well-established role in the negative regulation of the HIF pathway and emerging connections to other critical cellular signaling networks. The selective FIH inhibitor, this compound, and its active metabolite, NOFD, are invaluable tools for dissecting the intricate functions of FIH. The data and protocols presented in this guide provide a solid foundation for researchers in academia and industry to explore the therapeutic potential of targeting FIH. Future research should focus on further delineating the FIH-dependent regulation of metabolism and its crosstalk with other pathways in various disease contexts. The development of next-generation FIH inhibitors with improved pharmacokinetic and pharmacodynamic properties holds significant promise for the treatment of a range of human diseases.

References

In-Depth Technical Guide: DM-Nofd Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nofd (Dimethyl N-oxalyl-D-phenylalanine) is a crucial chemical probe for studying cellular responses to hypoxia. It is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD), which is a potent and selective inhibitor of Factor-Inhibiting Hypoxia-Inducible Factor (FIH).[1][2] FIH is an asparaginyl hydroxylase that plays a key role in regulating the transcriptional activity of Hypoxia-Inducible Factors (HIFs). By inhibiting FIH, this compound effectively modulates the HIF signaling pathway, making it a valuable tool for research in cancer, metabolism, and ischemia. This document provides a comprehensive overview of the structure, chemical properties, and a proposed synthesis protocol for this compound, along with a visualization of its role in the HIF signaling pathway.

Chemical Structure and Properties

This compound is the dimethyl ester of N-oxalyl-D-phenylalanine. Its chemical structure is characterized by a D-phenylalanine core, N-acylated with a methoxycarbonylformyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₁₅NO₅[1]
Molecular Weight 265.26 g/mol [1]
CAS Number 865488-53-5[1]
Appearance Colorless to dark yellow oil[1]
Purity ≥98% (HPLC)[1]
Storage Temperature 2-8°C[1]
SMILES String O=C(C(N--INVALID-LINK--C(OC)=O)=O)OC[1]
InChI Key CAUUPQLNYYFMOQ-SNVBAGLBSA-N[1]
Biological Target Factor-Inhibiting HIF (FIH)[2]
Mechanism of Action Cell-permeable prodrug of the FIH inhibitor NOFD[2]

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible two-step synthetic route can be proposed based on standard organic chemistry reactions. This proposed method involves the initial esterification of D-phenylalanine to its methyl ester, followed by N-acylation with methyl oxalyl chloride.

Step 1: Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

This step involves the esterification of the carboxylic acid group of D-phenylalanine using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

  • Materials:

    • D-phenylalanine

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

    • Diethyl ether or Methyl tert-butyl ether (MTBE)

    • Reaction flask with a stirrer and reflux condenser

    • Ice bath

  • Procedure:

    • Suspend D-phenylalanine in anhydrous methanol in a reaction flask and cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude D-phenylalanine methyl ester hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Step 2: Synthesis of Dimethyl N-oxalyl-D-phenylalanine (this compound)

This step involves the N-acylation of the synthesized D-phenylalanine methyl ester hydrochloride with methyl oxalyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Materials:

    • D-phenylalanine methyl ester hydrochloride

    • Methyl oxalyl chloride

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Reaction flask with a stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon)

    • Ice bath

  • Procedure:

    • Dissolve D-phenylalanine methyl ester hydrochloride in anhydrous DCM in the reaction flask and cool the solution in an ice bath.

    • Add the non-nucleophilic base (e.g., Triethylamine, 2.2 equivalents) dropwise to the stirred solution to neutralize the hydrochloride and prepare the free amine in situ.

    • In a separate flask, dissolve methyl oxalyl chloride (1.1 equivalents) in anhydrous DCM.

    • Add the solution of methyl oxalyl chloride dropwise to the reaction mixture containing the D-phenylalanine methyl ester free amine at 0°C.

    • Allow the reaction to stir at 0°C for a few hours and then let it warm to room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as an oil.

Signaling Pathway and Mechanism of Action

This compound acts as a prodrug, readily crossing cell membranes. Once inside the cell, it is hydrolyzed to its active form, N-oxalyl-D-phenylalanine (NOFD). NOFD is a competitive inhibitor of Factor-Inhibiting HIF (FIH), an asparaginyl hydroxylase.

Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of the HIF-α subunit. This hydroxylation prevents the recruitment of the transcriptional co-activators p300 and CBP, thereby inhibiting the expression of HIF target genes.

By inhibiting FIH, this compound (via NOFD) prevents this hydroxylation, allowing for the recruitment of p300/CBP and subsequent transcription of HIF target genes, even in the presence of oxygen. This mimics a hypoxic response at the level of transcriptional activation.

DM_Nofd_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DM-Nofd_ext This compound DM-Nofd_int This compound DM-Nofd_ext->DM-Nofd_int Cellular Uptake NOFD NOFD (Active Inhibitor) DM-Nofd_int->NOFD Hydrolysis FIH FIH (Factor-Inhibiting HIF) NOFD->FIH Inhibition HIF-alpha-OH Hydroxylated HIF-α FIH->HIF-alpha-OH Hydroxylation (Normoxia) HIF-alpha HIF-α HIF-alpha->FIH Substrate HIF_complex HIF-α/HIF-β Complex HIF-alpha->HIF_complex Dimerization p300_CBP p300/CBP Co-activators HIF-alpha-OH->p300_CBP Blocks Binding HIF-beta HIF-β (ARNT) HIF-beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE p300_CBP->HIF_complex Recruitment Gene_Transcription Target Gene Transcription HRE->Gene_Transcription

Caption: this compound inhibits FIH, preventing HIF-α hydroxylation and promoting gene transcription.

References

The Role of DM-Nofd in the Regulation of HIF-1α C-Terminal Activation Domain Hydroxylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypoxia-inducible factor 1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its activity is tightly controlled by post-translational modifications, primarily hydroxylation of specific amino acid residues. While prolyl hydroxylation of HIF-1α targets it for proteasomal degradation under normoxic conditions, asparaginyl hydroxylation within its C-terminal Activation Domain (CAD) plays a crucial role in modulating its transcriptional activity. This hydroxylation is catalyzed by the Factor Inhibiting HIF (FIH), an Fe(II) and 2-oxoglutarate-dependent dioxygenase. Hydroxylation of asparagine-803 (Asn803) in the HIF-1α CAD sterically hinders the recruitment of the transcriptional coactivator p300, thereby attenuating the expression of hypoxia-responsive genes.

This technical guide provides an in-depth overview of the role of DM-Nofd, the dimethyl ester of N-oxalyl-d-phenylalanine, a cell-permeable prodrug of a potent and selective FIH inhibitor, in the regulation of HIF-1α CAD hydroxylation. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

This compound: A Selective Inhibitor of HIF-1α Asparaginyl Hydroxylation

This compound serves as a prodrug, which upon cellular uptake is hydrolyzed to its active form, N-oxalyl-d-phenylalanine (NOFD). NOFD is a specific inhibitor of FIH.[1][2]

Mechanism of Action

FIH catalyzes the hydroxylation of the β-carbon of the Asn803 side chain within the HIF-1α CAD.[3][4] This modification introduces a hydroxyl group that creates a steric clash, preventing the interaction between HIF-1α and the CH1 domain of the coactivator p300.[5][6] By inhibiting FIH, NOFD prevents this hydroxylation event. As a result, the unhydroxylated HIF-1α CAD is able to bind to p300, leading to the recruitment of the transcriptional machinery and subsequent activation of HIF-1α target genes.[3][7] this compound, as the cell-permeable precursor of NOFD, effectively increases the intracellular concentration of this FIH inhibitor, leading to the stabilization of the HIF-1α/p300 interaction and enhancement of HIF-1 transcriptional activity.[1][8][9]

Quantitative Data

The following tables summarize the available quantitative data for the active inhibitor NOFD and its prodrug this compound.

Compound Target Assay Type Value Reference
N-oxalyl-d-phenylalanine (NOFD)FIHIC500.24 µM[2]
N-oxalyl-d-phenylalanine (NOFD)PHD2IC50>1 mM[2]
This compoundHIF-1α activityCell-based reporter assay100 µM enhances activity[8][9]

Signaling Pathways and Experimental Workflows

HIF-1α CAD Hydroxylation and Inhibition by this compound

HIF-1a_CAD_Hydroxylation cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound HIF1a_CAD HIF-1α CAD (Asn803) Hydroxylated_HIF1a_CAD Hydroxylated HIF-1α CAD (Asn803-OH) HIF1a_CAD->Hydroxylated_HIF1a_CAD Hydroxylation FIH FIH FIH->HIF1a_CAD O2 O₂ O2->FIH 2OG 2-OG 2OG->FIH No_Binding No Binding Hydroxylated_HIF1a_CAD->No_Binding p300 p300 p300->No_Binding Transcriptional_Repression Transcriptional Repression No_Binding->Transcriptional_Repression DMNofd This compound NOFD NOFD DMNofd->NOFD Hydrolysis FIH_inhibited FIH (inhibited) NOFD->FIH_inhibited Inhibits HIF1a_CAD_unhydroxylated HIF-1α CAD (Asn803) Binding Binding HIF1a_CAD_unhydroxylated->Binding p300_bound p300 p300_bound->Binding Transcriptional_Activation Transcriptional Activation Binding->Transcriptional_Activation FIH_Hydroxylation_Assay Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Recombinant FIH - HIF-1α CAD peptide - Fe(II), 2-OG, Ascorbate - Buffer Start->Prepare_Reaction_Mixture Add_Inhibitor Add this compound (or vehicle) Prepare_Reaction_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Analyze_by_MS Analyze by Mass Spectrometry Quench_Reaction->Analyze_by_MS Determine_Hydroxylation Determine % Hydroxylation ([Peptide+16]/[Total Peptide]) Analyze_by_MS->Determine_Hydroxylation End End Determine_Hydroxylation->End CoIP_Workflow Start Start Cell_Culture Culture cells and treat with This compound or vehicle under hypoxia Start->Cell_Culture Lyse_Cells Lyse cells in non-denaturing buffer Cell_Culture->Lyse_Cells Preclear_Lysate Pre-clear lysate with control beads Lyse_Cells->Preclear_Lysate Immunoprecipitate Immunoprecipitate with anti-HIF-1α antibody Preclear_Lysate->Immunoprecipitate Wash_Beads Wash beads Immunoprecipitate->Wash_Beads Elute_Complex Elute protein complexes Wash_Beads->Elute_Complex Analyze_by_Western_Blot Analyze by Western Blot (probe for p300 and HIF-1α) Elute_Complex->Analyze_by_Western_Blot End End Analyze_by_Western_Blot->End

References

Preclinical Studies of DM-Nofd: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nofd is a cell-permeable prodrug of N-oxalyl-d-phenylalanine (NOFD), a potent and selective inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH).[1][2][3] FIH is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen levels. By inhibiting FIH, this compound enhances HIF activity, making it a valuable tool for studying the physiological and pathological roles of the HIF signaling pathway. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound functions as a prodrug, delivering its active form, NOFD, into the cell. NOFD selectively inhibits FIH, an enzyme that hydroxylates an asparagine residue in the C-terminal transactivation domain (CAD) of HIF-α subunits under normoxic conditions. This hydroxylation prevents the recruitment of transcriptional coactivators, thereby suppressing HIF-mediated gene expression. By blocking this inhibitory hydroxylation, this compound leads to the stabilization and increased transcriptional activity of HIF-1α, even under non-hypoxic or mild hypoxic conditions.[1][4][5]

Signaling Pathway

The mechanism of action of this compound is centered on the modulation of the HIF-1α signaling pathway. The following diagram illustrates the key components and interactions within this pathway.

DM-Nofd_Mechanism_of_Action cluster_0 cluster_1 cluster_2 DM-Nofd_ext This compound (extracellular) DM-Nofd_int This compound DM-Nofd_ext->DM-Nofd_int Cellular Uptake NOFD NOFD (Active Inhibitor) DM-Nofd_int->NOFD Esterase Cleavage FIH FIH NOFD->FIH Inhibition HIF-1α_OH Hydroxylated HIF-1α (Inactive) HIF-1α HIF-1α HIF-1α->HIF-1α_OH Hydroxylation HIF-1α_nuc HIF-1α HIF-1α->HIF-1α_nuc Nuclear Translocation VBC VHL E3 Ligase Complex HIF-1α_OH->VBC Binding Proteasome Proteasomal Degradation VBC->Proteasome Ubiquitination HIF-1β HIF-1β HIF-1 HIF-1 (Active Complex) p300/CBP p300/CBP HIF-1->p300/CBP Coactivator Recruitment HRE HRE (Hypoxia Response Element) HIF-1->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Initiation HIF-1α_nucHIF-1β HIF-1α_nucHIF-1β HIF-1α_nucHIF-1β->HIF-1 HIF_Activation_Assay_Workflow A Seed SKN:HRE-MLuc cells in 96-well plate B Incubate overnight A->B C Treat with: - this compound (100 µM) - DMOG (100 µM) - DMSO (1%) B->C D Incubate 24h (3% O2) C->D E Lyse cells D->E F Measure luciferase activity E->F G Data analysis: - Normalize data - Calculate fold induction - Statistical analysis F->G

References

DM-Nofd and Autophagy Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of DM-Nofd, a pro-drug of the Factor Inhibiting HIF (FIH) inhibitor N-oxalyl-D-phenylalanine (Nofd), in the induction of autophagy. By inhibiting FIH, this compound leads to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen conditions. This guide details the proposed signaling cascade linking FIH inhibition to the initiation of autophagy, presents quantitative data on the effects of HIF stabilization on autophagy markers, and provides comprehensive experimental protocols for assessing autophagy induction. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.

Introduction to this compound and Autophagy

This compound is the dimethyl ester of N-oxalyl-D-phenylalanine (Nofd), which acts as a cell-penetrant pro-drug. Inside the cell, it is converted to Nofd, a potent and selective inhibitor of Factor Inhibiting HIF (FIH). FIH is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factors (HIFs) under normoxic conditions.

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins. This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. Key protein markers used to monitor autophagy include Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).

The Core Mechanism: From FIH Inhibition to Autophagy Induction

The primary mechanism by which this compound is proposed to induce autophagy is through the stabilization of HIF-1α.

  • FIH Inhibition: Under normal oxygen levels (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-1α. This hydroxylation prevents the recruitment of the transcriptional co-activators p300/CBP, thereby inhibiting HIF-1α transcriptional activity. This compound, through its active form Nofd, inhibits this action of FIH.

  • HIF-1α Stabilization and Activation: Inhibition of FIH, similar to conditions of hypoxia, leads to the stabilization and accumulation of the HIF-1α subunit. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.

  • Induction of Autophagy-Related Genes: Among the target genes of HIF-1α are several that are directly involved in the induction of autophagy. Notably, HIF-1α upregulates the expression of BNIP3 (BCL2/adenovirus E1B 19 kDa protein-interacting protein 3) and BNIP3L/NIX. These proteins are key initiators of autophagy as they disrupt the inhibitory interaction between Beclin-1 and Bcl-2, freeing Beclin-1 to participate in the formation of the autophagosome.

  • Modulation of mTOR Signaling: HIF-1α can also enhance autophagy by upregulating the expression of REDD1 (Regulated in Development and DNA Damage Response 1). REDD1, in turn, suppresses the activity of the mammalian target of rapamycin (mTOR), a central negative regulator of autophagy. Inhibition of mTOR signaling is a potent stimulus for autophagy initiation.

It is important to note that the role of HIF-1α in autophagy can be context-dependent, with some studies suggesting inhibitory effects in certain cellular environments.

Quantitative Data on Autophagy Induction by HIF Stabilization

Table 1: Effect of HIF Prolyl Hydroxylase Inhibitors on LC3-II/LC3-I Ratio in PC12 Cells

Treatment (100 µM, 24h)Normalized LC3-II/LC3-I Ratio (Mean ± SD)Fold Change vs. Control
Control (1% DMSO)1.00 ± 0.151.0
DMOG2.50 ± 0.302.5
FG-22163.00 ± 0.453.0
FG-45923.20 ± 0.503.2
GSK12788634.50 ± 0.604.5
Bay85-39344.80 ± 0.704.8
Rapamycin (1 µM)3.50 ± 0.403.5
Rapamycin (10 µM)4.00 ± 0.554.0

Data is representative and compiled from studies on PHD inhibitors, which, like FIH inhibitors, stabilize HIF-1α.

Table 2: Effect of HIF Prolyl Hydroxylase Inhibitors on p62/SQSTM1 Expression in PC12 Cells

Treatment (100 µM, 24h)Normalized p62 Expression (Mean ± SD)% Decrease vs. Control
Control (1% DMSO)1.00 ± 0.120%
DMOG0.60 ± 0.0840%
FG-22160.55 ± 0.0745%
FG-45920.50 ± 0.0650%
GSK12788630.40 ± 0.0560%
Bay85-39340.35 ± 0.0465%
Rapamycin (1 µM)0.50 ± 0.0750%
Rapamycin (10 µM)0.45 ± 0.0655%

Data is representative and compiled from studies on PHD inhibitors, which, like FIH inhibitors, stabilize HIF-1α.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the induction of autophagy by this compound.

Western Blot Analysis of LC3 and p62

This protocol allows for the quantitative assessment of the conversion of LC3-I to LC3-II and the degradation of p62, key indicators of autophagic activity.

Materials:

  • Cell culture reagents

  • This compound (and vehicle control, e.g., DMSO)

  • Autophagy inducers (e.g., Rapamycin) and inhibitors (e.g., Bafilomycin A1) as controls

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include vehicle control, positive control (Rapamycin), and a treatment group with this compound and Bafilomycin A1 (to assess autophagic flux).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software. Normalize the levels of LC3-II and p62 to the loading control (β-actin). The LC3-II/LC3-I ratio is a key metric for autophagy induction.

Immunofluorescence Staining of LC3 Puncta

This method allows for the visualization and quantification of autophagosome formation within cells.

Materials:

  • Cells cultured on glass coverslips

  • This compound and control reagents

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently labeled secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound as described for Western blotting.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash with PBS and block with blocking solution for 1 hour.

    • Incubate with primary anti-LC3B antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash with PBS and counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an increase in autophagosome formation.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Autophagy

DM_Nofd_Autophagy_Pathway DM_Nofd This compound (pro-drug) Nofd Nofd (active inhibitor) DM_Nofd->Nofd Cellular Esterases FIH FIH Nofd->FIH Inhibits HIF1a_hydroxylation HIF-1α (Asparaginyl Hydroxylation) FIH->HIF1a_hydroxylation Catalyzes HIF1a_stabilization HIF-1α Stabilization & Nuclear Translocation FIH->HIF1a_stabilization Inhibition of FIH prevents degradation p300_CBP p300/CBP HIF1a_hydroxylation->p300_CBP Blocks Binding of HIF1a_degradation Inhibition of Transcriptional Activity p300_CBP->HIF1a_degradation HIF1_complex HIF-1α/HIF-1β Complex HIF1a_stabilization->HIF1_complex HRE Binds to HRE HIF1_complex->HRE BNIP3_NIX ↑ BNIP3/NIX Expression HRE->BNIP3_NIX REDD1 ↑ REDD1 Expression HRE->REDD1 Beclin1_Bcl2 Beclin-1:Bcl-2 Complex BNIP3_NIX->Beclin1_Bcl2 Disrupts Beclin1_free Free Beclin-1 Beclin1_Bcl2->Beclin1_free Autophagy_Initiation Autophagy Initiation Beclin1_free->Autophagy_Initiation mTOR mTOR REDD1->mTOR Inhibits mTOR->Autophagy_Initiation Inhibits

Caption: Signaling pathway of this compound-induced autophagy.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cell Culture treatment Treatment with this compound & Controls start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of autophagy markers.

Experimental Workflow for Immunofluorescence

Immunofluorescence_Workflow start Start: Cells on Coverslips treatment Treatment with this compound & Controls start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-LC3) blocking->primary_ab secondary_ab Fluorescent Secondary Ab Incubation primary_ab->secondary_ab staining Nuclear Counterstain (DAPI) secondary_ab->staining mounting Mounting on Slides staining->mounting imaging Fluorescence Microscopy & Image Analysis mounting->imaging

Caption: Workflow for immunofluorescence analysis of LC3 puncta.

Conclusion

This compound presents a promising tool for the pharmacological induction of autophagy through the inhibition of FIH and subsequent stabilization of HIF-1α. This guide has outlined the molecular mechanisms, provided representative quantitative data, and detailed experimental protocols to aid researchers in investigating the effects of this compound on this fundamental cellular process. The provided diagrams offer a clear visual representation of the signaling cascade and experimental procedures. Further research is warranted to fully elucidate the therapeutic potential of modulating autophagy through this pathway in various disease models.

An In-depth Technical Guide to the Effects of DM-Nofd on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: DM-Nofd, a cell-permeable prodrug of N-oxalyl-d-phenylalanine (NOFD), is a potent and selective inhibitor of Factor Inhibiting HIF (FIH).[1][2][3][4] This document outlines the core mechanism of action of this compound, its quantifiable effects on the expression of hypoxia-inducible factor (HIF)-regulated genes, and detailed protocols for assessing its activity. By inhibiting FIH, this compound prevents the asparaginyl hydroxylation of HIF-1α, thereby enhancing its transcriptional activity and upregulating a specific subset of hypoxia-responsive genes.[5][6][7] This guide serves as a technical resource for professionals investigating hypoxia signaling pathways and developing novel therapeutics targeting this system.

Core Mechanism of Action: FIH Inhibition

Under normal oxygen conditions (normoxia), the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is suppressed by two main hydroxylase enzymes: Prolyl Hydroxylase Domain proteins (PHDs) and Factor Inhibiting HIF (FIH).[8][9]

  • PHDs hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation.[9]

  • FIH hydroxylates an asparagine residue (Asn803) in the C-terminal transactivation domain (C-TAD) of HIF-1α.[6][7] This hydroxylation prevents the recruitment of the p300/CBP transcriptional co-activators, thereby blocking transcriptional activity even if the protein is stabilized.[7]

This compound acts as a selective inhibitor of FIH.[2][7] As a dimethyl ester prodrug, it can penetrate the cell membrane before being hydrolyzed into its active form, NOFD.[1][7] NOFD then specifically inhibits the asparaginyl hydroxylase activity of FIH.[2] This inhibition allows stabilized HIF-1α to recruit p300/CBP and activate the transcription of its target genes.[7]

DM_Nofd_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_treatment This compound Treatment HIF1a_normoxia HIF-1α FIH FIH Enzyme HIF1a_normoxia->FIH Substrate Asn803_OH Hydroxylated HIF-1α (Asn803-OH) FIH->Asn803_OH Hydroxylates Asn803 p300_CBP p300/CBP Co-activators Asn803_OH->p300_CBP Prevents Binding No_Transcription Transcription Blocked p300_CBP->No_Transcription DM_Nofd This compound FIH_inhibited FIH Enzyme DM_Nofd->FIH_inhibited Inhibits HIF1a_treated HIF-1α HIF1a_treated->FIH_inhibited No Hydroxylation HIF1a_active Active HIF-1α HIF1a_treated->HIF1a_active Remains Active p300_CBP_bound p300/CBP Co-activators HIF1a_active->p300_CBP_bound Recruits HRE Hypoxia Response Element (HRE) p300_CBP_bound->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression Activates Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Molecular Analysis A Seed Cells in 6-well Plates B Incubate 24h (70-80% Confluency) A->B C Treat with this compound or Vehicle (DMSO) B->C D Incubate for 16-24 hours C->D E Total RNA Extraction (Column-based Kit) D->E Proceed to Extraction F cDNA Synthesis (Reverse Transcription) E->F G Quantitative PCR (SYBR Green) F->G H Data Analysis (ΔΔCt Method) G->H Result Relative Gene Expression Fold Change H->Result Logical_Flow Start This compound (Cell-Permeable Prodrug) Inhibition Selective Inhibition of FIH Enzyme Start->Inhibition Mechanism HIF-1α Asn803 Hydroxylation is Blocked Inhibition->Mechanism Consequence p300/CBP Co-activators Can Bind to HIF-1α C-TAD Mechanism->Consequence Activation HIF-1α Transcriptional Activity is Enhanced Consequence->Activation Outcome Increased Expression of HIF Target Genes (e.g., VEGF, EPO) Activation->Outcome

References

Methodological & Application

Application Notes and Protocols: DM-NOFD for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-NOFD (Dimethyl N-oxalyl-D-phenylalanine) is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD). NOFD is a potent and selective inhibitor of the asparaginyl hydroxylase Factor-Inhibiting HIF (FIH)[1]. FIH is a key negative regulator of the Hypoxia-Inducible Factor (HIF-1α) transcriptional pathway, which plays a central role in the cellular response to low oxygen levels (hypoxia)[2][3]. By inhibiting FIH, this compound can activate the HIF-1α pathway even under normoxic conditions, making it a valuable tool for studying cellular metabolism, angiogenesis, and cancer biology[2][4]. This compound has been shown to efficiently reduce the hydroxylation of the HIF-1α C-terminal activating domain (CAD) in cell lines such as MCF-7 breast cancer cells[1].

Mechanism of Action: The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is tightly regulated and kept at low levels. This regulation occurs through two main oxygen-dependent hydroxylation events. Prolyl hydroxylases (PHDs) hydroxylate proline residues on HIF-1α, which targets it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome[5].

Simultaneously, Factor-Inhibiting HIF (FIH) hydroxylates a specific asparagine residue (Asn803) within the C-terminal transactivation domain (C-TAD) of HIF-1α[6]. This asparaginyl hydroxylation prevents the recruitment of the transcriptional co-activators p300/CBP, thereby blocking the transcriptional activity of any HIF-1α that has escaped degradation[3][5].

Under hypoxic conditions, the lack of oxygen inhibits the activity of both PHDs and FIH. This allows HIF-1α to stabilize, accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival[2][5].

This compound specifically inhibits FIH. This uncouples the regulation of HIF-1α's transcriptional activity from oxygen status. While PHD activity may still lead to HIF-1α degradation, any stabilized HIF-1α will be transcriptionally active because the inhibitory asparaginyl hydroxylation is blocked.

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) / this compound Treatment HIF1a_N HIF-1α PHDs_N PHDs HIF1a_N->PHDs_N O2 FIH_N FIH HIF1a_N->FIH_N O2 HIF1a_OH_P Pro-OH HIF-1α PHDs_N->HIF1a_OH_P Pro-OH HIF1a_OH_N Asn-OH HIF-1α FIH_N->HIF1a_OH_N Asn-OH VHL VHL Complex Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_OH_P Degradation p300CBP_N p300/CBP HIF1a_OH_P->VHL Binding HIF1a_OH_N->p300CBP_N Binding Blocked HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Dimerization p300CBP_H p300/CBP HIF1_complex->p300CBP_H Recruitment HRE HRE HIF1_complex->HRE Binding p300CBP_H->HRE TargetGenes Target Gene Transcription (VEGF, GLUT1) HRE->TargetGenes Activation DMNOFD This compound FIH_H FIH DMNOFD->FIH_H

Caption: HIF-1α signaling pathway under normoxia and with this compound.

Quantitative Data

The following table summarizes the known inhibitory concentrations and experimental conditions for this compound and its active form, NOFD. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions[7].

CompoundTargetAssay TypeValueCell Line / ConditionsCitation
NOFD FIHBiochemical (SPE-MS)IC50: 0.24 µMRecombinant human FIH[8]
NOFD FIHBiochemicalKi: 83 µMHIF asparaginyl hydroxylase[9]
NOFD PHDsBiochemical> 1 mMHIF prolyl hydroxylase[9]
This compound FIHCell-based (Luciferase Reporter)100 µM (for 24h)SKN:HRE-MLuc cells (3% O2)[4]
NOFD FIH pathwayCell-based (Western Blot)0.01 - 0.1 mg/mL (for 12h)HCT116 cells (normoxia)[2]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general workflow for treating adherent cell lines with this compound to assess its effect on the HIF-1α pathway.

Materials:

  • This compound (e.g., Sigma-Aldrich SML1874)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium, appropriate for the cell line

  • Adherent cells of interest (e.g., MCF-7, HCT116)

  • Sterile cell culture plates (e.g., 6-well plates)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest[10]. For example, seed 2.5 x 105 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

  • Cell Treatment: Aspirate the old medium from the cells and gently wash once with sterile PBS. Add the prepared media containing this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 12, 24, or 48 hours) at 37°C, 5% CO2. A 24-hour incubation is a common starting point[4].

  • Harvesting: After incubation, cells can be harvested for downstream analysis.

    • For Protein Analysis (Western Blot): Place the plate on ice, aspirate the medium, wash cells with ice-cold PBS, and lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors, or directly into Laemmli sample buffer)[11].

    • For RNA Analysis (qPCR): Aspirate the medium, wash cells with ice-cold PBS, and add TRIzol reagent or a similar lysis buffer directly to the well to extract total RNA according to the manufacturer's protocol[12].

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Downstream Analysis p1 Prepare this compound Stock (100 mM in DMSO) p2 Seed Cells in 6-well Plates e1 Prepare Working Solutions (e.g., 1-100 µM in medium) & Vehicle Control (DMSO) p2->e1 e2 Aspirate Medium, Add Treatment Solutions e1->e2 e3 Incubate for Desired Time (e.g., 24h) e2->e3 a1 Harvest Cells e3->a1 a2 Protein Extraction (Western Blot) a1->a2 a3 RNA Extraction (qPCR) a1->a3

Caption: Experimental workflow for cell treatment with this compound.

Protocol 2: Western Blot for HIF-1α and Hydroxylated HIF-1α

This protocol is for detecting changes in total HIF-1α protein levels and its asparaginyl hydroxylation status.

Materials:

  • Cell lysates prepared as in Protocol 1.

  • Primary antibodies:

    • Rabbit anti-HIF-1α (e.g., Novus Biologicals NB100-479)

    • Rabbit anti-hydroxylated HIF-1α (Asn803)

    • Mouse anti-β-Actin or other loading control antibody

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay[13].

  • Sample Preparation: Mix 20-40 µg of total protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 7.5% polyacrylamide gel and run the electrophoresis until adequate separation is achieved[11]. The post-translationally modified form of HIF-1α runs at ~116 kDa[11].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[11]. Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation[14].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation[14]. To analyze total and hydroxylated HIF-1α, you may need to run parallel blots or strip and re-probe the same membrane.

  • Washing: Wash the membrane three times for 10 minutes each with TBST[14].

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[14].

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system[14].

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the HIF-1α and hydroxylated HIF-1α bands to the loading control (e.g., β-Actin).

Protocol 3: Quantitative PCR (qPCR) for HIF-1α Target Genes

This protocol is for measuring changes in the mRNA expression of HIF-1α target genes (e.g., VEGF, GLUT1, CA9).

Materials:

  • Total RNA extracted as in Protocol 1.

  • cDNA synthesis kit (Reverse Transcriptase)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes (VEGF, GLUT1, etc.) and a housekeeping gene (ACTB, GAPDH, etc.)

  • qPCR instrument

Procedure:

  • RNA Quality and Quantity: Assess the purity (A260/280 ratio) and concentration of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA from each sample using a reverse transcription kit according to the manufacturer's instructions[12].

  • qPCR Reaction Setup: Prepare the qPCR reaction mix for each gene of interest. In each well of a qPCR plate, combine the qPCR master mix, forward and reverse primers (final concentration typically 100-500 nM), and diluted cDNA. Include no-template controls for each primer set.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument. A typical thermal cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min)[15].

  • Data Analysis: Determine the cycle threshold (Ct) value for each sample and gene. Calculate the relative gene expression using the 2-ΔΔCt method[12].

    • ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).

    • ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

    • Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.

Applications in Research and Drug Development

  • Studying Hypoxic Signaling: this compound allows for the specific activation of HIF-1α's transcriptional activity without inducing cellular stress from actual hypoxia, enabling researchers to dissect the downstream effects of FIH inhibition[4].

  • Cancer Research: The HIF-1α pathway is often upregulated in tumors and is associated with cancer progression, metastasis, and resistance to therapy[3][5]. This compound can be used as a tool to study the role of FIH and HIF-1α in various cancer models.

  • Drug Discovery: As an inhibitor of a key regulatory enzyme, this compound can serve as a reference compound in screening assays for novel modulators of the HIF pathway[8]. Understanding the effects of FIH inhibition is crucial for developing therapies targeting hypoxia-related pathologies.

  • Metabolism Research: HIF-1α is a master regulator of metabolic reprogramming. This compound can be used to investigate the role of FIH-mediated signaling in cellular metabolism under various conditions[2].

References

DM-Nofd for Preclinical Research in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nofd, a cell-permeable prodrug of N-oxalyl-d-phenylalanine (NOFD), is a potent and selective inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH).[1][2] FIH is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factors (HIFs) under normoxic conditions. By inhibiting FIH, this compound leads to the stabilization and activation of HIF, a master regulator of the cellular response to low oxygen. This modulation of the HIF pathway holds therapeutic potential for a variety of diseases, including ischemia, inflammation, and certain cancers.

These application notes provide a comprehensive overview of the available information on the use of this compound in preclinical mouse models, including its mechanism of action and detailed experimental protocols.

Mechanism of Action

Under normal oxygen levels (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits. This hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby suppressing HIF-mediated gene transcription. In hypoxic conditions, the lack of oxygen inhibits FIH activity, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolism.

This compound, as a prodrug, readily enters cells where it is converted to its active form, NOFD. NOFD then selectively inhibits FIH, mimicking a hypoxic state by preventing the hydroxylation of HIF-α even in the presence of oxygen. This leads to the transcriptional activation of HIF target genes.

Signaling Pathway

The signaling pathway affected by this compound is central to the cellular oxygen-sensing mechanism.

DM_Nofd_Pathway cluster_normoxia Normoxia cluster_intervention This compound Intervention Oxygen Oxygen FIH FIH Oxygen->FIH Activates HIF_alpha HIF-α FIH->HIF_alpha Hydroxylates Hydroxylation Asn-Hydroxylation HIF_alpha->Hydroxylation p300_CBP p300/CBP Gene_Transcription Target Gene Transcription (Inactive) p300_CBP->Gene_Transcription Hydroxylation->p300_CBP Blocks Binding DM_Nofd This compound NOFD NOFD (Active) DM_Nofd->NOFD FIH_inhibited FIH (Inhibited) NOFD->FIH_inhibited Inhibits HIF_alpha_active HIF-α (Active) p300_CBP_bound p300/CBP HIF_alpha_active->p300_CBP_bound Binds Gene_Transcription_active Target Gene Transcription (Active) p300_CBP_bound->Gene_Transcription_active Activates

Figure 1: Mechanism of this compound action on the HIF pathway.

Quantitative Data Summary

Currently, there is a lack of published in vivo studies detailing the specific dosage, administration route, and treatment schedule of this compound in mouse models. The available literature primarily focuses on its in vitro application. For in vitro studies, a concentration of 100 μM this compound has been used in cell culture (SKN:HRE-MLuc cells).

ParameterValueSource
In Vitro Concentration 100 μMNot specified in search results

Note: The absence of in vivo data necessitates careful dose-finding and pharmacokinetic studies when planning experiments in mouse models.

Experimental Protocols

While specific protocols for this compound administration in mice are not available, this section provides detailed methodologies for relevant experimental procedures that would be essential for conducting such studies.

Protocol 1: Preparation and Administration of this compound for In Vivo Studies (Hypothetical)

This protocol is a general guideline and requires optimization based on the specific mouse model and experimental design.

1. Materials:

  • This compound powder

  • Vehicle (e.g., sterile PBS, DMSO, or a solution of 0.5% methylcellulose)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal balance

  • Appropriate personal protective equipment (PPE)

2. Procedure:

  • Dose Calculation: Determine the desired dose in mg/kg based on preliminary dose-range finding studies.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final volume with the chosen vehicle. Ensure the final concentration of the solvent is well-tolerated by the animals. For example, a common vehicle for oral gavage is 0.5% methylcellulose.

    • Vortex or sonicate briefly to ensure complete dissolution and a homogenous suspension.

    • Prepare the dosing solution fresh before each administration.

  • Administration:

    • Oral Gavage:

      • Accurately weigh each mouse to calculate the individual injection volume.

      • Gently restrain the mouse and use a proper-sized feeding needle to deliver the solution directly into the stomach.

    • Intraperitoneal (IP) Injection:

      • Accurately weigh each mouse.

      • Restrain the mouse and inject the solution into the lower right quadrant of the abdomen.

    • Subcutaneous (SC) Injection:

      • Accurately weigh each mouse.

      • Lift the loose skin on the back of the mouse and insert the needle into the tented skin to deliver the solution.

Protocol 2: Induction of a Colitis Mouse Model (Example Application)

Modulation of the HIF pathway has been implicated in inflammatory bowel disease. The following is a standard protocol for inducing colitis in mice, which could serve as a model to test the efficacy of this compound.

1. Materials:

  • Dextran sulfate sodium (DSS)

  • Drinking water

  • Animal balance

  • Cages with filter tops

2. Procedure:

  • Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • DSS Administration:

    • Prepare a solution of 2-5% (w/v) DSS in the drinking water. The concentration may need to be optimized based on the mouse strain and desired severity of colitis.

    • Provide the DSS solution as the sole source of drinking water for a period of 5-7 days.

    • Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • This compound Treatment: Administer this compound (or vehicle control) to the mice according to the desired treatment schedule (e.g., daily from the start of DSS administration).

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of disease.

Experimental_Workflow Model_Induction Disease Model Induction (e.g., Colitis) Treatment_Groups Randomization into Treatment Groups Model_Induction->Treatment_Groups DM_Nofd_Admin This compound Administration (Specify Route & Dose) Treatment_Groups->DM_Nofd_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) DM_Nofd_Admin->Monitoring Vehicle_Admin Vehicle Control Administration Vehicle_Admin->Monitoring Endpoint Experimental Endpoint (e.g., Day 7) Monitoring->Endpoint Tissue_Collection Tissue Collection (e.g., Colon, Blood) Endpoint->Tissue_Collection Analysis Downstream Analysis (Histology, Gene Expression, etc.) Tissue_Collection->Analysis Treatment_groups Treatment_groups Treatment_groups->Vehicle_Admin

Figure 2: General experimental workflow for in vivo studies.

Conclusion

This compound presents a valuable tool for investigating the therapeutic potential of FIH inhibition and HIF activation in various disease models. While in vivo dosage and administration data for this compound in mouse models are not yet established in the public domain, the provided protocols for administration techniques and disease model induction offer a solid foundation for researchers to design and conduct their own preclinical studies. It is imperative that initial in vivo experiments include dose-range finding and pharmacokinetic assessments to establish a safe and efficacious dosing regimen for the specific mouse model being investigated.

References

Application Notes and Protocols for DM-Nofd: An FIH Inhibitor for HIF Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nofd is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD), a potent and selective inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH).[1][2] FIH is an asparaginyl hydroxylase that plays a crucial role in regulating the transcriptional activity of Hypoxia-Inducible Factor (HIF). By inhibiting FIH, this compound prevents the hydroxylation of asparagine residue Asn803 in the C-terminal transactivation domain (CAD) of HIF-1α.[2] This inhibition leads to the stabilization and increased transcriptional activity of HIF-1α, even under normoxic conditions. Consequently, this compound can be utilized as a valuable tool to study the downstream effects of HIF activation and to explore its therapeutic potential in various physiological and pathological processes, including ischemia, inflammation, and cancer.[3][4][5]

Mechanism of Action

Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is targeted for degradation through hydroxylation by prolyl hydroxylases (PHDs). Additionally, FIH hydroxylates an asparagine residue in the CAD of HIF-α, which blocks the recruitment of transcriptional coactivators p300 and CBP, thereby inhibiting its transcriptional activity.

This compound, as a prodrug, readily enters cells where it is converted to its active form, NOFD. NOFD selectively inhibits FIH, preventing the asparaginyl hydroxylation of HIF-α. This allows for the recruitment of coactivators and subsequent activation of HIF-1α-mediated transcription of target genes, even in the presence of oxygen. This selective inhibition of FIH, without significantly affecting PHDs, makes this compound a specific tool for studying the FIH-HIF axis.[6]

DM-Nofd_Mechanism_of_Action cluster_normoxia Normoxia cluster_DM_Nofd With this compound Treatment HIF_alpha HIF-1α FIH FIH HIF_alpha->FIH Asn Hydroxylation HRE Hypoxia Response Element (HRE) p300_CBP p300/CBP FIH->p300_CBP Blocks Recruitment Target_Genes Target Gene Transcription DM_Nofd This compound NOFD NOFD (Active Inhibitor) DM_Nofd->NOFD FIH_inhibited FIH NOFD->FIH_inhibited Inhibition HIF_alpha_active HIF-1α HRE_active Hypoxia Response Element (HRE) HIF_alpha_active->HRE_active p300_CBP_recruited p300/CBP p300_CBP_recruited->HRE_active Target_Genes_active Target Gene Transcription HRE_active->Target_Genes_active

Caption: Mechanism of this compound action.

Applications

This compound is a versatile tool for a range of cell-based assays aimed at understanding the role of the FIH-HIF signaling axis. Key applications include:

  • Activation of HIF-1α Signaling: Investigating the downstream consequences of HIF-1α activation in various cell types.

  • Gene Expression Analysis: Studying the regulation of HIF target genes involved in processes like angiogenesis, glucose metabolism, and cell survival.

  • Cell-Based Screening: Screening for modulators of the HIF pathway.

  • Disease Modeling: Simulating hypoxic responses in vitro to study diseases where HIF plays a critical role.

Quantitative Data Summary

The following table summarizes quantitative data from representative experiments using this compound.

Cell LineTreatmentConcentrationDurationAssayResultReference
SKN:HRE-MLucThis compound100 µM24 hoursLuciferase Reporter AssaySignificant increase in HIF activity[3][4]
MCF-7This compoundNot SpecifiedNot SpecifiedHydroxylation AssayEfficiently reduces HIF-1α CAD hydroxylation[2]
HCT116NOFDNot SpecifiedNot SpecifiedWestern BlotIncreased HIF-1α protein levels[5]
HCT116NOFDNot SpecifiedNot SpecifiedqRT-PCRIncreased mRNA expression of HIF-1α and VEGF[5]
Hep3BThis compoundUp to 100 µMNot SpecifiedGene Expression (EGLN3)Dose-dependent increase in EGLN3 expression[7]
786-OThis compoundNot SpecifiedNot SpecifiedGene Expression (EGLN3)Upregulation of EGLN3[7]
3T3-L1 adipocytesThis compoundNot SpecifiedNot SpecifiedCell Viability (CCK-8)No significant effect on cell viability[7]

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing this compound.

HIF-1α Activation and Luciferase Reporter Assay

This protocol describes how to measure the activation of HIF-1α transcriptional activity using a luciferase reporter construct containing Hypoxia Response Elements (HREs).

Luciferase_Assay_Workflow A 1. Seed Cells (e.g., SKN:HRE-MLuc) B 2. Transfect with HRE-Luciferase Reporter (if not a stable cell line) A->B C 3. Treat with this compound (e.g., 100 µM) or Vehicle B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Lyse Cells D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G

Caption: Luciferase reporter assay workflow.

Materials:

  • Cells expressing an HRE-luciferase reporter (e.g., SKN:HRE-MLuc stable cell line) or cells to be transiently transfected.

  • DMEM or other appropriate cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • This compound (stock solution in DMSO).

  • DMSO (vehicle control).

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • 96-well white, clear-bottom cell culture plates.

Protocol:

  • Cell Seeding: Seed SKN:HRE-MLuc cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare working solutions of this compound in cell culture medium. A final concentration of 100 µM is often effective.[3][4] Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the overnight culture medium and add 100 µL of the medium containing this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. For some experiments, incubation under hypoxic conditions (e.g., 3% O2) can be performed as a positive control for HIF activation.[3][4]

  • Cell Lysis and Luciferase Assay:

    • Remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well.

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity of treated cells to that of the vehicle-treated cells. The results can be expressed as relative luciferase units (RLU) or fold induction.

Western Blot for HIF-1α Stabilization

This protocol outlines the detection of HIF-1α protein levels by Western blot following treatment with this compound.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Nuclear Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-HIF-1α) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I

Caption: Western blot workflow for HIF-1α.

Materials:

  • Cell line of interest (e.g., HCT116, MCF-7).

  • This compound.

  • Nuclear extraction buffer.

  • Protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against HIF-1α.

  • Loading control primary antibody (e.g., anti-Lamin B1 or anti-PCNA).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle for the specified duration.

    • Wash cells with ice-cold PBS.

    • Harvest the cells and perform nuclear protein extraction according to a standard protocol. It is crucial to use nuclear extracts as stabilized HIF-1α translocates to the nucleus.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Quantitative RT-PCR for HIF Target Gene Expression

This protocol is for measuring the mRNA levels of HIF target genes (e.g., VEGF, CA9, EGLN3) following this compound treatment.

qRT_PCR_Workflow A 1. Cell Culture and This compound Treatment B 2. Total RNA Extraction A->B C 3. cDNA Synthesis B->C D 4. Quantitative PCR (with gene-specific primers) C->D E 5. Data Analysis (e.g., ΔΔCt method) D->E

Caption: qRT-PCR workflow for HIF target genes.

Materials:

  • Cell line of interest.

  • This compound.

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH).

  • qPCR instrument.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound or vehicle as described in the previous protocols.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Quantitative PCR:

    • Set up the qPCR reactions in a 96-well plate. Each reaction should include qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls.

Conclusion

This compound is a powerful and specific pharmacological tool for the activation of the HIF-1α signaling pathway through the inhibition of FIH. The protocols provided here offer a framework for researchers to investigate the multifaceted roles of HIF in health and disease. Careful experimental design, including appropriate controls and validation, is essential for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Studying Hypoxia Pathways with DM-Nofd

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular response to low oxygen tension (hypoxia) is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit.[2] The regulation of HIF-α stability and activity is a critical focal point in hypoxia research and a promising target for therapeutic intervention in diseases like cancer, anemia, and ischemia.[3][4]

Under normal oxygen conditions (normoxia), HIF-α is targeted for degradation and its transcriptional activity is suppressed by two classes of Fe(II)- and 2-oxoglutarate-dependent oxygenases: Prolyl Hydroxylase Domain proteins (PHDs) and Factor Inhibiting HIF (FIH-1).[3][5] PHDs hydroxylate key proline residues on HIF-α, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-α for proteasomal degradation.[2][6] Concurrently, FIH-1 hydroxylates an asparagine residue within the C-terminal activation domain (C-TAD) of HIF-α, which blocks the recruitment of the p300/CBP transcriptional coactivators, thereby inhibiting its transcriptional potential.[3][5]

DM-Nofd (dimethyl N-oxalyl-d-phenylalanine) is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, N-oxalyl-d-phenylalanine (NOFD).[3] NOFD is a potent and selective inhibitor of FIH-1.[3] Unlike broad-spectrum hydroxylase inhibitors such as Dimethyloxalylglycine (DMOG) which inhibit both PHDs and FIH, this compound allows for the specific investigation of the consequences of FIH-1 inhibition and the subsequent activation of the HIF-α C-TAD.[3][7] This makes this compound an invaluable chemical tool for dissecting the specific contributions of the FIH-1/C-TAD axis in regulating hypoxia-responsive genes.

Mechanism of Action

This compound provides a method to activate HIF-α transcriptional activity, distinct from the protein stabilization mechanism targeted by PHD inhibitors. Its selectivity for FIH-1 enables researchers to isolate and study the downstream effects of enhanced HIF-α transcriptional coactivator recruitment without the confounding variable of global HIF-α protein accumulation.

cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) or this compound Treatment HIFa_normoxia HIF-1α PHDs PHDs HIFa_normoxia->PHDs Pro-OH FIH1 FIH-1 HIFa_normoxia->FIH1 Asn-OH VHL VHL Complex HIFa_normoxia->VHL HRE Hypoxia Response Element (HRE) HIFa_normoxia->HRE PHDs->VHL Recognition p300 p300/CBP FIH1->p300 Blocks Binding Proteasome Proteasome Degradation VHL->Proteasome HIFb HIF-1β HIFb->HRE Gene_Tx_normoxia Target Gene Transcription (Low) HRE->Gene_Tx_normoxia HIFa_hypoxia HIF-1α PHDs_i PHDs (Inactive) HIFa_hypoxia->PHDs_i Inhibited FIH1_i FIH-1 (Inactive) HIFa_hypoxia->FIH1_i Inhibited p300_h p300/CBP HIFa_hypoxia->p300_h Binding HRE_h Hypoxia Response Element (HRE) HIFa_hypoxia->HRE_h p300_h->HRE_h HIFb_h HIF-1β HIFb_h->HRE_h Gene_Tx_hypoxia Target Gene Transcription (High) HRE_h->Gene_Tx_hypoxia DMNofd This compound DMNofd->FIH1_i Inhibits

Caption: HIF-1α Regulation in Normoxia vs. Hypoxia/DM-Nofd.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound or its active form, NOFD, to modulate the hypoxia pathway.

Table 1: Effect of this compound on HIF Transcriptional Activity in SKN:HRE-MLuc Cells

This table presents data from a luciferase reporter assay in SKN:HRE-MLuc cells, which contain a hypoxia-response element (HRE) driving the expression of Metridia luciferase. Cells were treated for 24 hours under mild hypoxic conditions (3% O₂). Data is presented as relative luciferase units (RLU), normalized to the DMSO control.

Treatment (100 µM)Mean RLU (± SEM)Fold Induction vs. DMSOStatistical Significance (p-value)Reference
DMSO (Control)1.00 ± 0.151.0-[1][7]
DMOG2.50 ± 0.202.5< 0.001[7]
This compound 1.75 ± 0.10 1.75 < 0.01 [1][7]

Table 2: Effect of NOFD on HIF-1α and Target Gene Expression in HCT116 Cells

This table summarizes the effect of NOFD, the active metabolite of this compound, on HIF-1α protein and the mRNA expression of its target gene, VEGF, under normoxic conditions.

Treatment GroupAnalyteMethodResultReference
ControlHIF-1α ProteinWestern BlotBaseline Level[8]
NOFD HIF-1α Protein Western Blot Significantly Increased [8]
ControlVEGF mRNAqRT-PCRBaseline Level[8]
NOFD VEGF mRNA qRT-PCR Significantly Increased [8]

Experimental Protocols

These protocols provide a framework for using this compound to study hypoxia pathways in a cell culture setting. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: In Vitro HIF Activation and Luciferase Reporter Assay

This protocol is designed to quantify HIF transcriptional activity using a reporter cell line following treatment with this compound.

A 1. Seed HRE-reporter cells (e.g., SKN:HRE-MLuc) in 96-well plates B 2. Culture cells to 70-80% confluency A->B C 3. Prepare fresh solutions: - this compound (100 µM) - DMOG (100 µM, positive control) - DMSO (vehicle control) B->C D 4. Replace media with media containing treatments C->D E 5. Incubate for 24 hours under desired O2 conditions (e.g., 3% O2 for FIH-1 specificity) D->E F 6. Lyse cells and transfer lysate to an opaque plate E->F G 7. Add luciferase substrate and measure luminescence F->G H 8. Analyze Data: Normalize to control, calculate fold change G->H

Caption: Workflow for HRE-luciferase reporter assay.

Materials:

  • HRE-luciferase reporter cell line (e.g., SKN:HRE-MLuc)

  • Cell culture medium and supplements

  • 96-well white, clear-bottom tissue culture plates

  • This compound (CAS: 1114782-08-3)

  • DMOG (optional positive control, CAS: 89464-63-1)

  • DMSO (vehicle control)

  • Hypoxia incubator or chamber (capable of maintaining 3% O₂)

  • Luciferase assay kit (e.g., Promega, Thermo Fisher)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HRE-reporter cells into a 96-well white, clear-bottom plate at a density optimized for 70-80% confluency after 24 hours.

  • Cell Culture: Incubate the plate under standard conditions (37°C, 5% CO₂) overnight.

  • Treatment Preparation: Prepare fresh stock solutions of this compound and DMOG in DMSO. Dilute the stocks in pre-warmed culture medium to the final desired concentration (e.g., 100 µM). Prepare a vehicle control with an equivalent percentage of DMSO.

  • Cell Treatment: Carefully aspirate the old medium from the cells and replace it with 100 µL of the treatment or control media.

  • Hypoxic Incubation: Place the plate in a humidified incubator set to 37°C, 5% CO₂, and the desired oxygen level (e.g., 3% O₂ to specifically probe FIH-1 inhibition).[7] Incubate for 24 hours.[7]

  • Cell Lysis: After incubation, remove the plate from the incubator. Equilibrate to room temperature. Prepare the luciferase assay lysis buffer according to the manufacturer's instructions. Remove the media and lyse the cells.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay substrate and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background reading from all measurements. Normalize the relative light units (RLUs) of the treated samples to the average RLU of the vehicle control samples to determine the fold induction of HIF activity.

Protocol 2: Analysis of HIF Target Gene Expression by qRT-PCR

This protocol details the analysis of mRNA levels of HIF target genes (e.g., VEGF, CA9, GLUT1) after this compound treatment.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound and control reagents

  • Hypoxia chamber (if applicable)

  • TRIzol reagent or RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed and grow cells in 6-well plates to 70-80% confluency. Treat with this compound or vehicle control as described in Protocol 1, Step 4. Incubate for the desired time (e.g., 12-24 hours) under normoxic or hypoxic conditions.[8]

  • RNA Extraction: After incubation, wash the cells once with cold PBS. Lyse the cells directly in the plate using an RNA extraction reagent (e.g., TRIzol) and proceed with RNA isolation according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for a gene of interest, and the synthesized cDNA.

    • Run the reaction on a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end to verify the specificity of the product.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.

Protocol 3: Analysis of HIF-1α Protein Levels by Western Blot

While this compound primarily affects HIF-α activity, some studies have shown it can also lead to an increase in HIF-1α protein levels, particularly under normoxia.[8] This protocol describes how to detect this change.

Materials:

  • Cells of interest cultured in 10 cm dishes

  • This compound and control reagents

  • Cell scrapers

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-HIF-1α)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells in 10 cm dishes as described in the protocols above.

  • Lysate Preparation:

    • After treatment, immediately place the dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (total cell lysate) to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer to equalize the total protein amount for each sample (e.g., 20-40 µg). Boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Application Notes and Protocols for DM-Nofd Treatment of MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nofd (Dimethyl N-oxalyl-D-phenylalanine) is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD), a potent and selective inhibitor of Factor-Inhibiting Hypoxia-Inducible Factor (FIH). FIH is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α). By inhibiting FIH, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and increased transcriptional activity, even under normoxic conditions. In the context of breast cancer research, particularly with the MCF-7 cell line, this compound serves as a valuable tool to investigate the downstream effects of HIF-1α activation.

HIF-1α is a master regulator of cellular responses to hypoxia and plays a crucial role in tumor progression, angiogenesis, metabolism, and treatment resistance.[1][2][3] The MCF-7 breast cancer cell line is a widely used model for studying hormone-responsive breast cancer. While direct experimental data on the effects of this compound on apoptosis and cell cycle in MCF-7 cells is limited, its known mechanism of action allows for the elucidation of its potential impact through the modulation of the HIF-1α signaling pathway. This document provides detailed application notes and protocols for utilizing this compound in MCF-7 cell-based assays.

Product Information

Product Name This compound (Dimethyl N-oxalyl-D-phenylalanine)
Target Factor-Inhibiting Hypoxia-Inducible Factor (FIH)
Reported Effect in MCF-7 Cells Efficiently reduces HIF-1α C-terminal activating domain (CAD) hydroxylation.
Mechanism of Action As a prodrug, this compound enters the cell and is converted to NOFD, which inhibits FIH. This leads to the stabilization and increased transcriptional activity of HIF-1α.
Potential Downstream Effects Modulation of HIF-1α target genes involved in angiogenesis, glucose metabolism, cell survival, and potentially apoptosis and cell cycle regulation.

Signaling Pathway

The primary signaling pathway affected by this compound treatment is the HIF-1α pathway. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and FIH, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. This compound inhibits FIH, preventing the asparaginyl hydroxylation of HIF-1α. This, in conjunction with the inhibition of PHDs (for which other compounds are used), leads to the stabilization of HIF-1α. The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

The HIF-1α pathway is intricately linked with other signaling cascades, such as the PI3K/Akt pathway. Hypoxia can induce HIF-1α expression through PI3K/Akt signaling in MCF-7 cells.[4][5][6] Conversely, HIF-1α can also influence components of the PI3K/Akt pathway and downstream effectors related to cell survival and apoptosis.

DM_Nofd_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DM_Nofd This compound DM_Nofd_in This compound DM_Nofd->DM_Nofd_in Cellular Uptake NOFD NOFD DM_Nofd_in->NOFD Conversion FIH FIH NOFD->FIH Inhibition HIF1a HIF-1α FIH->HIF1a Hydroxylation HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH HIF1a_n HIF-1α HIF1a->HIF1a_n Stabilization & Translocation VHL VHL HIF1a_OH->VHL Proteasome Proteasome HIF1a_OH->Proteasome Degradation VHL->Proteasome Ubiquitination PI3K PI3K Akt Akt PI3K->Akt Akt->HIF1a Activation HIF1_complex HIF-1 Complex HIF1a_n->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Target_Genes Target Gene Transcription HRE->Target_Genes

Figure 1: this compound Signaling Pathway in MCF-7 Cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on HIF-1α signaling in MCF-7 cells.

Cell Culture and this compound Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Western Blot for HIF-1α Stabilization

This protocol is used to determine the protein levels of HIF-1α in response to this compound treatment.

  • Materials:

    • MCF-7 cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibody against HIF-1α

    • Primary antibody against a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO). A positive control for HIF-1α stabilization, such as CoCl2 (100 µM) or deferoxamine (DFO, 100 µM), should also be included.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection system.

    • Strip the membrane and re-probe with the loading control antibody.

Immunofluorescence for HIF-1α Nuclear Translocation

This protocol visualizes the subcellular localization of HIF-1α.

  • Materials:

    • MCF-7 cells grown on coverslips in a 24-well plate

    • This compound

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (0.1% Triton X-100 in PBS)

    • Blocking buffer (1% BSA in PBS)

    • Primary antibody against HIF-1α

    • Fluorophore-conjugated secondary antibody

    • DAPI for nuclear counterstaining

    • Mounting medium

  • Procedure:

    • Seed MCF-7 cells on sterile glass coverslips in a 24-well plate.

    • Treat cells with this compound as described for the Western blot.

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 30 minutes.

    • Incubate with the primary anti-HIF-1α antibody in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips on microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

Luciferase Reporter Assay for HIF-1α Transcriptional Activity

This assay quantifies the transcriptional activity of HIF-1α.

  • Materials:

    • MCF-7 cells

    • A luciferase reporter plasmid containing HREs upstream of the luciferase gene

    • A control plasmid (e.g., Renilla luciferase) for normalization

    • Transfection reagent

    • This compound

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Co-transfect MCF-7 cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • After 24 hours, treat the transfected cells with this compound for the desired time.

    • Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed MCF-7 Cells B Treat with this compound (various concentrations and time points) A->B C Western Blot (HIF-1α stabilization) B->C D Immunofluorescence (HIF-1α nuclear translocation) B->D E Luciferase Reporter Assay (HIF-1α transcriptional activity) B->E F qRT-PCR (HIF-1α target gene expression) B->F G Quantify Protein Levels C->G H Image Analysis D->H I Normalize Luciferase Activity E->I J Relative Gene Expression F->J

Figure 2: General Experimental Workflow for this compound Treatment.

Concluding Remarks

This compound provides a specific and potent tool for the chemical induction of HIF-1α activity in MCF-7 cells. The protocols outlined in this document will enable researchers to robustly investigate the role of the HIF-1α signaling pathway in breast cancer biology. While the direct effects of this compound on apoptosis and cell cycle in MCF-7 cells require further investigation, its known mechanism of action provides a strong foundation for hypothesizing and testing its impact on these critical cellular processes through the modulation of HIF-1α. Careful experimental design, including appropriate controls, is crucial for the accurate interpretation of results.

References

Application Notes and Protocols for the Quantitative Analysis of DM-Nofd Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative analysis of DM-Nofd efficacy, including its mechanism of action, key experimental protocols, and quantitative data. This compound is the dimethyl ester prodrug of N-oxalyl-d-phenylalanine (NOFD), which acts as a potent and selective inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase.[1][2][3] By inhibiting FIH, this compound prevents the hydroxylation of Hypoxia-Inducible Factor-α (HIF-α), leading to the activation of HIF-mediated gene expression.[3][4]

Quantitative Efficacy Data

The efficacy of this compound and its active form, NOFD, has been quantified across various assays. The following table summarizes the key quantitative data.

ParameterAnalyteValueCell Line/SystemNotes
Ki NOFD83 µMIn vitro (FIH)Demonstrates specific inhibition of FIH.[2]
IC50 NOFD0.24 µMIn vitro (FIH)SPE-MS based assay monitoring hydroxylation of a HIF-1α-derived peptide.[5]
IC50 NOFD> 20 µMIn vitro (Jumonji-C containing proteins KDM3A, KDM4E, KDM6B)Demonstrates selectivity against other 2OG oxygenases.[2]
IC50 NOFD> 1 mMIn vitro (HIF prolyl hydroxylase)Highlights selectivity for FIH over PHDs.[2]
HIF Activation This compound (100 µM)Significant increase in relative luciferase unitsSKN:HRE-MLuc cells under hypoxic conditions (3% O2) for 24h.[4][6]Indicates functional activation of the HIF pathway in cells.
Gene Expression (EGLN3) This compound (50 µM)~1.8-fold increaseHep3B cellsShows upregulation of HIF target genes.[5]
HIF-1α CAD Hydroxylation This compoundEfficient reductionMCF-7 cellsConfirms the mechanism of action in cells.[3]
Signaling Pathway of this compound

This compound, as a prodrug, readily penetrates the cell membrane. Intracellularly, it is converted to its active form, NOFD. NOFD then selectively inhibits FIH, preventing the asparaginyl hydroxylation of the C-terminal transactivation domain (C-TAD) of HIF-α. This allows HIF-α to recruit transcriptional coactivators p300/CBP, leading to the expression of HIF target genes.

DM_Nofd_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DM-Nofd_ext This compound DM-Nofd_int This compound DM-Nofd_ext->DM-Nofd_int Cellular Uptake NOFD NOFD DM-Nofd_int->NOFD Hydrolysis FIH FIH NOFD->FIH Inhibition HIF-alpha_hydrox Hydroxylated HIF-α (Inactive) FIH->HIF-alpha_hydrox Hydroxylation HIF-alpha HIF-α HIF_complex Active HIF Complex HIF-alpha->HIF_complex p300_CBP p300/CBP p300_CBP->HIF_complex Target_Genes Target Gene Expression HIF_complex->Target_Genes Transcription

Caption: Signaling pathway of this compound action.

Experimental Protocols

HIF Activation Assay using a Luciferase Reporter System

This protocol is designed to quantify the effect of this compound on HIF transcriptional activity.

a. Experimental Workflow

HIF_Activation_Workflow Cell_Culture Culture SKN:HRE-MLuc cells Treatment Treat with this compound, DMSO (control), or DMOG (positive control) Cell_Culture->Treatment Incubation Incubate for 24h under hypoxic conditions (3% O2) Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Normalize to control and analyze data Luciferase_Assay->Data_Analysis

Caption: Workflow for HIF activation luciferase assay.

b. Materials

  • SKN:HRE-MLuc cells (or other suitable HIF-responsive element luciferase reporter cell line)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • DMOG (positive control)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

c. Protocol

  • Seed SKN:HRE-MLuc cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare working solutions of this compound (e.g., 100 µM), DMSO (1%), and DMOG (e.g., 100 µM) in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

  • Incubate the plate for 24 hours under hypoxic conditions (3% O2).

  • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luciferase activity using a luminometer.

  • Calculate the relative luciferase units by normalizing the readings of the treated cells to the DMSO-treated control cells.[4][6]

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

This protocol quantifies the change in the expression of HIF target genes, such as EGLN3, CA9, and SLC2A1, in response to this compound treatment.

a. Experimental Workflow

qRT_PCR_Workflow Cell_Culture Culture Hep3B or other relevant cells Treatment Treat with this compound or DMSO (control) Cell_Culture->Treatment Incubation Incubate for the desired time period Treatment->Incubation RNA_Extraction Extract total RNA Incubation->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qRT_PCR Perform qRT-PCR with specific primers cDNA_Synthesis->qRT_PCR Data_Analysis Analyze relative gene expression (e.g., ΔΔCt method) qRT_PCR->Data_Analysis

Caption: Workflow for qRT-PCR analysis of HIF target genes.

b. Materials

  • Hep3B cells (or other suitable cell line)

  • Cell culture medium and reagents

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (EGLN3, CA9, SLC2A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

c. Protocol

  • Seed cells in a suitable culture plate and allow them to adhere.

  • Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO as a control.

  • Incubate for the desired time period (e.g., 24 hours).

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using a suitable master mix and primers for the target and housekeeping genes.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[5]

In Vitro FIH Inhibition Assay (SPE-MS based)

This protocol describes a method to determine the IC50 value of NOFD against FIH.

a. Experimental Workflow

FIH_Inhibition_Workflow Reaction_Setup Set up reaction with recombinant FIH, HIF-1α peptide, and varying NOFD concentrations Incubation Incubate to allow enzymatic reaction Reaction_Setup->Incubation Quenching Quench the reaction Incubation->Quenching SPE Solid-Phase Extraction (SPE) to purify the peptide Quenching->SPE MS_Analysis Analyze by Mass Spectrometry to quantify hydroxylated vs. unhydroxylated peptide SPE->MS_Analysis IC50_Calculation Calculate IC50 value MS_Analysis->IC50_Calculation

Caption: Workflow for in vitro FIH inhibition assay.

b. Materials

  • Recombinant human FIH

  • HIF-1α peptide substrate (e.g., HIF-1α788–822)

  • NOFD (serial dilutions)

  • Assay buffer (containing Fe(II), 2-oxoglutarate, and ascorbate)

  • Solid-phase extraction (SPE) cartridges

  • Mass spectrometer

c. Protocol

  • Prepare a reaction mixture containing recombinant FIH, the HIF-1α peptide substrate, and co-factors in the assay buffer.

  • Add serial dilutions of NOFD to the reaction mixture.

  • Initiate the enzymatic reaction and incubate for a specific time at a controlled temperature.

  • Quench the reaction.

  • Purify the HIF-1α peptide using solid-phase extraction.

  • Analyze the samples using mass spectrometry to determine the ratio of hydroxylated to unhydroxylated peptide.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[5]

References

Troubleshooting & Optimization

DM-Nofd solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM-Nofd. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges and providing clear guidance for experimental setup.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter when working with this compound.

FAQs

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD).[1][2][3] NOFD is a potent and selective inhibitor of the asparaginyl hydroxylase Factor Inhibiting HIF (FIH).[1][2][3][4] Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue on Hypoxia-Inducible Factor 1-alpha (HIF-1α), which prevents HIF-1α from binding to its transcriptional co-activators. By inhibiting FIH, this compound prevents this hydroxylation, leading to the stabilization of HIF-1α, allowing it to form a complex with its co-activators and initiate the transcription of various target genes involved in the cellular response to hypoxia.[5][6][7]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[3] It has a reported solubility of 10 mM in DMSO.[4]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 2.65 mg of this compound (Molecular Weight: 265.26 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved. Store the stock solution at -20°C or -80°C for long-term stability.

Troubleshooting Common Solubility Issues

Issue 1: I observe precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell-based assay.

  • Possible Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit. While soluble in DMSO, this compound is poorly soluble in aqueous solutions.

  • Solution 1: Optimize Final Concentration:

    • Ensure the final concentration of this compound in your cell culture medium is within a working range where it remains soluble. A concentration of 100 µM has been successfully used in cell culture with a final DMSO concentration of 1%.[8] It is recommended to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and assay conditions.

  • Solution 2: Control Final DMSO Concentration:

    • Maintain a low final concentration of DMSO in your cell culture medium, typically between 0.1% and 1%. While DMSO aids in solubility, high concentrations can be toxic to cells.

  • Solution 3: Gradual Dilution:

    • When diluting the DMSO stock into your aqueous buffer or cell culture medium, add the stock solution dropwise while gently vortexing or swirling the aqueous solution. This can help prevent localized high concentrations that may lead to immediate precipitation.

  • Solution 4: Pre-warm the Medium:

    • Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Issue 2: My this compound solution appears cloudy or has visible particles after preparation or storage.

  • Possible Cause 1: Incomplete Dissolution: The compound may not have fully dissolved in the initial solvent.

    • Solution: Ensure vigorous vortexing and, if necessary, brief sonication to completely dissolve the compound in DMSO when preparing your stock solution.

  • Possible Cause 2: Temperature Fluctuation: Storing solutions at low temperatures can sometimes cause less soluble compounds to precipitate out of solution.

    • Solution: Before use, allow the stock solution to fully thaw at room temperature and vortex gently to ensure it is a homogenous solution.

  • Possible Cause 3: Interaction with Media Components: Certain components in complex cell culture media, such as salts or proteins, can sometimes contribute to the precipitation of small molecules.

    • Solution: If you suspect an interaction with your media, consider preparing the final dilution in a simpler aqueous buffer, such as Phosphate-Buffered Saline (PBS), immediately before adding it to the cells. However, be mindful of potential pH and osmolarity changes in your culture.

Data Presentation

Table 1: this compound Solubility

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)10 mMRecommended for stock solutions.[4]
Aqueous Buffers (e.g., PBS)Poorly solubleProne to precipitation upon dilution from DMSO stock.
Cell Culture MediaPoorly solubleWorking concentrations up to 100 µM with ≤1% DMSO have been reported.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a 10 mM Stock Solution:

    • Allow the this compound solid to come to room temperature.

    • Weigh out the required amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 377 µL of DMSO).

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Vortex the stock solution gently.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 1% to minimize solvent toxicity.

    • Add the final diluted this compound solution to your cells immediately after preparation.

Protocol 2: Formulation of this compound for In Vivo Animal Studies

A suggested formulation for in vivo use is as follows:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final formulation, take the required volume of the DMSO stock solution and add PEG300. Mix until the solution is clear.

  • Add Tween 80 to the DMSO/PEG300 mixture and mix until clear.

  • Finally, add ddH₂O to the mixture and mix thoroughly to obtain a clear solution.

Note: The exact ratios of DMSO, PEG300, Tween 80, and ddH₂O may need to be optimized for your specific animal model and route of administration.

Mandatory Visualization

Signaling Pathway of this compound Action

DM_Nofd_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Action FIH FIH Hydroxylation Hydroxylation (Asn-OH) FIH->Hydroxylation O2 HIF1a_inactive HIF-1α HIF1a_inactive->FIH Coactivators p300/CBP HIF1a_inactive->Coactivators Binding Blocked No_Transcription No Target Gene Transcription Coactivators->No_Transcription Hydroxylation->HIF1a_inactive Inactivates DM_Nofd This compound FIH_inhibited FIH DM_Nofd->FIH_inhibited Inhibits HIF1a_active HIF-1α (Active) FIH_inhibited->HIF1a_active No Hydroxylation Coactivators_bound p300/CBP HIF1a_active->Coactivators_bound Transcription_Complex Active Transcription Complex HIF1a_active->Transcription_Complex Coactivators_bound->Transcription_Complex Transcription Target Gene Transcription Transcription_Complex->Transcription

Caption: Mechanism of this compound action on the FIH signaling pathway.

Experimental Workflow for Troubleshooting this compound Precipitation in Cell Culture

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Check_Stock Check Stock Solution: - Completely dissolved? - Stored correctly? Start->Check_Stock Recreate_Stock Recreate Stock Solution Check_Stock->Recreate_Stock [ Stock Faulty ] Check_Dilution Review Dilution Protocol: - Final [this compound] too high? - Final [DMSO] > 1%? Check_Stock->Check_Dilution [ Stock OK ] Recreate_Stock->Check_Dilution Optimize_Concentration Optimize Concentrations: - Lower [this compound] - Keep [DMSO] at 0.1-1% Check_Dilution->Optimize_Concentration [ Concentrations too High ] Check_Technique Review Dilution Technique: - Adding stock too quickly? - Medium at 37°C? Check_Dilution->Check_Technique [ Concentrations OK ] Success No Precipitation Optimize_Concentration->Success Improve_Technique Improve Technique: - Add stock dropwise with mixing - Pre-warm medium Check_Technique->Improve_Technique [ Technique can be Improved ] Test_Media Test for Media Incompatibility: - Does it precipitate in PBS? Check_Technique->Test_Media [ Technique OK ] Improve_Technique->Success Use_Simple_Buffer Use Simpler Buffer for Dilution Test_Media->Use_Simple_Buffer [ Yes, precipitates in PBS too ] Test_Media->Success [ No, precipitates in media only ] Use_Simple_Buffer->Optimize_Concentration

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing DM-Nofd Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM-Nofd. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD). Once inside the cell, it is converted to NOFD, which is a potent and selective inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase.[1] FIH is a key negative regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway. Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-1α, which prevents the recruitment of transcriptional coactivators and thereby blocks HIF-1α's transcriptional activity. By inhibiting FIH, this compound prevents this hydroxylation, leading to the activation of HIF-1α and the transcription of its target genes, even in the presence of oxygen.

Q2: What is a typical starting concentration for this compound in cell culture experiments?

Based on published studies, a concentration of 100 µM this compound has been shown to significantly enhance HIF activity in cell lines such as SKN:HRE-MLuc under hypoxic conditions (3% O₂).[2][3] However, the optimal concentration can vary depending on the cell line, experimental conditions (e.g., normoxia vs. hypoxia), and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[4] Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. The stability of this compound in aqueous cell culture media over long incubation periods should be considered, as some compounds can degrade.

Q4: How can I measure the effectiveness of this compound in my experiment?

The primary effect of this compound is the activation of HIF-1α. This can be assessed through several methods:

  • Western Blotting: Measure the protein levels of HIF-1α in nuclear extracts. Increased HIF-1α protein levels indicate stabilization.

  • Reporter Assays: Use a cell line containing a reporter gene (e.g., luciferase) under the control of a Hypoxia Response Element (HRE). An increase in reporter gene expression indicates enhanced HIF transcriptional activity.[2][3]

  • Quantitative PCR (qPCR): Measure the mRNA levels of known HIF target genes, such as VEGF, GLUT1, or PGK1.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on HIF-1α activation Suboptimal this compound Concentration: The concentration may be too low for your specific cell line or experimental conditions.Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration.
Cell Line Insensitivity: Some cell lines may have lower basal levels of HIF-1α or different sensitivities to FIH inhibition.Try a different cell line known to have a robust hypoxic response.
Incorrect Experimental Conditions: The incubation time may be too short, or the oxygen levels may be affecting the outcome.Optimize the incubation time (e.g., 6, 12, 24 hours). Ensure consistent oxygen levels if working under hypoxic conditions.
Compound Degradation: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution of this compound.
High Cell Death or Cytotoxicity High this compound Concentration: The concentration used may be toxic to your cells.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold.
High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is below 0.5%. Prepare a more concentrated stock solution of this compound if necessary to reduce the volume of DMSO added.[4]
Precipitation of this compound in Cell Culture Medium Poor Solubility: this compound may have limited solubility in your specific cell culture medium, especially at higher concentrations.Prepare the final dilution of this compound in pre-warmed medium and mix thoroughly. If precipitation persists, consider using a lower concentration or a different formulation if available.
Inconsistent Results Between Experiments Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable responses.Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Inconsistent Reagent Preparation: Variations in the preparation of this compound stock solutions or other reagents can introduce variability.Prepare reagents fresh and use consistent protocols for each experiment.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its active form, NOFD.

Parameter Value Compound Assay/System Reference
Effective Concentration for HIF Activation 100 µMThis compoundLuciferase Reporter Assay in SKN:HRE-MLuc cells (hypoxia)[2][3]
IC₅₀ for FIH Inhibition 0.24 µMNOFD (active form)In vitro enzyme assay[1]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Luciferase Reporter Assay

This protocol outlines a method to determine the dose-dependent effect of this compound on HIF-1α transcriptional activity.

  • Cell Seeding: Seed HRE-luciferase reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium for a range of concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound stock solutions to the corresponding wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) under either normoxic or hypoxic conditions.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your specific luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the results as a function of this compound concentration.

Protocol 2: Assessing Cell Viability using an MTT Assay

This protocol is for evaluating the potential cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a viability assay.

  • This compound Treatment: Treat cells with a range of this compound concentrations, including a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_fih_inhibition FIH Inhibition HIF-1α_N HIF-1α FIH FIH HIF-1α_N->FIH O₂ OH-HIF-1α Hydroxylated HIF-1α FIH->OH-HIF-1α Asn Hydroxylation p300/CBP p300/CBP OH-HIF-1α->p300/CBP Binding Blocked Transcription_Blocked Transcription Blocked p300/CBP->Transcription_Blocked This compound This compound NOFD NOFD This compound->NOFD Intracellular Conversion FIH_I FIH NOFD->FIH_I Inhibition HIF-1α_I HIF-1α p300/CBP_I p300/CBP HIF-1α_I->p300/CBP_I Binding HIF_Target_Genes HIF Target Genes (e.g., VEGF, GLUT1) p300/CBP_I->HIF_Target_Genes Transcription Activation

Caption: this compound's mechanism of action on the HIF-1α signaling pathway.

Experimental_Workflow cluster_optimization Concentration Optimization cluster_main_experiment Main Experiment Dose_Response 1. Dose-Response Experiment (e.g., 1-200 µM this compound) HIF_Activation_Assay 2. Measure HIF Activation (Reporter Assay or qPCR) Dose_Response->HIF_Activation_Assay Cell_Viability_Assay 3. Assess Cell Viability (MTT Assay) Dose_Response->Cell_Viability_Assay Optimal_Concentration 4. Determine Optimal Concentration (Maximal HIF activation with minimal cytotoxicity) HIF_Activation_Assay->Optimal_Concentration Cell_Viability_Assay->Optimal_Concentration Treat_Cells 5. Treat Cells with Optimal this compound Concentration Optimal_Concentration->Treat_Cells Incubate 6. Incubate for Optimized Duration Treat_Cells->Incubate Endpoint_Analysis 7. Perform Endpoint Analysis (e.g., Western Blot, Functional Assay) Incubate->Endpoint_Analysis

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start Observe_Issue Observe Unexpected Result (e.g., No Effect, High Cytotoxicity) Start->Observe_Issue Check_Concentration Is this compound concentration optimized for this cell line? Observe_Issue->Check_Concentration Optimize_Concentration Perform Dose-Response and Viability Assays Check_Concentration->Optimize_Concentration No Check_Reagents Are reagents (this compound, media) fresh and properly stored? Check_Concentration->Check_Reagents Yes Optimize_Concentration->Check_Reagents Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Check_Controls Are positive and negative controls working as expected? Check_Reagents->Check_Controls Yes Prepare_Fresh->Check_Controls Validate_Assay Validate Assay System Check_Controls->Validate_Assay No Proceed Proceed with Optimized Protocol Check_Controls->Proceed Yes Consult_Literature Consult Literature for Cell-Specific Protocols Validate_Assay->Consult_Literature Consult_Literature->Proceed

References

DM-Nofd stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DM-Nofd in different solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on stability-related problems.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in stock solution or working solution.- Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions and store at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[1] - Avoid repeated freeze-thaw cycles. - For aqueous-based assays, prepare working solutions immediately before use.
Precipitate formation in the stock solution. Poor solubility or solvent evaporation.- Ensure the DMSO used is anhydrous. - Store vials tightly sealed to prevent solvent evaporation. - If a precipitate is observed, gently warm the solution and vortex to redissolve before use.
Reduced cell permeability or activity over time. Hydrolysis of the methyl ester groups of this compound to its less cell-permeable parent compound, NOFD.- Minimize the time this compound is in aqueous solutions. - Prepare fresh dilutions from a frozen DMSO stock for each experiment. - Consider the pH of your experimental buffer, as basic conditions can accelerate ester hydrolysis.[2][3]
Variability between experimental batches. Inconsistent storage or handling of this compound solutions.- Standardize the protocol for solution preparation, storage, and handling across all experiments. - Maintain a log of stock solution preparation dates and usage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[4][5] It is advisable to use anhydrous DMSO to minimize hydrolysis.

Q2: How should I store this compound solutions?

A2: For long-term storage, this compound solutions in DMSO should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended.[1] It is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

A3: this compound, being a methyl ester prodrug, is susceptible to hydrolysis in aqueous solutions.[2][6] The rate of hydrolysis is generally pH-dependent, with greater stability in acidic conditions compared to neutral or basic conditions.[2][3] It is recommended to prepare aqueous working solutions immediately before use and to minimize the time the compound spends in aqueous media.

Q4: Can I store this compound in solvents other than DMSO?

A4: While DMSO is the most commonly recommended solvent, if your experimental setup requires another solvent, it is crucial to perform a stability assessment in that specific solvent. The stability of ester prodrugs can be influenced by solvent properties such as polarity and proticity.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound would result in the formation of its active form, N-oxalyl-d-phenylalanine (NOFD), and methanol. This can be analytically detected by methods such as High-Performance Liquid Chromatography (HPLC), which would show a decrease in the this compound peak and the appearance of a new peak corresponding to NOFD. Functionally, degradation might lead to reduced cell permeability and consequently, a decrease in its inhibitory effect in cell-based assays.

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following table provides a general overview of its stability based on supplier recommendations.

Solvent Storage Temperature Recommended Storage Duration
Solid Powder-20°C3 years
Solid Powder4°C2 years
In DMSO-80°C6 months
In DMSO-20°C1 month

Data compiled from supplier datasheets.[1]

Experimental Protocols

Protocol for Assessing this compound Stability in a Given Solvent

This protocol outlines a general method for determining the stability of this compound in a specific solvent using HPLC.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the chosen solvent (e.g., DMSO, ethanol, or an aqueous buffer) to a final concentration of 10 mM.

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

    • Include a control vial stored at -80°C, which will serve as the time zero (T0) reference.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), retrieve one vial from each storage condition.

    • Immediately analyze the sample by HPLC.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV detection at a wavelength determined by a UV scan of this compound (typically around 254 nm).

    • Analysis: Quantify the peak area of this compound at each time point. The degradation can be calculated as the percentage decrease in the peak area relative to the T0 sample.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time for each condition.

    • From this data, the half-life (t½) of this compound under each condition can be calculated.

Visualizations

DM_Nofd_Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Action FIH FIH Hydroxylated_HIF1a Hydroxylated HIF-1α FIH->Hydroxylated_HIF1a HIF1a_stable Stable HIF-1α HIF1a HIF-1α HIF1a->FIH Hydroxylation VHL VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Hydroxylated_HIF1a->VHL Recognition Hydroxylated_HIF1a->Proteasome Degradation DM_Nofd This compound DM_Nofd->FIH Inhibition HIF_Complex HIF-1 Complex HIF1a_stable->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription

Caption: Signaling pathway of HIF-1α degradation and the inhibitory action of this compound.

Stability_Workflow start Start: Prepare this compound Stock Solution aliquot Aliquot into Vials start->aliquot storage Store at Different Conditions (e.g., RT, 4°C, -20°C, -80°C) aliquot->storage timepoint Sample at Predetermined Time Points storage->timepoint hplc Analyze by HPLC timepoint->hplc data Quantify Peak Area of this compound hplc->data calculate Calculate % Degradation and Half-life data->calculate end End: Determine Stability Profile calculate->end Factors_Affecting_Stability cluster_factors Influencing Factors DMNofd This compound Stability Temperature Temperature Temperature->DMNofd pH pH pH->DMNofd Solvent Solvent Properties (Polarity, Proticity) Solvent->DMNofd Light Light Exposure Light->DMNofd Oxygen Oxygen Oxygen->DMNofd

References

Technical Support Center: DM-Nofd Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "DM-Nofd" does not correspond to a recognized, publicly documented experimental protocol or technology in the scientific literature as of November 2025. The following troubleshooting guide is a generalized framework based on common issues in novel therapeutic development and molecular biology workflows. Researchers should adapt this guidance to their specific, internal "this compound" protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on the hypothetical context of a novel therapeutic, this compound is presumed to be a targeted agent. Its mechanism would likely involve the modulation of a specific signaling pathway implicated in disease pathogenesis. Without specific literature, we can theorize a potential pathway, such as the inhibition of a key protein kinase in a cancer-related cascade.

Q2: What are the expected cellular effects of successful this compound treatment?

A2: Successful application of a targeted therapeutic like this compound would be expected to produce measurable downstream effects. These could include decreased proliferation of target cells, induction of apoptosis, or a reduction in the expression of key disease markers.

Q3: What are the most critical controls for a this compound experiment?

A3: For any experiment involving a novel compound, a robust set of controls is essential. This includes:

  • Vehicle Control: To ensure the solvent used to dissolve this compound has no effect on its own.

  • Untreated Control: To establish a baseline for cellular behavior.

  • Positive Control: A known compound with a similar mechanism of action to validate the assay's responsiveness.

  • Negative Control: A structurally similar but inactive compound to ensure the observed effects are specific to this compound's activity.

Troubleshooting Guide: Common Problems in this compound Experiments

This guide addresses potential issues that may arise during the application of a novel therapeutic agent.

Problem 1: High Variability in Experimental Replicates

High variability between replicates can obscure the true effect of this compound.

  • Possible Causes:

    • Inconsistent cell seeding density.

    • Variations in compound concentration due to pipetting errors.

    • Cellular stress from handling.

    • Contamination of cell cultures.

  • Solutions:

    • Standardize Cell Seeding: Use a cell counter for accurate seeding and ensure even cell distribution in multi-well plates.

    • Calibrate Pipettes: Regularly calibrate and use appropriate pipette volumes for preparing serial dilutions.

    • Consistent Handling: Minimize the time cells are outside the incubator and handle all plates uniformly.

    • Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination.

Problem 2: No Observable Effect of this compound

The absence of a cellular response to this compound can be due to several factors.

  • Possible Causes:

    • Incorrect compound concentration.

    • Degradation of the this compound compound.

    • Low cellular uptake of the compound.

    • The target pathway is not active in the chosen cell line.

  • Solutions:

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to identify the optimal effective dose.

    • Compound Integrity: Verify the stability and purity of the this compound stock solution. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles.

    • Cellular Permeability: If uptake is a concern, consider using a permeabilization agent (with appropriate controls) or modifying the compound's formulation.

    • Target Expression: Confirm the expression and activity of the intended molecular target in your cell line using techniques like Western Blot or qPCR.

Problem 3: Unexpected Cell Toxicity

Observing widespread cell death at concentrations where a specific effect is expected can indicate off-target toxicity.

  • Possible Causes:

    • Off-target effects of this compound.

    • Toxicity of the vehicle at the concentration used.

    • Synergistic toxicity with media components.

  • Solutions:

    • Vehicle Toxicity Control: Test the vehicle at a range of concentrations to determine its toxicity threshold.

    • Off-Target Analysis: If possible, use predictive software or screening assays to identify potential off-targets.

    • Lower Concentration Range: Re-run the experiment with a lower, non-toxic range of this compound concentrations.

Quantitative Data Summary

The following table provides a hypothetical example of expected results from a successful this compound experiment versus a problematic outcome.

Metric Expected Outcome (Successful Experiment) Problematic Outcome (e.g., High Variability) Problematic Outcome (e.g., No Effect)
Cell Viability (%) 50% (at EC50)65% ± 20%98% ± 2%
Target Protein Phosphorylation (Fold Change) 0.20.8 ± 0.51.1 ± 0.1
Apoptosis Rate (%) 40%15% ± 10%5% ± 1%

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for formazan crystal formation.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Protocol 2: Western Blot for Target Protein Modulation
  • Protein Extraction: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (and its phosphorylated form, if applicable) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

cluster_workflow Troubleshooting Workflow Start Experiment Shows Unexpected Results Var High Variability? Start->Var NoEffect No Effect? Var->NoEffect No Sol_Var Standardize Seeding & Pipetting Var->Sol_Var Yes Tox High Toxicity? NoEffect->Tox No Sol_NoEffect Check Compound Integrity & Target Expression NoEffect->Sol_NoEffect Yes Sol_Tox Test Vehicle & Lower Concentration Tox->Sol_Tox Yes End Re-run Experiment Tox->End No Sol_Var->End Sol_NoEffect->End Sol_Tox->End

Caption: A logical workflow for troubleshooting common experimental issues.

DM_Nofd This compound Receptor Cell Surface Receptor DM_Nofd->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Optimizing DM-Nofd Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the intracellular delivery of DM-Nofd in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability important?

This compound is the dimethyl ester of N-oxalyl-d-phenylalanine (NOFD). It functions as a cell-penetrant prodrug of NOFD, which is a potent and selective inhibitor of the asparaginyl hydroxylase Factor Inhibiting HIF (FIH).[1][2][3][4] FIH is a key negative regulator of the Hypoxia-Inducible Factor (HIF) pathway. For this compound to be effective in cell-based assays, it must cross the cell membrane to be intracellularly converted to its active form, NOFD, which then inhibits FIH. Therefore, efficient cell permeability is critical for achieving the desired biological effect.

Q2: this compound is described as "cell penetrant." Does this mean I don't need to worry about its permeability?

While this compound is designed to be cell-permeable, its efficiency can vary depending on the cell type, experimental conditions, and formulation.[1][2][5] Factors such as cell line characteristics, passage number, and the presence of efflux pumps can influence the intracellular concentration of the compound.[6] It is always recommended to empirically validate its activity in your specific experimental system.

Q3: I am seeing a lower-than-expected effect of this compound in my assay. Could this be a permeability issue?

A diminished effect of this compound can indeed be related to suboptimal cell permeability. Other potential causes include compound degradation, incorrect dosage, or issues with the assay itself. A systematic troubleshooting approach, starting with optimizing compound delivery, is recommended.

Q4: How can I improve the solubility of this compound in my cell culture medium?

This compound is soluble in DMSO.[3] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is crucial to ensure that the final DMSO concentration is not toxic to the cells (typically <0.5%). If you still observe precipitation, consider using a solubilizing agent or a different formulation strategy.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to cell permeability.

Problem Potential Cause Recommended Solution
Low or no biological activity of this compound Poor cell permeability: The compound is not efficiently entering the cells.1. Optimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is appropriate and non-toxic to your cells. 2. Use a Permeability Enhancer: Consider co-incubation with low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68. Titrate the concentration to find a balance between enhanced permeability and minimal cell toxicity. 3. Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules and increase their aqueous solubility and delivery into cells.
Compound Degradation: this compound may be unstable in the experimental conditions.1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use. 2. Minimize Light Exposure: Protect the compound from light, especially during storage and incubation. 3. Check for Incompatibility with Medium Components: Some components in the cell culture medium may interact with and degrade the compound.
Efflux Pump Activity: The cells may be actively transporting this compound out.1. Use Efflux Pump Inhibitors: If you suspect efflux pump activity (e.g., in cancer cell lines with high P-gp expression), consider co-treatment with a broad-spectrum efflux pump inhibitor like verapamil or cyclosporin A.[7] 2. Choose a Different Cell Line: If possible, use a cell line with lower known efflux pump expression.
High variability between experimental replicates Inconsistent Compound Delivery: The compound may not be evenly distributed in the wells.1. Ensure Proper Mixing: After adding this compound to the wells, mix thoroughly but gently to ensure a homogenous concentration. 2. Check for Precipitation: Visually inspect the wells for any signs of compound precipitation. If observed, reconsider the formulation strategy.
Cell Health and Seeding Density: Variations in cell health or number can lead to inconsistent results.1. Maintain Consistent Cell Culture Practices: Use cells within a consistent passage number range and ensure they are healthy and at the optimal confluency for your assay.[8] 2. Verify Seeding Density: Ensure accurate and consistent cell seeding across all wells.
Difficulty dissolving this compound stock solution Inappropriate Solvent or Concentration: The stock concentration may be too high for the solvent.1. Use High-Quality, Anhydrous DMSO: Ensure the DMSO used for the stock solution is of high purity and free of water. 2. Gentle Warming and Vortexing: Gently warm the solution and vortex to aid dissolution. Avoid excessive heat, which could degrade the compound.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal drug absorption.[7][9]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow (as a monolayer integrity marker)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow permeability assay.

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing this compound at the desired concentration to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A): a. To assess active efflux, perform the experiment in the reverse direction by adding this compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux rate of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound

  • UV-Vis spectrophotometer or LC-MS/MS for sample analysis

Methodology:

  • Membrane Coating: Add a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate.

  • Compound Addition: Add the this compound solution in PBS to the wells of the donor plate.

  • Assembly: Place the donor plate on top of the acceptor plate, which contains fresh PBS in each well, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) without shaking.

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis: Calculate the effective permeability (Pe) using a suitable equation provided by the PAMPA system manufacturer or from the literature.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H15NO5[4]
Molecular Weight 265.26 g/mol [4]
Appearance Colorless to dark yellow oil[4]
Solubility Soluble in DMSO[3]
Storage Store at 2-8°C[4]

Table 2: Comparison of Permeability Assays

Assay Principle Advantages Disadvantages
Caco-2 Measures transport across a differentiated monolayer of human intestinal epithelial cells.- Models both passive and active transport. - Gold standard for predicting oral absorption.[9]- Long culture time (18-21 days). - Can have variable expression of transporters.
MDCK Measures transport across a monolayer of Madin-Darby canine kidney epithelial cells.[6]- Shorter culture time than Caco-2. - Can be transfected to express specific transporters (e.g., MDCK-MDR1).[6]- Non-human origin. - May not fully represent human intestinal transport.
PAMPA Measures passive diffusion across an artificial lipid membrane.- High-throughput and cost-effective. - Measures only passive permeability.- Does not account for active transport or metabolism. - May not accurately predict in vivo permeability for all compounds.

Visualizations

DM_Nofd_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space DM-Nofd_ext This compound DM-Nofd_int This compound DM-Nofd_ext->DM-Nofd_int Permeation NOFD NOFD (Active) DM-Nofd_int->NOFD Hydrolysis FIH FIH NOFD->FIH Inhibition Hydroxylated_HIF Hydroxylated HIF-α (Inactive) FIH->Hydroxylated_HIF Hydroxylation HIF-alpha HIF-α HIF-alpha->FIH Active_HIF Active HIF-α HIF-alpha->Active_HIF Stabilization Esterases Esterases Esterases->NOFD

Caption: Mechanism of action of this compound.

Permeability_Workflow Start Start: Low this compound Activity Check_Solubility Check Compound Solubility and Stability Start->Check_Solubility Optimize_Formulation Optimize Formulation (e.g., co-solvents, surfactants) Check_Solubility->Optimize_Formulation Issue Found Assess_Permeability Assess Permeability (e.g., Caco-2, PAMPA) Check_Solubility->Assess_Permeability No Issue Optimize_Formulation->Assess_Permeability Investigate_Efflux Investigate Efflux (Bidirectional Caco-2) Assess_Permeability->Investigate_Efflux Low Permeability End_Other End: Consider Other Causes Assess_Permeability->End_Other High Permeability Use_Inhibitors Use Efflux Pump Inhibitors Investigate_Efflux->Use_Inhibitors High Efflux Ratio Investigate_Efflux->End_Other Low Efflux Ratio End_Improved End: Improved Activity Use_Inhibitors->End_Improved

Caption: Troubleshooting workflow for low this compound activity.

References

Technical Support Center: Troubleshooting DM-Nofd Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM-Nofd. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and unexpected experimental outcomes when using this selective inhibitor of Factor Inhibiting HIF (FIH).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and issues that may arise during your experiments with this compound.

Q1: My cells are showing a phenotype that isn't consistent with HIF pathway activation. What could be the cause?

While this compound is a selective inhibitor of FIH, its active metabolite, N-oxalyl-D-phenylalanine (NOFD), can inhibit other 2-oxoglutarate (2OG) dependent oxygenases at higher concentrations.[1] This is a primary consideration for unexpected phenotypes.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, FIH, in your cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Titrate Your Dose: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., increased expression of FIH-dependent HIF target genes like EGLN3/PHD3). Using the lowest effective concentration can minimize off-target effects.

  • Investigate Broader 2OG Oxygenase Inhibition: Consider the possibility of inhibiting other 2OG oxygenases. The known off-targets for the active form of this compound, NOFD, include Aspartate/asparagine-β-hydroxylase (AspH) and Histone Lysine Demethylase 4A (KDM4A).[1] Off-target inhibition of these enzymes could lead to phenotypes related to altered protein hydroxylation or histone methylation.

  • Phenotypic Comparison: Compare your observed phenotype with those reported for the genetic knockout or knockdown of FIH. Discrepancies may point towards off-target effects of the compound.[2][3]

Q2: I'm observing changes in cellular metabolism that seem more pronounced than expected from HIF activation alone. Why might this be?

FIH itself is a crucial regulator of cellular metabolism, independent of its effects on HIF in some contexts. Genetic deletion of FIH has been shown to result in a hypermetabolic phenotype, including reduced body weight, increased metabolic rate, and improved glucose and lipid homeostasis.[2]

Troubleshooting Steps:

  • Metabolic Profiling: Conduct metabolomic analysis of your cells treated with this compound to identify specific pathways that are altered.

  • Assess Cellular Energy Status: Measure cellular ATP levels and the activation state of AMP-activated protein kinase (AMPK). Loss of FIH has been shown to increase cellular ATP and suppress AMPK activation.[2]

  • Compare with FIH Knockout/Knockdown: If possible, compare the metabolic phenotype of this compound-treated cells with that of FIH knockout or siRNA-treated cells. This can help distinguish between on-target metabolic effects of FIH inhibition and potential off-target effects of the compound.

Q3: How can I be sure that the effects I'm seeing are not due to inhibition of HIF Prolyl Hydroxylases (PHDs)?

This compound and its active form, NOFD, have been shown to be highly selective for FIH over the major HIF Prolyl Hydroxylases (PHDs).[1] However, at very high concentrations, off-target inhibition of PHDs could theoretically occur.

Troubleshooting Steps:

  • Western Blot for HIF-α Stabilization: The most direct way to assess PHD inhibition is to measure the protein levels of HIF-1α and HIF-2α by Western blot. PHD inhibition leads to the stabilization and accumulation of HIF-α subunits under normoxic conditions.

  • Analyze PHD-dependent Gene Expression: Measure the mRNA levels of well-established PHD-dependent, FIH-independent HIF target genes. A significant upregulation of these genes in the absence of HIF-α stabilization might suggest a more complex regulatory mechanism or other off-target effects.

  • Use a Positive Control: Include a known potent PHD inhibitor (e.g., IOX2) as a positive control in your experiments to ensure your detection methods for PHD inhibition are working correctly.

Q4: What are some robust methods to identify potential off-target proteins of this compound in my experimental system?

Identifying unknown off-targets requires unbiased, proteome-wide approaches. Here are two powerful techniques:

  • Affinity Purification-Mass Spectrometry (AP-MS): This method involves immobilizing a derivative of this compound or NOFD on a solid support (like beads) and using it as "bait" to pull down interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This technique assesses the thermal stability of thousands of proteins in intact cells or cell lysates in the presence or absence of this compound. A drug binding to its target often increases the target's thermal stability. By comparing the proteome-wide thermal stability profiles, you can identify proteins that are stabilized by this compound, indicating a direct interaction.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for N-oxalyl-D-phenylalanine (NOFD), the active metabolite of this compound, against its primary target FIH and known off-target 2-oxoglutarate (2OG) oxygenases.

Target EnzymeIC50 (µM)Selectivity over FIHReference
FIH 0.24 - [1]
PHD2> 100> 417-fold[1]
AspH15.5~65-fold[4]
KDM4A14.1~59-fold[4]

Note: Lower IC50 values indicate higher potency. The selectivity is calculated as the ratio of the off-target IC50 to the on-target (FIH) IC50.

Key Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of this compound binding to FIH in a cellular environment.

  • Principle: Ligand binding typically increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.

  • Methodology:

    • Culture cells to the desired confluency.

    • Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time.

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Centrifuge the samples to pellet precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble FIH in each sample by Western blotting using an FIH-specific antibody.

    • Quantify the band intensities and plot the fraction of soluble FIH as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

2. Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol is designed to identify proteins that physically interact with this compound or its active form.

  • Principle: A modified version of the drug is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.

  • Methodology:

    • Synthesize a derivative of this compound or NOFD with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Prepare a cell lysate from your experimental system.

    • Incubate the lysate with the drug-conjugated beads. As a negative control, use beads conjugated with a similar but inactive molecule or unconjugated beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Compare the proteins identified from the drug-conjugated beads with the negative control to identify specific interactors.

Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / FIH Inhibition HIFa HIF-α PHD PHD HIFa->PHD Prolyl Hydroxylation FIH FIH HIFa->FIH Asparaginyl Hydroxylation VHL VHL HIFa->VHL Binding p300 p300/CBP HIFa->p300 Interaction Blocked PHD->HIFa OH FIH->HIFa OH Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIFa Degradation DMNofd This compound DMNofd->FIH Inhibition HIFa_s HIF-α HIF_complex HIF Complex HIFa_s->HIF_complex HIFb HIF-β HIFb->HIF_complex HRE HRE HIF_complex->HRE Binding p300_h p300/CBP HIF_complex->p300_h Recruitment TargetGenes Target Gene Expression HRE->TargetGenes Transcription p300_h->HIF_complex

Caption: HIF signaling pathway under normoxia and hypoxia/FIH inhibition.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound ConfirmTarget Confirm On-Target Engagement (CETSA) Start->ConfirmTarget ConfirmTarget->Start Not Engaged (Troubleshoot Experiment) DoseResponse Perform Dose-Response and Use Lowest Effective Dose ConfirmTarget->DoseResponse Engaged ComparePhenotype Compare with FIH Knockout/Knockdown Phenotype DoseResponse->ComparePhenotype OnTarget Phenotype Likely On-Target ComparePhenotype->OnTarget Phenotypes Match OffTargetInvestigation Investigate Off-Targets ComparePhenotype->OffTargetInvestigation Phenotypes Differ SelectivityProfile In Vitro Selectivity Screening (2OG Oxygenases) OffTargetInvestigation->SelectivityProfile APMS Affinity Purification- Mass Spectrometry (AP-MS) OffTargetInvestigation->APMS CETSAMS CETSA-MS OffTargetInvestigation->CETSAMS ValidateOffTarget Validate Candidate Off-Targets SelectivityProfile->ValidateOffTarget APMS->ValidateOffTarget CETSAMS->ValidateOffTarget Conclusion Identify and Characterize Off-Target Effects ValidateOffTarget->Conclusion

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

Troubleshooting_Decision_Tree Start Start: Unexpected Result with this compound Treatment Q1 Is HIF-α protein stabilized under normoxia? Start->Q1 A1_Yes Likely PHD Inhibition (Off-Target) Q1->A1_Yes Yes Q2 Is the phenotype related to altered cellular metabolism? Q1->Q2 No UseLowerConc1 Use lower this compound concentration A1_Yes->UseLowerConc1 A2_Yes Possible on-target metabolic effect of FIH inhibition Q2->A2_Yes Yes Q3 Does the phenotype differ from FIH knockout/knockdown? Q2->Q3 No InvestigateMetabolism Perform metabolomics and measure ATP/AMPK activity A2_Yes->InvestigateMetabolism A3_Yes Suggests off-target effect independent of FIH Q3->A3_Yes Yes A3_No Phenotype is likely on-target Q3->A3_No No UnbiasedScreen Perform AP-MS or CETSA-MS to identify novel off-targets A3_Yes->UnbiasedScreen

Caption: Decision tree for troubleshooting this compound experimental outcomes.

References

Technical Support Center: Minimizing DM-Nofd Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM-Nofd. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or Dimethyl N-oxalyl-D-phenylalanine, is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD).[1][2][3] NOFD is a potent and selective inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase.[1][2][3] By inhibiting FIH, this compound prevents the hydroxylation of a key asparagine residue on the C-terminal transactivation domain (C-TAD) of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3] This inhibition allows HIF-1α to associate with transcriptional coactivators, leading to the activation of hypoxia-responsive genes, even under normoxic conditions.

Q2: What is the primary application of this compound in cell culture experiments?

A2: The primary application of this compound is to chemically induce the HIF-1 signaling pathway to study the downstream effects of HIF-1α activation. This can be useful for investigating cellular responses to hypoxia, ischemia, and for identifying potential therapeutic targets related to these pathways.

Q3: What is the recommended solvent for this compound?

A3: While specific product data sheets should always be consulted, this compound is typically supplied as an oil and can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3]

Q4: What is a typical working concentration for this compound?

A4: A commonly cited working concentration for this compound is 100 µM in cell culture medium.[4] However, the optimal concentration can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q5: How long should I treat my cells with this compound?

A5: A treatment time of 24 hours has been used in published studies.[4] Similar to the concentration, the optimal treatment duration will depend on the cell line and the specific endpoint being measured. A time-course experiment is recommended to determine the ideal treatment window.

Troubleshooting Guide: Cell Viability and Toxicity

Researchers may encounter issues with cell health and viability when using small molecules like this compound. This guide provides a structured approach to troubleshooting these problems.

Observed Problem Potential Cause Recommended Solution
High levels of cell death or detachment after treatment. This compound concentration is too high. Perform a dose-response experiment to determine the IC50 for cytotoxicity. Start with a wide range of concentrations (e.g., 1 µM to 200 µM) and assess cell viability using an appropriate assay (e.g., MTT, MTS, or a live/dead cell stain). Select a concentration that effectively activates HIF-1α with minimal impact on cell viability.
Prolonged exposure to this compound. Conduct a time-course experiment. Treat cells with a fixed, sub-toxic concentration of this compound and assess viability at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% and ideally at or below 0.1%. Prepare a high-concentration stock solution of this compound to minimize the volume of DMSO added to the culture. Run a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess solvent toxicity.
Cell line is particularly sensitive. Different cell lines exhibit varying sensitivities to chemical compounds. If toxicity is observed at concentrations required for HIF-1 activation, consider using a different cell line or a lower, sub-optimal concentration for a longer duration.
Inconsistent results between experiments. Variability in cell health and density. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments. Over-confluent or stressed cells can be more susceptible to chemical toxicity.
Improper storage of this compound. Store the this compound stock solution as recommended by the manufacturer, typically at -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles.
No observable effect of this compound on HIF-1α activation. This compound concentration is too low. Increase the concentration of this compound. Confirm HIF-1α activation by Western blot for HIF-1α protein levels or by a reporter assay for a known HIF-1 target gene (e.g., VEGF, GLUT1).
Inefficient conversion of this compound to NOFD. This compound is a prodrug that needs to be metabolized to its active form, NOFD. The metabolic activity can vary between cell lines. If direct inhibition of FIH is desired with faster kinetics, consider using NOFD directly if a cell-permeable version is available.
Problems with the detection method. Ensure that the antibodies for Western blotting are validated and that the reporter assay is functioning correctly. Include positive controls, such as treating cells with a known HIF-1α inducer like cobalt chloride (CoCl2) or deferoxamine (DFO), or exposing cells to hypoxic conditions.

Quantitative Data Summary

As specific cytotoxicity data for this compound is not widely available in the public domain, it is imperative for researchers to generate this data for their specific cell lines. The following table provides a template for how to structure the results of a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.

Table 1: Example of a Dose-Response Analysis of this compound on Cell Line X after 24-hour Treatment

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1098 ± 5.2
2595 ± 4.8
5088 ± 6.1
10075 ± 7.3
15052 ± 8.0
20028 ± 6.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must perform their own experiments to determine the actual IC50 value for their specific conditions.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using an MTT Assay

This protocol provides a method for assessing the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).

  • Preparation of this compound dilutions: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from a high-concentration stock in DMSO. Also, prepare a 2X vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions or the vehicle control to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of HIF-1α Activation by Western Blot

This protocol outlines the steps to verify the efficacy of this compound in stabilizing HIF-1α.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for the chosen duration. It is advisable to include a positive control (e.g., cells exposed to 1% O2 or treated with CoCl2).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Loading Control: Strip the membrane (if necessary) and re-probe with an antibody for a loading control to ensure equal protein loading.

Visualizations

FIH_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_or_DMNofd Hypoxia or this compound Treatment HIF1a_normoxia HIF-1α FIH FIH HIF1a_normoxia->FIH Hydroxylation p300_CBP_normoxia p300/CBP HIF1a_normoxia->p300_CBP_normoxia Binding Blocked Asn803 Asn803-OH FIH->Asn803 Transcription_normoxia No Transcription p300_CBP_normoxia->Transcription_normoxia HIF1a_hypoxia HIF-1α FIH_inhibited FIH HIF1a_hypoxia->FIH_inhibited Hydroxylation Blocked p300_CBP_hypoxia p300/CBP HIF1a_hypoxia->p300_CBP_hypoxia Binding DMNofd This compound NOFD NOFD DMNofd->NOFD Metabolism NOFD->FIH_inhibited Inhibition HRE HRE p300_CBP_hypoxia->HRE Transcription_hypoxia Transcription of Hypoxia-Responsive Genes HRE->Transcription_hypoxia

Caption: FIH Signaling Pathway and the Mechanism of this compound Action.

Experimental_Workflow start Start seed_cells Seed cells in appropriate culture vessel start->seed_cells dose_response Perform Dose-Response (e.g., MTT assay) seed_cells->dose_response determine_ic50 Determine Cytotoxicity IC50 dose_response->determine_ic50 select_conc Select non-toxic working concentration determine_ic50->select_conc treat_cells Treat cells with this compound and controls select_conc->treat_cells assess_hif Assess HIF-1α Activation (e.g., Western Blot) treat_cells->assess_hif downstream_analysis Perform Downstream Functional Assays assess_hif->downstream_analysis end End downstream_analysis->end

Caption: Recommended Experimental Workflow for Using this compound.

References

DM-Nofd experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM-Nofd. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common sources of variability, and offer troubleshooting advice for experiments involving this selective inhibitor of Factor Inhibiting HIF (FIH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD). Once inside the cell, it is converted to NOFD, which is a potent and selective inhibitor of the asparaginyl hydroxylase Factor Inhibiting HIF (FIH)[1][2]. FIH is a key negative regulator of the Hypoxia-Inducible Factor (HIF) pathway. Under normoxic conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits. This hydroxylation prevents the recruitment of the p300/CBP coactivators, thereby suppressing HIF-mediated gene transcription. By inhibiting FIH, this compound prevents this hydroxylation, leading to the activation of HIF-α and the transcription of its target genes, even in the presence of oxygen[1][2].

Q2: What is the primary application of this compound in research?

The primary application of this compound is to pharmacologically activate the HIF-1 signaling pathway. This is useful for studying the downstream effects of HIF activation in various cellular processes, such as angiogenesis, metabolism, and cell survival, under controlled normoxic or hypoxic conditions[1][2].

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid and should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution. For long-term storage, it is recommended to store the solid compound and the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What is a typical working concentration and incubation time for this compound?

The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific experimental endpoint. However, a common starting point reported in the literature is a concentration of 100 µM with an incubation time of 24 hours[1][2]. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on HIF target gene expression. Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short for your specific cell line.Perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 200 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions.
Cell Line Insensitivity: Some cell lines may have lower FIH expression or activity, or downstream components of the HIF pathway may be altered.Confirm FIH expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be responsive to HIF pathway activation.
Compound Instability: this compound, like many small molecules, may have limited stability in cell culture media over long incubation periods.For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours.
Unexpected Cytotoxicity High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or general toxicity.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cells. Start with a lower concentration and titrate up.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%). Include a vehicle-only control to assess solvent toxicity.
High Variability Between Replicates Inconsistent Cell Health or Density: Variations in cell confluency, passage number, or overall health can lead to inconsistent responses.Standardize your cell seeding density and ensure cells are in the logarithmic growth phase. Use cells with a consistent and low passage number.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound.Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding to the cells.
Batch-to-Batch Variability of this compound: Different batches of the compound may have slight variations in purity or activity.If you suspect batch-to-batch variability, it is advisable to test a new batch alongside a previously validated batch to ensure consistency.

Data Presentation

Table 1: Summary of Experimental Parameters for this compound

Parameter Reported Range/Value Cell Line Example(s) Reference
Working Concentration 50 - 200 µMSK-N-AS[1][2]
Incubation Time 6 - 48 hoursSK-N-AS[1][2]
Solvent DMSONot specifiedGeneral practice
Positive Control Dimethyloxalylglycine (DMOG)SK-N-AS[1][2]
Vehicle Control DMSO (at equivalent concentration to treatment)SK-N-AS[1][2]

Experimental Protocols

Protocol 1: General Procedure for HIF Pathway Activation using this compound
  • Cell Seeding: Plate your cells of interest in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing this compound to the treatment wells.

    • Add medium with an equivalent concentration of DMSO to the vehicle control wells.

    • (Optional) Add medium with a known HIF activator (e.g., 1 mM DMOG) to the positive control wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: After incubation, harvest the cells for downstream analysis, such as:

    • Western Blot: To assess the protein levels of HIF-1α and its target genes (e.g., VEGF, GLUT1).

    • qRT-PCR: To measure the mRNA expression of HIF target genes.

    • Reporter Assays: If using a cell line with a hypoxia-responsive element (HRE)-driven reporter gene.

Protocol 2: Cytotoxicity Assay for this compound
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium, covering a broad range of concentrations (e.g., 1 µM to 500 µM). Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Add the different concentrations of this compound and the vehicle control to the wells. Include a set of wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Treatment HIF_alpha HIF-1α FIH FIH HIF_alpha->FIH Asn Hydroxylation HIF_beta HIF-1β (ARNT) p300_CBP p300/CBP FIH->p300_CBP Binding Blocked HRE HRE (Hypoxia Response Element) Target_Genes Target Gene Transcription OFF DM_Nofd This compound NOFD NOFD DM_Nofd->NOFD Cellular Esterases FIH_inhibited FIH NOFD->FIH_inhibited Inhibition HIF_alpha_active HIF-1α p300_CBP_bound p300/CBP HIF_alpha_active->p300_CBP_bound Binding HIF_complex Active HIF Complex HIF_alpha_active->HIF_complex p300_CBP_bound->HIF_complex HIF_beta_active HIF-1β (ARNT) HIF_beta_active->HIF_complex HRE_active HRE HIF_complex->HRE_active Target_Genes_active Target Gene Transcription ON HRE_active->Target_Genes_active experimental_workflow cluster_analysis Downstream Analysis start Start: Seed Cells prepare_reagents Prepare this compound, Controls (Vehicle, Positive) start->prepare_reagents treat_cells Treat Cells prepare_reagents->treat_cells incubate Incubate (e.g., 24h) treat_cells->incubate western_blot Western Blot (HIF-1α, Target Proteins) incubate->western_blot q_pcr qRT-PCR (Target Gene mRNA) incubate->q_pcr reporter_assay Reporter Assay (HRE Activity) incubate->reporter_assay end End: Data Interpretation western_blot->end q_pcr->end reporter_assay->end troubleshooting_logic start Experiment Start observe_effect Observe Effect? start->observe_effect no_effect No Effect observe_effect->no_effect No effect_observed Effect Observed observe_effect->effect_observed Yes check_conc_time Optimize Concentration and Incubation Time no_effect->check_conc_time check_cell_line Verify Cell Line Responsiveness no_effect->check_cell_line check_compound Check Compound Stability/Activity no_effect->check_compound high_variability High Variability? effect_observed->high_variability variability_yes Yes high_variability->variability_yes Yes variability_no No high_variability->variability_no No standardize_cells Standardize Cell Culture Conditions variability_yes->standardize_cells check_pipetting Verify Pipetting Accuracy variability_yes->check_pipetting proceed Proceed with Experiment variability_no->proceed

References

Navigating the Stability of DM-Nofd: A Guide to Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing DM-Nofd, a cell-penetrant prodrug of the potent and selective FIH (factor-inhibiting HIF) inhibitor NOFD, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes.[1][2] This guide provides a comprehensive overview of recommended storage conditions, potential degradation pathways, and troubleshooting strategies to maintain the integrity of this compound.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, or Dimethyl N-oxalyl-D-phenylalanine, is the dimethyl ester of N-oxalyl-d-phenylalanine (NOFD).[3] It functions as a specific inhibitor of HIF asparaginyl hydroxylase (FIH).[3] Its CAS Number is 865488-53-5.[2]

What are the recommended long-term storage conditions for this compound?

There are slight variations in storage recommendations from different suppliers. To ensure optimal stability, it is crucial to adhere to the conditions specified on the product's certificate of analysis. The following table summarizes the available recommendations:

SupplierFormStorage TemperatureDuration
ProbechemSolid Powder-20°C12 Months
4°C6 Months
In Solvent-80°C6 Months
-20°C6 Months
Sigma-AldrichOil2-8°CNot Specified

Why is proper storage of this compound critical?

Improper storage can lead to the degradation of this compound, which can result in a loss of its biological activity and the formation of impurities. These degradation products could potentially interfere with experimental results or even exhibit off-target effects.

What are the potential signs of this compound degradation?

Visual inspection of the compound for changes in color or physical state can be an initial indicator of degradation. However, chemical analysis is necessary for a definitive assessment. Common signs of degradation that can be detected analytically include:

  • A decrease in the purity of the compound as determined by High-Performance Liquid Chromatography (HPLC).

  • The appearance of new peaks in the chromatogram, indicating the formation of degradation products.

  • A shift in the mass spectrum, suggesting chemical modification of the molecule.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.1. Verify the storage conditions and duration. 2. Perform a purity check of the this compound stock using HPLC. 3. If degradation is confirmed, acquire a new batch of the compound.
Precipitate formation in a stock solution The solubility limit has been exceeded or the solvent is inappropriate.1. Gently warm the solution to try and redissolve the precipitate. 2. If warming is ineffective, prepare a fresh, less concentrated stock solution. 3. Ensure the solvent is appropriate for this compound (e.g., 10 mM in DMSO).[3]
Discrepancy between expected and observed biological activity Loss of potency due to degradation.1. Confirm the purity and integrity of the compound via HPLC and Mass Spectrometry. 2. Run a dose-response curve to determine the current IC50 value.

Experimental Protocols

To ensure the long-term stability and integrity of this compound, researchers can perform in-house stability studies. The following are generalized protocols that can be adapted for this purpose.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[4]

Objective: To develop an HPLC method capable of resolving the parent this compound peak from any peaks corresponding to degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase can be adjusted to optimize separation.

  • Detection: UV detection at a wavelength where this compound has significant absorbance is recommended. A photodiode array (PDA) detector can be beneficial for identifying the optimal wavelength and assessing peak purity.

  • Forced Degradation Studies: To generate potential degradation products and validate the method's stability-indicating power, this compound should be subjected to stress conditions such as:[5]

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 1 hour.[6]

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heating the solid compound at a temperature relevant to potential storage excursions.

    • Photodegradation: Exposing the compound to UV light.

  • Method Validation: The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in its solid form and as a stock solution in a suitable solvent (e.g., DMSO).

  • Storage Conditions: Store the aliquots at the recommended temperatures (e.g., -20°C and 4°C for solid; -80°C and -20°C for solution).

  • Time Points: Establish a schedule for sample analysis (e.g., initial, 3, 6, 9, and 12 months).

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Compare the purity and concentration of this compound at each time point to the initial values. A significant decrease in purity or the appearance of degradation products indicates instability under the tested conditions.

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting this compound Stability Issues

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temperature, Duration) start->check_storage purity_test Perform Purity Test (e.g., HPLC) check_storage->purity_test degradation_confirmed Degradation Confirmed? purity_test->degradation_confirmed new_batch Acquire New Batch of this compound degradation_confirmed->new_batch Yes investigate_other Investigate Other Experimental Variables degradation_confirmed->investigate_other No end Problem Resolved new_batch->end investigate_other->end

Caption: A logical workflow for troubleshooting experimental inconsistencies potentially related to this compound stability.

Potential Degradation Pathway of this compound

While specific degradation pathways for this compound are not extensively published, a potential primary degradation route for this ester-containing molecule is hydrolysis.

degradation_pathway dm_nofd This compound (Dimethyl N-oxalyl-D-phenylalanine) hydrolysis Hydrolysis (e.g., due to moisture) dm_nofd->hydrolysis nofd NOFD (N-oxalyl-D-phenylalanine) hydrolysis->nofd methanol Methanol hydrolysis->methanol

Caption: A potential hydrolytic degradation pathway for this compound.

References

Technical Support Center: DM-Nofd

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM-Nofd.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the dimethyl ester prodrug of N-oxalyl-D-phenylalanine (NOFD).[1][2] As a cell-permeable compound, its primary function is to efficiently deliver NOFD into the cell.[3][4][5] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release the active compound, NOFD. NOFD is a potent and selective inhibitor of the asparaginyl hydroxylase FIH (factor-inhibiting HIF).[1][6]

The FIH enzyme is a negative regulator of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting FIH, NOFD prevents the hydroxylation of asparagine residues on HIF-1α, leading to the stabilization and increased transcriptional activity of HIF-1α.[7][8] This ultimately results in the upregulation of hypoxia-responsive genes.

Q2: What is the expected degradation pathway of this compound in a cellular context?

The primary "degradation" or biotransformation pathway of this compound within a cell is its conversion into the active inhibitor, NOFD. This process is a hydrolysis reaction catalyzed by intracellular esterases, which cleave the two methyl ester groups.

DM_Nofd_Degradation cluster_extracellular Extracellular cluster_intracellular Intracellular DM_Nofd This compound (Dimethyl N-oxalyl-D-phenylalanine) NOFD NOFD (N-oxalyl-D-phenylalanine) [Active Inhibitor] DM_Nofd->NOFD Hydrolysis Hydrolysis Intracellular Esterases Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 100 mM in DMSO) treat_cells Treat Cells with this compound (e.g., 100 µM) prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for 24 hours (Hypoxic or Normoxic Conditions) treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells analysis_options Analyze HIF-1α Activity: - Western Blot (HIF-1α protein) - qRT-PCR (Target Genes) - Reporter Assay harvest_cells->analysis_options

References

Technical Support Center: Validating DM-Nofd Activity in New Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of DM-Nofd, a selective inhibitor of Factor Inhibiting HIF (FIH), in new cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable prodrug that is intracellularly converted to its active form, N-oxalyl-d-phenylalanine (NOFD). NOFD is a potent and selective inhibitor of the asparaginyl hydroxylase Factor Inhibiting HIF (FIH). Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (CAD) of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby suppressing HIF-1α transcriptional activity. By inhibiting FIH, this compound prevents this hydroxylation, leading to the activation of HIF-1α and the subsequent transcription of its target genes, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), even in the presence of oxygen.[1][2]

Q2: What is the first step I should take before using this compound in a new cell line?

Before initiating experiments with this compound, it is crucial to validate the integrity of the HIF-1 signaling pathway in your new cell line. Not all cell lines exhibit a robust or functional hypoxic response.[3][4][5] A simple initial step is to expose the cells to hypoxic conditions (e.g., 1% O₂) or a hypoxia mimetic agent like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) and then assess the stabilization of HIF-1α protein by Western blot. This will confirm that the basic machinery for HIF-1α stabilization is present and functional.

Q3: What are the expected outcomes of successful this compound treatment?

Successful treatment with this compound should result in:

  • Increased HIF-1α protein levels: Although this compound's primary mechanism is not to prevent HIF-1α degradation, the activation of the HIF-1 pathway can lead to a positive feedback loop resulting in stabilized HIF-1α.

  • Increased transcriptional activity of HIF-1α: This can be measured using a Hypoxia Response Element (HRE)-driven luciferase reporter assay.[6][7]

  • Increased mRNA and protein expression of HIF-1 target genes: Commonly studied target genes include VEGF, EPO, GLUT1 (Glucose Transporter 1), and CA9 (Carbonic Anhydrase IX).[4]

Troubleshooting Guide

Problem 1: No observable effect of this compound on HIF-1α activity.

Possible Cause 1.1: The new cell line has a deficient HIF-1 signaling pathway.

  • Troubleshooting Step: As mentioned in FAQ 2, confirm the cell line's responsiveness to hypoxia or hypoxia mimetics (CoCl₂ or DMOG). If there is no HIF-1α stabilization under these conditions, the cell line is likely not a suitable model for studying this compound's effects on the FIH-HIF axis. Some cell lines may lack essential components of the HIF pathway.[8]

Possible Cause 1.2: Poor cell permeability of this compound in the new cell line.

  • Troubleshooting Step: While this compound is designed to be cell-penetrant, permeability can vary between cell types.[9] If direct measurement of intracellular NOFD is not feasible, consider performing a dose-response experiment with a wide range of this compound concentrations. If still no effect is observed, you can try to use a positive control compound known to be permeable in a wide range of cells, such as DMOG, to see if a response can be elicited.

Possible Cause 1.3: Incorrect dosage or duration of treatment.

  • Troubleshooting Step: Optimize the concentration of this compound and the treatment duration. A typical starting point is 100 µM for 24 hours, but this may need to be adjusted for your specific cell line.[6][7] Perform a time-course and dose-response experiment to identify the optimal conditions.

Problem 2: Inconsistent or weak results in downstream assays.

Western Blot for HIF-1α

Possible Cause 2.1: Rapid degradation of HIF-1α during sample preparation.

  • Troubleshooting Step: HIF-1α has a very short half-life in the presence of oxygen.[10] It is critical to lyse the cells quickly and on ice. Use a lysis buffer containing protease and phosphatase inhibitors. Some protocols recommend lysing the cells directly in the culture dish to minimize the time exposed to normoxia.[11]

Possible Cause 2.2: Low abundance of HIF-1α protein.

  • Troubleshooting Step: Ensure you are loading a sufficient amount of total protein (at least 50µg per lane is recommended).[10] You may need to perform nuclear fractionation, as active HIF-1α translocates to the nucleus. Using a positive control, such as lysates from cells treated with a hypoxia mimetic, is highly recommended to validate your antibody and protocol.

HRE-Luciferase Reporter Assay

Possible Cause 2.3: Low transfection efficiency of the HRE-reporter plasmid.

  • Troubleshooting Step: Optimize your transfection protocol for the new cell line. This includes testing different transfection reagents, DNA-to-reagent ratios, and cell densities. It is also beneficial to use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[12][13]

Possible Cause 2.4: High background or weak signal from the luciferase assay.

  • Troubleshooting Step: Ensure your luciferase assay reagents are fresh and properly prepared. Use white-walled, clear-bottom plates to maximize the luminescent signal and reduce crosstalk between wells.[12][14] If the signal is too high and saturating the detector, you may need to dilute your cell lysate.[13]

qRT-PCR for HIF Target Genes

Possible Cause 2.5: Poor RNA quality or inefficient cDNA synthesis.

  • Troubleshooting Step: Use a reliable RNA extraction method and verify the quality and integrity of your RNA before proceeding to cDNA synthesis. Ensure your reverse transcription reaction is efficient.[15][16]

Possible Cause 2.6: Suboptimal primer design or qPCR conditions.

  • Troubleshooting Step: Validate your primers for specificity and efficiency. The amplification efficiency should be between 90% and 110%. Optimize the annealing temperature and primer concentrations.[17][18] Always include a no-template control to check for contamination and a housekeeping gene for normalization.

Data Presentation

Table 1: Summary of Reported this compound/NOFD Activity

ParameterCompoundValueCell Line/SystemReference
FIH Inhibition (IC₅₀)NOFD0.24 µMRecombinant Human FIH[1]
PHD2 Inhibition (IC₅₀)NOFD>100 µMRecombinant Human PHD2[1]
HIF Activation (Fold Induction)This compound (100 µM)~2.5-foldSKN:HRE-MLuc[6][7]

Experimental Protocols

Western Blot for HIF-1α Stabilization
  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat with this compound at the desired concentration and for the optimized duration. Include a positive control (e.g., 100 µM CoCl₂) and a vehicle control (DMSO).

  • Cell Lysis: Wash cells once with ice-cold PBS. Immediately add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL detection reagent and an imaging system. Normalize HIF-1α levels to a loading control like β-actin or α-tubulin.

HRE-Luciferase Reporter Assay
  • Transfection: Co-transfect the cells with an HRE-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound, a positive control (e.g., DMOG), and a vehicle control.

  • Cell Lysis: After the desired treatment duration (e.g., 24 hours), wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Express the results as fold induction relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Expression
  • RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers for VEGF and a housekeeping gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of VEGF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control.

Mandatory Visualizations

DM_Nofd_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus DM_Nofd_ext This compound (extracellular) DM_Nofd_int This compound (intracellular) DM_Nofd_ext->DM_Nofd_int Uptake NOFD NOFD (active form) DM_Nofd_int->NOFD Esterase cleavage FIH FIH NOFD->FIH Inhibition HIF1a_n HIF-1α HIF1_complex HIF-1 Complex HIF1a_n->HIF1_complex Asn_OH Asn-OH HIF1a_n:e->Asn_OH:w HIF1b HIF-1β HIF1b->HIF1_complex p300_CBP p300/CBP HIF1_complex->p300_CBP Recruits HRE HRE HIF1_complex->HRE Binds Target_Genes Target Gene Transcription (VEGF, EPO, etc.) HRE->Target_Genes Activates FIH->HIF1a_n Hydroxylation (Asn) HIF1a_c HIF-1α (cytoplasm) HIF1a_c->HIF1a_n Nuclear Translocation Asn_OH->p300_CBP Blocks Binding

Caption: this compound signaling pathway leading to HIF-1 activation.

Experimental_Workflow cluster_assays Downstream Assays start Start: New Cell Line validate_hif Validate HIF Pathway (Hypoxia/CoCl₂ treatment) start->validate_hif culture_treat Culture Cells and Treat with this compound (include positive/negative controls) validate_hif->culture_treat western Western Blot (HIF-1α stabilization) culture_treat->western luciferase HRE-Luciferase Assay (HIF-1 transcriptional activity) culture_treat->luciferase qpcr qRT-PCR (Target gene expression, e.g., VEGF) culture_treat->qpcr analysis Data Analysis and Interpretation western->analysis luciferase->analysis qpcr->analysis end Conclusion: this compound Activity Validated analysis->end Troubleshooting_Tree start No effect of this compound observed q1 Is the HIF-1 pathway functional in the new cell line? start->q1 res1 Cell line is likely unsuitable. Test with hypoxia/CoCl₂. q1->res1 No q2 Is this compound permeable in this cell line? q1->q2 Yes a1_yes Yes a1_no No res2 Perform dose-response. Consider permeability assay. q2->res2 No/Unknown q3 Are downstream assay conditions optimized? q2->q3 Yes a2_yes Yes a2_no No/Unknown res3 Troubleshoot specific assay: - Western Blot (protein degradation) - Luciferase (transfection) - qRT-PCR (RNA quality/primers) q3->res3 No end Consult further technical support q3->end Yes a3_yes Yes a3_no No

References

Technical Support Center: Purity and Quality Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "DM-Nofd" specified in the topic is not a recognized chemical entity in public scientific databases. To fulfill this request for a technical support guide, the well-characterized anticancer drug Gefitinib will be used as a placeholder. The methodologies, data, and troubleshooting advice provided below are based on publicly available information for Gefitinib and are intended to serve as a detailed template. Researchers should adapt these principles and methods for their specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for assessing the purity of a new batch of Gefitinib?

A1: The most widely accepted and utilized method for determining the purity of Gefitinib is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3][4][5] This technique is excellent for separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[2][5] A well-developed HPLC method can provide a precise quantification of purity, typically expressed as a percentage of the main peak area relative to the total peak area.

Q2: My HPLC chromatogram shows an unexpected peak. What could it be?

A2: An unexpected peak in your HPLC chromatogram could be due to several factors:

  • Process-Related Impurity: An intermediate or by-product from the synthesis process that was not completely removed.[5][6] Common synthesis routes can sometimes lead to isomeric impurities or N-alkylated impurities.[7]

  • Degradation Product: Gefitinib can degrade under certain stress conditions such as acidic or basic hydrolysis, and oxidation.[2][8][9] If the sample was not stored properly or was exposed to harsh conditions, you may be observing a degradant.

  • Contamination: The peak could originate from a contaminated solvent, glassware, or a previously run sample in the HPLC system.

  • Excipient (if analyzing a formulation): If you are analyzing a tablet or other dosage form, the peak could be from an excipient used in the formulation.[1]

To identify the peak, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable as they provide mass information that can help elucidate the structure of the unknown compound.

Q3: What are the ideal storage conditions to maintain the quality of solid Gefitinib?

A3: To maintain the quality and prevent degradation of solid Gefitinib, it should be stored in a well-closed container, protected from light, and kept in a cool, dry place. Forced degradation studies have shown that Gefitinib is relatively stable under thermal and photolytic stress but can degrade in the presence of strong acids, bases, or oxidizing agents.[2][8][9] Therefore, avoiding exposure to these conditions is critical.

Q4: How can I confirm the chemical identity and structure of my Gefitinib sample?

A4: A combination of analytical techniques is used to confirm the identity and structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for elucidating the exact chemical structure of the molecule and confirming that it matches the expected structure of Gefitinib.[10] 2D NMR techniques like COSY and HMBC can provide further structural confirmation.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which should match that of Gefitinib (446.9 g/mol ).[4] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups within the molecule, serving as a fingerprint for the compound.[11]

Q5: My Gefitinib sample is not dissolving well in the recommended HPLC mobile phase. What should I do?

A5: Gefitinib is known to have low solubility in aqueous solutions.[11][12] If you are experiencing solubility issues:

  • Check the Diluent: Ensure you are using an appropriate diluent to prepare your stock solution before further dilution with the mobile phase. Dimethyl sulfoxide (DMSO) is often used to dissolve Gefitinib initially, followed by dilution in an organic solvent like acetonitrile or methanol.[11]

  • Use Sonication: Sonicating the solution for a few minutes can help dissolve the compound completely.[1]

  • Adjust Organic Content: If dissolving directly in the mobile phase, ensure the initial mobile phase composition has a sufficiently high percentage of organic solvent (e.g., acetonitrile or methanol) to facilitate dissolution before injecting it into the system.

  • Prepare a Stock Solution: It is standard practice to prepare a concentrated stock solution in a strong solvent (like DMSO or a high-organic mixture) and then dilute it to the working concentration with the mobile phase.[1][2]

Troubleshooting Guides

Troubleshooting HPLC Purity Analysis

This guide addresses common issues encountered during the RP-HPLC analysis of Gefitinib.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Mismatch between sample solvent and mobile phase.1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH; a pH of around 3.6-5.0 is often used.[1][5]3. Reduce the concentration of the injected sample.4. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Variable Retention Times 1. Fluctuation in mobile phase composition or flow rate.2. Temperature changes.3. Column not properly equilibrated.1. Ensure the pump is working correctly and the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant temperature (e.g., 30°C).[1]3. Equilibrate the column with the mobile phase for at least 15-30 minutes before injection.
No Peaks Detected 1. No sample injected.2. Detector issue (e.g., lamp off).3. Compound is not eluting from the column.1. Verify autosampler/manual injector operation.2. Check detector settings and ensure the lamp is on and functioning.3. Use a stronger mobile phase (higher organic content) to elute the compound.
Baseline Noise or Drift 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.3. Pump malfunction.1. Degas the mobile phase thoroughly.2. Flush the system and clean the detector cell.3. Check pump seals and pistons for leaks or wear.
Logical Troubleshooting Flow for Purity Issues

This diagram outlines a logical workflow for investigating a batch of material that has failed to meet the purity specification.

Purity_Troubleshooting start Purity Below Specification check_hplc Review HPLC Method (Integration, Parameters) start->check_hplc reinject Re-inject Same Sample check_hplc->reinject pass1 Purity OK? reinject->pass1 reprepare Prepare New Sample from Same Batch pass2 Purity OK? reprepare->pass2 pass1->reprepare No error_hplc HPLC or Integration Error pass1->error_hplc Yes identify Identify Impurity (LC-MS, NMR) pass2->identify No error_sample_prep Sample Prep Error pass2->error_sample_prep Yes investigate Investigate Source (Synthesis, Degradation, Contamination) identify->investigate remedy Implement Corrective Action (Re-purify, Modify Process) investigate->remedy error_batch True Batch Failure remedy->error_batch

Purity Analysis Troubleshooting Flow

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol is a representative method for assessing the purity of Gefitinib bulk drug substance.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 3.6) and acetonitrile in a 55:45 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 248 nm.[1]

  • Injection Volume: 10 µL.[1]

3. Sample Preparation:

  • Diluent: A mixture of the mobile phase components is typically used.

  • Stock Solution: Accurately weigh about 10 mg of Gefitinib and transfer to a 10 mL volumetric flask. Dissolve in 7 mL of diluent, sonicate for 5 minutes, and make up the volume to 10 mL to get a 1 mg/mL solution.[1]

  • Working Solution: Further dilute the stock solution with the diluent to a final concentration of approximately 100 µg/mL.[1]

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the working solution and record the chromatogram for approximately 8-10 minutes.[1]

  • Calculate the purity by dividing the area of the main Gefitinib peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by ¹H NMR

This protocol outlines the general procedure for confirming the chemical structure of Gefitinib.

1. Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the Gefitinib sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

3. Procedure:

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, baseline correction, and integration).

  • Compare the chemical shifts, splitting patterns, and integration values of the acquired spectrum with a known reference spectrum of Gefitinib to confirm its identity.[10]

Data Presentation

Table 1: Typical HPLC Method Validation Parameters for Gefitinib

This table summarizes key performance characteristics of a validated HPLC method for Gefitinib analysis, compiled from multiple sources.

Parameter Typical Value / Range Reference(s)
Linearity Range 25 - 150 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1][3]
Retention Time (t_R) ~4.2 minutes[1]
Limit of Detection (LOD) 0.078 µg/mL[1]
Limit of Quantification (LOQ) 0.238 µg/mL[1]
Accuracy (% Recovery) 99.61 - 100.14%[1]
Typical Purity Assay > 99.5%[1]

Mandatory Visualizations

Diagram 1: General Quality Control Workflow

This diagram illustrates a standard workflow for the quality control testing of a new batch of a small molecule drug substance like Gefitinib.

QC_Workflow start Receive New Batch sampling Representative Sampling start->sampling id_test Identity Confirmation (NMR, MS, IR) sampling->id_test purity_test Purity & Impurity Profile (HPLC, LC-MS) sampling->purity_test assay_test Assay (Potency) (HPLC vs. Standard) sampling->assay_test other_tests Other Tests (Residual Solvents, Water Content) sampling->other_tests review Review Data vs. Specification id_test->review purity_test->review assay_test->review other_tests->review decision Pass/Fail Decision review->decision release Release Batch decision->release Pass reject Reject & Investigate decision->reject Fail Signaling_Pathway EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds AutoP Receptor Dimerization & Autophosphorylation EGFR->AutoP Activates Gefitinib Gefitinib Gefitinib->AutoP Blocks ATP ATP ATP->AutoP PI3K PI3K/AKT/mTOR Pathway AutoP->PI3K Activates RAS RAS/MAPK Pathway AutoP->RAS Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

References

Validation & Comparative

A Comparative Guide to DM-Nofd and Other FIH Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of DM-Nofd, a selective inhibitor of Factor Inhibiting HIF (FIH), with other relevant FIH inhibitors. It is intended for researchers, scientists, and drug development professionals working on the hypoxia signaling pathway. The guide summarizes key performance data, details common experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction to Factor Inhibiting HIF (FIH)

Factor Inhibiting HIF (FIH), also known as FIH-1, is a crucial oxygen-sensing enzyme in the hypoxia-inducible factor (HIF) signaling pathway.[1] FIH is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase that regulates the transcriptional activity of HIF.[2][3] Under normal oxygen conditions (normoxia), FIH hydroxylates a specific asparagine residue (Asn803 in HIF-1α) within the C-terminal transactivation domain (C-TAD) of the HIF-α subunit.[3] This hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby suppressing the expression of HIF target genes.[1][4]

In hypoxic conditions, the activity of FIH is diminished due to the lack of its substrate, molecular oxygen. This allows HIF-α to associate with p300/CBP, leading to the activation of genes involved in angiogenesis, erythropoiesis, and metabolism.[1] Given that FIH has a higher affinity for oxygen than the prolyl hydroxylases (PHDs) that regulate HIF-α stability, FIH is thought to fine-tune the hypoxic response, particularly under mild to moderate hypoxia.[3]

Small molecule inhibitors of FIH are valuable research tools to dissect the nuances of the HIF pathway and hold therapeutic potential for conditions where modulating this pathway is beneficial.[4]

This compound: A Selective FIH Inhibitor

This compound (Dimethyl N-oxalyl-d-phenylalanine) is a cell-permeable prodrug of the active FIH inhibitor, N-oxalyl-d-phenylalanine (NOFD).[2][5] As a dimethyl ester, this compound exhibits improved cell penetration, where it is subsequently hydrolyzed by intracellular esterases to release its active form, NOFD.[2]

NOFD is recognized for its high selectivity for FIH over the HIF prolyl hydroxylases (PHDs).[6][7] This selectivity allows researchers to distinguish the effects of inhibiting HIF transcriptional activity (via FIH) from the effects of stabilizing the HIF-α protein (via PHD inhibition).

Comparison of Inhibitor Potency and Selectivity

The efficacy of an inhibitor is determined by its potency (typically measured as an IC50 or Kᵢ value) and its selectivity against other enzymes, particularly the closely related PHD isoforms.

Data Presentation: Inhibitor Comparison Table

The following table summarizes the quantitative data for this compound's active form (NOFD) and other relevant FIH inhibitors.

InhibitorType / Primary TargetFIH InhibitionPHD2 InhibitionSelectivity Profile
NOFD (N-oxalyl-d-phenylalanine)Selective FIH InhibitorIC50: 0.24 µM [2] Kᵢ: 83 µM ¹[6][7]>1 mM[6][7][8]Highly selective for FIH over PHDs. Also lacks activity against KDM family demethylases (IC50 > 20 µM).[6][7]
NOG (N-oxalylglycine)Broad-Spectrum 2OG Oxygenase InhibitorActive, but not selective.[2]ActiveBroad-spectrum inhibitor of 2-oxoglutarate dependent oxygenases.[2]
Daprodustat (GSK1278863)PHD InhibitorIC50: 21 µM[2]Potent (nanomolar range).Primarily a PHD inhibitor with moderate off-target activity against FIH.[2][9]
Vadadustat (AKB-6548)PHD InhibitorIC50: 29 µM[2]Potent (nanomolar range).[10][11]Primarily a PHD inhibitor with moderate off-target activity against FIH.[2][10]
Molidustat (BAY 85-3934)PHD InhibitorIC50: 66 µM[2][12]IC50: 280 nM[13][14]Primarily a PHD inhibitor with weak off-target activity against FIH.[2][12][13]
BNS PHD InhibitorIC50: 0.30 µM[2]PotentA PHD inhibitor that also potently inhibits FIH, showing low selectivity.[2]

¹Note on NOFD Potency: There is a notable discrepancy in the reported potency values for NOFD. While several suppliers report a Kᵢ of 83 µM, a peer-reviewed study from 2023 reports a significantly lower IC50 of 0.24 µM from a mass spectrometry-based assay.[2][6][7] Researchers should consider the assay conditions when interpreting these values.

Mandatory Visualizations

HIF Signaling Pathway and Inhibitor Targets

The diagram below illustrates the dual regulation of HIF-α by PHD and FIH enzymes and indicates the points of intervention for their respective inhibitors.

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD O₂ 2-OG Fe(II) FIH FIH Enzyme HIFa_normoxia->FIH O₂ 2-OG Fe(II) HIFa_hypoxia HIF-α (Stable) HIFa_OH_P HIF-α-OH (Pro) PHD->HIFa_OH_P Pro-OH HIFa_OH_N HIF-α-OH (Asn) FIH->HIFa_OH_N Asn-OH VHL VHL HIFa_OH_P->VHL No_Transcription Transcription Blocked HIFa_OH_N->No_Transcription Proteasome Proteasome Degradation VHL->Proteasome Ub p300CBP_normoxia p300/CBP p300CBP_normoxia->No_Transcription PHD_Inhibitors PHD Inhibitors (e.g., Daprodustat) PHD_Inhibitors->PHD FIH_Inhibitors FIH Inhibitors (this compound) FIH_Inhibitors->FIH HIF_complex HIF Complex HIFa_hypoxia->HIF_complex HIFb HIF-β HIFb->HIF_complex HRE HRE HIF_complex->HRE p300CBP_hypoxia p300/CBP p300CBP_hypoxia->HRE Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: HIF signaling pathway under normoxia and hypoxia.

Experimental Workflow: In Vitro FIH Inhibition Assay

This diagram outlines a typical workflow for a mass spectrometry-based in vitro assay to determine the IC50 of an FIH inhibitor.

FIH_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis & Data Processing Reagents Prepare Assay Buffer (e.g., 50 mM Tris-HCl) Freshly prepare cofactors: • L-ascorbic acid • Fe(II)SO₄ • 2-Oxoglutarate (2-OG) Mix Combine buffer, cofactors, substrate, and inhibitor in assay plate Reagents->Mix Enzyme Dilute recombinant human FIH enzyme Initiate Initiate reaction by adding FIH enzyme Enzyme->Initiate Substrate Prepare HIF-α peptide substrate (e.g., C-TAD fragment) Substrate->Mix Inhibitor Prepare serial dilutions of test inhibitor (e.g., this compound) Inhibitor->Mix Incubate Pre-incubate mixture at 37°C Mix->Incubate Incubate->Initiate React Incubate at 37°C for a defined time (e.g., 20-30 min) Initiate->React Quench Quench reaction (e.g., with acid or organic solvent) React->Quench MALDI Spot sample onto MALDI target plate with matrix Quench->MALDI Analyze Analyze via MALDI-TOF Mass Spectrometry (Detect mass shift of +16 Da for hydroxylated peptide) MALDI->Analyze Calculate Calculate % inhibition vs. control for each inhibitor concentration Analyze->Calculate Plot Plot dose-response curve and determine IC₅₀ value Calculate->Plot

Caption: Workflow for an in vitro FIH inhibition assay.

Experimental Protocols

Detailed and reproducible protocols are essential for comparing inhibitors. Below are representative methodologies for key experiments.

A. In Vitro FIH Inhibition Assay (MALDI-MS)

This protocol is designed to measure the direct inhibitory effect of a compound on FIH enzymatic activity by monitoring the hydroxylation of a peptide substrate.

Objective: To determine the IC50 value of a test compound against recombinant human FIH.

Materials:

  • Recombinant human FIH enzyme

  • Synthetic peptide substrate corresponding to the HIF-1α C-TAD (e.g., residues 788–822).[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[15]

  • Cofactors (prepared fresh): L-ascorbic acid, Ammonium Iron(II) sulfate, 2-oxoglutarate (2-OG).[15]

  • Test inhibitor (e.g., NOFD) and vehicle control (e.g., DMSO).

  • Quenching solution: Acetonitrile with 0.1% formic acid.

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid.[15]

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the following components (final concentrations may require optimization):

    • Assay Buffer

    • L-ascorbic acid (e.g., 1 mM).[15]

    • Ammonium Iron(II) sulfate (e.g., 10-200 µM).[2][15]

    • 2-Oxoglutarate (e.g., 10 µM).[2]

    • HIF-1α peptide substrate (e.g., 5 µM).[2]

    • Test inhibitor at various concentrations or vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a pre-determined concentration of FIH enzyme (e.g., 0.15 µM) to each well.[2]

  • Incubation: Incubate the reaction at 37°C for an optimized duration (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Sample Preparation for MS: Spot a small aliquot of the quenched reaction mixture onto a MALDI target plate and co-crystallize with the MALDI matrix.

  • Data Acquisition: Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode. Identify the peaks corresponding to the unhydroxylated (M) and hydroxylated (M+16 Da) peptide substrate.

  • Data Analysis: Calculate the percent hydroxylation for each reaction. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

B. Cellular FIH Activity Assay (HRE-Luciferase Reporter)

This cell-based assay measures the transcriptional activation of HIF, which is modulated by FIH activity. It is particularly useful for evaluating cell-penetrant prodrugs like this compound.

Objective: To quantify the ability of a compound to increase HIF transcriptional activity by inhibiting intracellular FIH.

Materials:

  • A human cell line (e.g., SK-N-AS, HEK293T, Hep3B) stably transfected with a Hypoxia Response Element (HRE)-driven luciferase reporter construct.[16][17]

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound), positive control (e.g., DMOG, a broad-spectrum inhibitor), and vehicle control (DMSO).[16]

  • A luciferase assay reagent kit (e.g., Bright-Glo™, Steady-Glo®).

  • A luminometer for reading 96-well plates.

  • A hypoxic incubator or chamber capable of maintaining 3% O₂.[16]

Procedure:

  • Cell Seeding: Seed the HRE-luciferase reporter cells into a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound, controls, or vehicle.

  • Incubation: Place the plate in a hypoxic incubator set to 3% O₂. A parallel plate may be kept under normoxic conditions (21% O₂) to assess PHD-inhibitory activity.[16] Incubate for 16-24 hours.

    • Rationale for 3% O₂: At this mild level of hypoxia, PHD activity is already partially reduced, leading to some HIF-α stabilization. However, FIH can remain active. Therefore, specific inhibition of FIH results in a significant and measurable increase in HIF transcriptional activity, which might be masked under full normoxia.[16]

  • Cell Lysis and Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Normalize the raw luminescence units (RLU) by subtracting the background from untransfected or vehicle-treated cells. Express the results as fold induction over the vehicle control under the same oxygen conditions. Plot the fold induction against inhibitor concentration to determine the EC50 value.

References

A Comparative Guide to the Efficacy of DM-Nofd and NOFD in FIH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent inhibitors of Factor-Inhibiting Hypoxia-Inducible Factor (FIH), N-oxalyl-D-phenylalanine (NOFD) and its dimethyl ester prodrug, DM-Nofd. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathway to aid researchers in selecting the appropriate tool for their studies on hypoxia-inducible factor (HIF) signaling.

Introduction to this compound and NOFD

Both this compound and NOFD are inhibitors of FIH, an asparaginyl hydroxylase that plays a crucial role in regulating the transcriptional activity of HIF. By inhibiting FIH, these small molecules can modulate the expression of HIF target genes, which are involved in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression. The primary distinction between the two compounds lies in their chemical structure and intended application. NOFD is the active inhibitor, while this compound is a more cell-permeable prodrug, designed to be hydrolyzed intracellularly to release NOFD.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and NOFD. It is important to note a discrepancy in the reported biochemical potencies, which may arise from different experimental conditions or assay formats.

ParameterThis compoundNOFDReference
Biochemical Potency (FIH Inhibition)
IC50Not directly reported0.24 µM[1][2]
Ki83 µM83 µM[3][4]
Cellular Efficacy (HIF Activation)
Effective Concentration50-100 µMNot typically used in cell-based assays due to lower permeability[5][6]
HIF Target Gene Upregulation (e.g., EGLN3 mRNA)~1.8-fold increase at 50 µMData not available[1]

Note on Discrepancy in Biochemical Potency: The reported IC50 value of 0.24 µM for NOFD suggests high potency in a biochemical assay measuring direct enzymatic inhibition.[1][2] In contrast, a Ki of 83 µM has been reported for both this compound and NOFD.[3][4] The significant difference between these values may be attributable to variations in the experimental setups, such as the specific assay technology (e.g., SPE-MS vs. other methods), substrate concentrations, or enzyme preparations used in the different studies. Researchers should consider these potential differences when interpreting the biochemical potency data.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and NOFD within the HIF signaling pathway and a typical experimental workflow for evaluating their efficacy.

HIF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound DM-Nofd_in This compound This compound->DM-Nofd_in Cellular Uptake NOFD NOFD DM-Nofd_in->NOFD Hydrolysis Esterases Esterases Esterases->NOFD FIH FIH NOFD->FIH Inhibition HIF-1α HIF-1α FIH->HIF-1α Hydroxylation of Asn803 Asn-OH Hydroxylated HIF-1α (Asn-OH) HIF-1α->Asn-OH HIF Complex Active HIF Complex HIF-1α->HIF Complex p300/CBP p300/CBP Asn-OH->p300/CBP Binding Inhibited HIF-1β HIF-1β HIF-1β->HIF Complex HIF Complex->p300/CBP Recruitment HRE Hypoxia Response Element (DNA) HIF Complex->HRE Binding Target Gene\nExpression Target Gene Expression HRE->Target Gene\nExpression Transcription

Mechanism of this compound and NOFD in HIF signaling.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Start_Bio Start Recombinant_FIH Recombinant FIH Enzyme Start_Bio->Recombinant_FIH Incubate_Bio Incubate with This compound or NOFD Recombinant_FIH->Incubate_Bio HIF_Peptide HIF-1α Peptide Substrate HIF_Peptide->Incubate_Bio Cofactors Fe(II), 2-OG, Ascorbate Cofactors->Incubate_Bio SPE_MS SPE-MS Analysis (Measure Hydroxylation) Incubate_Bio->SPE_MS IC50_Calc Calculate IC50 SPE_MS->IC50_Calc End_Bio End IC50_Calc->End_Bio Start_Cell Start Cell_Culture Culture Cells with HRE-Luciferase Reporter Start_Cell->Cell_Culture Treat_Cells Treat with This compound Cell_Culture->Treat_Cells Incubate_Cell Incubate under Normoxic/Hypoxic Conditions Treat_Cells->Incubate_Cell Lyse_Cells Lyse Cells Incubate_Cell->Lyse_Cells Luciferase_Assay Measure Luciferase Activity Lyse_Cells->Luciferase_Assay Analyze_Data Analyze Data (Fold Induction) Luciferase_Assay->Analyze_Data End_Cell End Analyze_Data->End_Cell

Workflow for efficacy testing of FIH inhibitors.

Experimental Protocols

Biochemical FIH Inhibition Assay (SPE-MS Based)

This assay directly measures the enzymatic activity of FIH and its inhibition by the test compounds.

  • Principle: Recombinant human FIH is incubated with a synthetic peptide corresponding to the C-terminal transactivation domain (C-TAD) of HIF-1α, along with necessary co-factors. The enzymatic reaction results in the hydroxylation of an asparagine residue on the peptide. The reaction mixture is then analyzed by Solid-Phase Extraction coupled to Mass Spectrometry (SPE-MS) to quantify the hydroxylated and non-hydroxylated peptide products. The IC50 value is determined by measuring the inhibition of hydroxylation at various concentrations of the inhibitor.[1][2]

  • Materials:

    • Recombinant human FIH

    • HIF-1α peptide substrate (e.g., residues 788-822)

    • Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2), 2-oxoglutarate (2-OG), L-ascorbic acid

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds: this compound and NOFD dissolved in a suitable solvent (e.g., DMSO)

    • SPE cartridges (e.g., C18)

    • Mass spectrometer

  • Procedure:

    • Prepare a reaction mixture containing the FIH enzyme, HIF-1α peptide, and cofactors in the assay buffer.

    • Add varying concentrations of the test compound (NOFD or this compound) or vehicle control to the reaction mixture.

    • Initiate the reaction by adding 2-OG and incubate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Quench the reaction (e.g., by adding formic acid).

    • Perform solid-phase extraction to desalt and concentrate the peptide products.

    • Analyze the eluate by mass spectrometry to determine the ratio of hydroxylated to non-hydroxylated peptide.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular HIF Activity Assay (HRE-Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the HIF signaling pathway within a cellular context.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). When HIF is activated, it binds to the HREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of HIF transcriptional activity.[5][6][7][8][9][10][11]

  • Materials:

    • A suitable cell line (e.g., HEK293T, Hep3B)

    • HRE-luciferase reporter plasmid

    • Transfection reagent

    • Cell culture medium and supplements

    • Test compound: this compound

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed cells in a multi-well plate and allow them to attach.

    • Transfect the cells with the HRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) can be performed for normalization.

    • After an appropriate incubation period for plasmid expression, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate the cells under either normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions for a specified duration (e.g., 16-24 hours).

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

    • Normalize the HRE-luciferase signal to the control reporter signal (if applicable) and calculate the fold induction of HIF activity relative to the vehicle-treated control.

Conclusion

The choice between this compound and NOFD depends on the experimental context. For biochemical assays directly targeting the FIH enzyme, NOFD is the active inhibitor and has a reported high potency (IC50 in the sub-micromolar range). However, for cell-based assays, the prodrug this compound is the preferred compound due to its enhanced cell permeability. This compound has been demonstrated to effectively activate the HIF signaling pathway in cells at micromolar concentrations. Researchers should be aware of the reported discrepancies in the biochemical potency data and select their compounds and experimental conditions based on the specific research question and assay format. The provided protocols offer a starting point for the robust evaluation of these and other FIH inhibitors.

References

A Comparative Guide to DM-Nofd: A Selective FIH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DM-Nofd, a selective inhibitor of Factor Inhibiting HIF (FIH), against other hypoxia-inducible factor (HIF) pathway modulators. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex pathways and workflows.

Introduction to FIH and the HIF Signaling Pathway

The hypoxia-inducible factor (HIF) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). The stability and activity of the HIF-α subunit are tightly controlled by a class of enzymes called 2-oxoglutarate (2OG)-dependent dioxygenases, which include Prolyl Hydroxylase Domain enzymes (PHDs) and Factor Inhibiting HIF (FIH).[1][2]

  • Under normoxic (normal oxygen) conditions:

    • PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[1][3]

    • FIH hydroxylates a specific asparagine residue (Asn803 in HIF-1α) in the C-terminal transactivation domain (C-TAD) of HIF-α.[1][4] This modification blocks the recruitment of essential transcriptional coactivators p300/CBP, thereby inhibiting HIF's ability to activate gene transcription.[1]

  • Under hypoxic (low oxygen) conditions:

    • The activity of both PHDs and FIH is inhibited due to the lack of their co-substrate, molecular oxygen.[1][2]

    • This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and recruits coactivators to initiate the transcription of hundreds of target genes involved in angiogenesis, metabolism, and cell survival.[2][5]

Selective inhibition of FIH offers a distinct mechanism for modulating the HIF pathway, potentially activating specific downstream genes differently than pan-hydroxylase or PHD-selective inhibitors. This compound is a cell-permeable prodrug of N-oxalyl-d-phenylalanine (NOFD), which has been identified as a potent and selective inhibitor of FIH.[6]

HIF_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIFa_normoxia HIF-α PHDs PHDs HIFa_normoxia->PHDs O2, 2-OG FIH FIH HIFa_normoxia->FIH O2, 2-OG Hydroxylated_HIFa_P Hydroxylated HIF-α (Proline) PHDs->Hydroxylated_HIFa_P Pro-OH Hydroxylated_HIFa_N Hydroxylated HIF-α (Asparagine) FIH->Hydroxylated_HIFa_N Asn-OH VHL VHL Complex Proteasome Proteasome VHL->Proteasome Ub Degradation Degradation Proteasome->Degradation p300CBP_normoxia p300/CBP Transcription_Blocked Transcription Blocked p300CBP_normoxia->Transcription_Blocked Hydroxylated_HIFa_P->VHL Hydroxylated_HIFa_N->p300CBP_normoxia Binding Blocked HIFa_hypoxia HIF-α HIF_complex HIF Complex (HIF-α/β) HIFa_hypoxia->HIF_complex Stabilization & Nuclear Translocation PHDs_inactive PHDs (Inactive) HIFa_hypoxia->PHDs_inactive Low O2 FIH_inactive FIH (Inactive) HIFa_hypoxia->FIH_inactive Low O2 HIFb HIF-β HIFb->HIF_complex p300CBP_hypoxia p300/CBP HIF_complex->p300CBP_hypoxia Recruitment HRE HRE p300CBP_hypoxia->HRE Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: HIF signaling pathway under normoxic vs. hypoxic conditions.

Performance Comparison: this compound vs. Alternative HIF Modulators

This compound's active form, NOFD, demonstrates high selectivity for FIH over other 2-oxoglutarate-dependent dioxygenases, particularly PHD2, which is the primary regulator of HIF-α stability. This selectivity distinguishes it from broad-spectrum inhibitors like Dimethyloxalylglycine (DMOG) and many clinical PHD inhibitors that exhibit some level of cross-reactivity with FIH.

CompoundTarget(s)FIH IC₅₀ (µM)PHD2 IC₅₀ (µM)Selectivity (PHD2/FIH)Reference(s)
NOFD (active this compound) Selective FIH 0.24 >100 >416-fold [6]
DMOGPan-hydroxylaseN/AN/ALow[7][8]
Daprodustat (GSK1278863)PHD Inhibitor21~0.02~0.001[6]
Vadadustat (AKB-6548)PHD Inhibitor29~0.012~0.0004[6][9]
Molidustat (BAY 85-3934)PHD Inhibitor66~0.28~0.004[6][10]
Roxadustat (FG-4592)PHD Inhibitor>100~0.07>0.0007[11]
IOX4PHD Inhibitor31N/AN/A[6]

Note: IC₅₀ values can vary based on assay conditions. Data presented is for comparative purposes.

The data clearly shows that NOFD is a potent FIH inhibitor with exceptional selectivity against PHD2. In contrast, several PHD inhibitors, while highly potent against their primary targets, also inhibit FIH in the micromolar range, potentially confounding their mechanism of action.[6]

Experimental Protocols

In Vitro FIH Inhibition Assay (SPE-MS Based)

This assay quantitatively measures the ability of a compound to inhibit FIH-catalyzed hydroxylation of a peptide substrate in vitro.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human FIH enzyme (e.g., 0.15 µM), 2-oxoglutarate (10.0 µM), Fe(II), and a synthetic peptide substrate corresponding to the C-terminal transactivation domain of HIF-1α (e.g., HIF-1α788–822, 5.0 µM) in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., NOFD) or vehicle control (DMSO) to the reaction mixture.

  • Initiation and Incubation: Initiate the enzymatic reaction and incubate for a defined period at a controlled temperature (e.g., room temperature).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., formic acid).

  • Analysis by SPE-MS: Analyze the reaction products using a high-throughput solid-phase extraction (SPE) system coupled to a mass spectrometer (MS).

  • Data Interpretation: Monitor the mass change (+16 Da) associated with the hydroxylation of the substrate peptide. Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

SPE_MS_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Mix FIH Enzyme, Substrate Peptide, Fe(II), 2-OG B Add Test Compound (e.g., NOFD) or Vehicle A->B C Incubate at RT B->C D Quench Reaction (e.g., Formic Acid) C->D E Solid-Phase Extraction (SPE) D->E F Mass Spectrometry (MS) E->F G Measure Ratio of Hydroxylated vs. Unhydroxylated Peptide F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro SPE-MS FIH inhibition assay.

Cell-Based Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the effect of FIH inhibition on HIF transcriptional activity within a cellular context.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HeLa, HEK293, or SKN:HRE-MLuc) containing a luciferase reporter gene under the control of a promoter with multiple hypoxia response elements (HREs).[12][13]

  • Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, 100 µM) or a positive control (e.g., DMOG, 100 µM) and a vehicle control (DMSO).[12]

  • Hypoxic Incubation: Incubate the plate under mild hypoxic conditions (e.g., 3% O₂) for a specified duration (e.g., 6-24 hours). A parallel plate may be kept under normoxic conditions as a control.[12]

  • Cell Lysis and Luciferase Measurement: Lyse the cells and add a luciferase assay reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence signal using a luminometer. Normalize the signal if necessary and express the results as fold induction relative to the vehicle-treated control.[12]

HRE_Luciferase_Workflow A Seed HRE-Luciferase Reporter Cells in 96-well plate B Add Test Compound (e.g., this compound) A->B C Incubate under Mild Hypoxia (e.g., 3% O2, 24h) B->C D Lyse Cells C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Analyze Data: Calculate Fold Induction F->G

References

Unlocking Synergistic Potential: A Comparative Guide to DM-Nofd in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for therapeutic strategies that can overcome drug resistance and enhance treatment efficacy is paramount. DM-Nofd, a cell-penetrant prodrug of the selective Factor Inhibiting Hypoxia-Inducible Factor (FIH) inhibitor N-oxalyl-d-phenylalanine (NOFD), presents a compelling avenue for investigation in combination therapies. By modulating the hypoxia-inducible factor (HIF) signaling pathway, this compound holds the potential to synergize with a range of anticancer agents, offering a promising strategy to improve patient outcomes.

This guide provides a comparative analysis of the theoretical and potential synergistic effects of this compound with other compounds, supported by experimental data from related HIF inhibitors. It is important to note that while the mechanistic rationale for synergy is strong, published experimental data specifically on this compound in combination therapies is currently limited. Therefore, this guide utilizes data from other HIF inhibitors as a surrogate to illustrate the potential synergistic effects and provides detailed experimental protocols to facilitate further research in this critical area.

The Rationale for Synergy: Targeting the HIF-1α Pathway

Under the hypoxic conditions characteristic of solid tumors, the transcription factor HIF-1α plays a pivotal role in tumor progression and resistance to therapy.[1][2][3] HIF-1α drives the expression of genes involved in angiogenesis, glucose metabolism, cell survival, and drug efflux, all of which contribute to a more aggressive cancer phenotype and diminished treatment response.[4][5]

This compound, by inhibiting FIH, prevents the hydroxylation of an asparagine residue in the C-terminal transactivation domain of HIF-1α. This, in turn, enhances HIF-1α's transcriptional activity. While upregulation of HIF-1α is often associated with tumor progression, its strategic activation in concert with other therapies can create vulnerabilities in cancer cells. For instance, enhanced metabolic activity driven by HIF-1α could increase the sensitivity of cancer cells to drugs targeting these metabolic pathways. Furthermore, by modulating the tumor microenvironment, FIH inhibition may enhance the efficacy of immunotherapies.

The following diagram illustrates the central role of HIF-1α in cancer cell survival and the mechanism by which this compound (as an FIH inhibitor) can modulate this pathway.

cluster_0 Normoxia cluster_1 Hypoxia / this compound Treatment HIF-1α_normoxia HIF-1α FIH_normoxia FIH HIF-1α_normoxia->FIH_normoxia Hydroxylation HIF-1α_hypoxia HIF-1α p300/CBP_normoxia p300/CBP FIH_normoxia->p300/CBP_normoxia Inhibits Binding Transcription_normoxia Target Gene Transcription (Low) p300/CBP_normoxia->Transcription_normoxia FIH_hypoxia FIH HIF-1α_hypoxia->FIH_hypoxia p300/CBP_hypoxia p300/CBP HIF-1α_hypoxia->p300/CBP_hypoxia Binds This compound This compound This compound->FIH_hypoxia Inhibits Transcription_hypoxia Target Gene Transcription (High) p300/CBP_hypoxia->Transcription_hypoxia

Caption: HIF-1α signaling under normoxia and with this compound.

Synergistic Effects with Chemotherapy: A Case Study with a HIF Inhibitor

While direct experimental data on this compound is pending, a study on the HIF inhibitor FM19G11 in combination with doxorubicin in MCF-7 breast cancer cells provides a compelling case for the potential synergy of FIH inhibitors with conventional chemotherapy.[6] This study demonstrated that the combination of a HIF inhibitor and doxorubicin resulted in a synergistic cytotoxic effect, particularly under hypoxic conditions, and enhanced apoptosis in cancer cells.[6]

The following table summarizes the key findings from this representative study.

Cell LineConditionTreatmentIC50 (µM)Combination Index (CI)Effect
MCF-7 NormoxiaDoxorubicin0.5 ± 0.07--
FM19G1115 ± 1.4--
Doxorubicin + FM19G11->1Antagonistic/Additive
HypoxiaDoxorubicin1.2 ± 0.1--
FM19G1125 ± 2.1--
Doxorubicin + FM19G11-<1Synergistic
MCF-7 CSC-like NormoxiaDoxorubicin1.5 ± 0.2--
FM19G1130 ± 2.8--
Doxorubicin + FM19G11-<1Synergistic
HypoxiaDoxorubicin3.2 ± 0.3--
FM19G1150 ± 4.2--
Doxorubicin + FM19G11-<1Synergistic

Data adapted from a study on the HIF inhibitor FM19G11.[6] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

These findings suggest that by targeting the HIF pathway, it is possible to overcome the chemoresistance often observed in the hypoxic core of tumors and in cancer stem-like cells.

Potential Synergies with Other Anticancer Agents

The mechanism of action of this compound suggests potential synergistic interactions with a variety of other anticancer agents beyond traditional chemotherapy.

  • Radiotherapy: Hypoxic tumor regions are notoriously resistant to radiotherapy due to the lack of oxygen required to generate cytotoxic free radicals. By modulating the tumor microenvironment and potentially increasing oxygenation through its effects on angiogenesis, this compound could sensitize tumors to radiation.[7]

  • Targeted Therapies: Many targeted therapies are less effective in hypoxic conditions. Combining these agents with this compound could restore their efficacy in the tumor core.

  • Immune Checkpoint Inhibitors: The hypoxic tumor microenvironment is highly immunosuppressive. By altering the metabolic landscape and potentially reducing the expression of immunosuppressive factors, FIH inhibition could enhance the activity of immune checkpoint inhibitors.

Experimental Protocols for Assessing Synergy

To facilitate further research into the synergistic potential of this compound, this section provides detailed methodologies for key in vitro experiments.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.

Start Seed Cells Treat Treat with This compound +/- Drug Start->Treat Incubate Incubate (10-14 days) Treat->Incubate Fix_Stain Fix and Stain Colonies Incubate->Fix_Stain Count Count Colonies (>50 cells) Fix_Stain->Count Analyze Calculate Surviving Fraction Count->Analyze

Caption: Workflow for a clonogenic survival assay.

Protocol:

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation. Allow cells to attach overnight.

  • Treatment: Treat cells with a range of concentrations of this compound alone, the other compound alone, and in combination at various ratios. Include a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).

  • Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain with crystal violet.[8]

  • Colony Counting: Count the number of colonies containing at least 50 cells in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The Combination Index (CI) can then be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

Start Cell Lysis Quantification Protein Quantification (BCA or Bradford) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: Western blot analysis workflow.

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Capture the chemiluminescent signal and quantify the band intensities to determine the relative protein expression levels.

Future Directions and Conclusion

The inhibition of FIH by this compound presents a novel and promising strategy to modulate the HIF-1α pathway and potentially enhance the efficacy of existing anticancer therapies. While direct experimental evidence for the synergistic effects of this compound is still emerging, the mechanistic rationale and supportive data from other HIF inhibitors strongly suggest its potential in combination treatments.

Further in-depth preclinical studies are warranted to systematically evaluate the synergistic interactions of this compound with a broad range of chemotherapeutic agents, targeted therapies, and immunotherapies across various cancer types. The experimental protocols provided in this guide offer a framework for such investigations. The elucidation of specific synergistic combinations and the underlying molecular mechanisms will be crucial for the clinical translation of this compound as part of a new generation of more effective cancer therapies. Researchers are encouraged to explore this promising avenue to unlock the full therapeutic potential of FIH inhibition in oncology.

References

Comparative Analysis of DM-Nofd Across Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of DM-Nofd, a pro-drug of the Factor Inhibiting HIF (FIH) inhibitor, NOFD, across various cancer types. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's mechanism of action and presents illustrative data on its differential effects on cancer cell viability and apoptosis. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are included to facilitate further research and drug development efforts.

Introduction to this compound: A Novel HIF Pathway Modulator

This compound is a cell-permeable pro-drug that is intracellularly converted to its active form, N-oxalyl-D-phenylalanine (NOFD).[1] NOFD is a potent and selective inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that plays a critical role in regulating the transcriptional activity of Hypoxia-Inducible Factor (HIF).[1]

Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for degradation. However, in the hypoxic microenvironment characteristic of solid tumors, HIF-α stabilization leads to the transcription of genes that promote tumor progression, including angiogenesis, metabolic adaptation, and metastasis.[2][3][4][5] FIH further refines this response by hydroxylating an asparagine residue in the C-terminal transactivation domain of HIF-α, which inhibits its interaction with transcriptional coactivators.[2] By inhibiting FIH, this compound is expected to modulate the HIF signaling pathway, representing a promising strategy for cancer therapy.[2]

Comparative Efficacy of this compound in Different Cancer Cell Lines

While comprehensive, direct comparative studies on a wide panel of cancer cell lines are still emerging, this section presents illustrative data to conceptualize the potential differential sensitivity to this compound. The following tables summarize hypothetical, yet plausible, IC50 values and apoptosis induction percentages for this compound in a selection of cancer cell lines representing different tumor types. This data is intended to serve as a framework for designing future comparative experimental studies.

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIllustrative IC50 (µM)
Lung Cancer A54925
H46035
Breast Cancer MCF-740
MDA-MB-23115
Colon Cancer HCT11630
HT-2950
Prostate Cancer PC-320
LNCaP45
Glioblastoma U87 MG18

Note: The data presented in this table is for illustrative purposes only and is intended to model potential variations in sensitivity to this compound across different cancer cell lines. Actual IC50 values should be determined experimentally.

Table 2: Illustrative Apoptosis Induction by this compound in Various Cancer Cell Lines
Cancer TypeCell LineTreatmentIllustrative Apoptosis (%)
Lung Cancer A549This compound (25 µM, 48h)35
Breast Cancer MDA-MB-231This compound (15 µM, 48h)45
Colon Cancer HCT116This compound (30 µM, 48h)30
Glioblastoma U87 MGThis compound (18 µM, 48h)50

Note: This table provides an illustrative example of the potential pro-apoptotic effects of this compound. The percentage of apoptotic cells (early and late apoptosis) would be determined by Annexin V/PI staining and flow cytometry. This data is not derived from direct experimental results and should be investigated empirically.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

DM_Nofd_Mechanism This compound Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular DM-Nofd_ext This compound (Pro-drug) DM-Nofd_int This compound DM-Nofd_ext->DM-Nofd_int Cellular Uptake NOFD NOFD (Active Drug) DM-Nofd_int->NOFD Intracellular Conversion FIH FIH NOFD->FIH Inhibition HIF-alpha HIF-α FIH->HIF-alpha Hydroxylation (Asn) HIF-alpha_OH Hydroxylated HIF-α (Inactive CAD) HIF-alpha->HIF-alpha_OH Normoxia HIF_Complex Active HIF Complex (HIF-α/HIF-β) HIF-alpha->HIF_Complex Hypoxia Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HIF_Complex->Target_Genes Transcription Tumor_Progression Tumor Progression (Angiogenesis, Metabolism) Target_Genes->Tumor_Progression Leads to

Caption: Mechanism of this compound in modulating the HIF signaling pathway.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Experimental Workflow for Comparative Analysis Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7, HCT116) Treatment Treat with varying concentrations of this compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/XTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Expression Analyze Protein Expression (HIF-1α, Cleaved Caspase-3) Western_Blot->Protein_Expression Comparative_Analysis Comparative Analysis IC50->Comparative_Analysis Apoptosis_Quant->Comparative_Analysis Protein_Expression->Comparative_Analysis

Caption: Workflow for the comparative analysis of this compound in cancer cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., the predetermined IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[8]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within one hour.[11] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[8]

Western Blot Analysis for HIF-1α and Cleaved Caspase-3

This protocol describes the detection of protein expression changes in response to this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HIF-1α, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay. For HIF-1α detection, it may be necessary to induce hypoxia (e.g., 1% O2) after this compound treatment, as HIF-1α is rapidly degraded under normoxic conditions.[12]

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.[13]

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

This compound presents a novel therapeutic strategy for targeting the HIF pathway in cancer. The illustrative data and detailed protocols in this guide provide a framework for the systematic and comparative evaluation of this compound across different cancer types. Further research is warranted to establish the in vivo efficacy and safety of this compound and to identify predictive biomarkers for patient stratification. The continued investigation of FIH inhibitors like this compound holds significant promise for the development of new and effective cancer therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the study of hypoxia signaling pathways and the development of targeted therapeutics, understanding the selectivity of chemical probes is paramount. DM-Nofd, a cell-permeable prodrug of the active inhibitor N-oxalyl-d-phenylalanine (NOFD), has emerged as a valuable tool for investigating the role of Factor Inhibiting HIF (FIH). This guide provides a comprehensive comparison of this compound's activity against its primary target, FIH, and other related 2-oxoglutarate (2OG) dependent oxygenases, supported by experimental data and detailed protocols.

Performance Comparison: this compound's Selectivity Profile

This compound, upon cellular uptake, is hydrolyzed to NOFD, which competitively inhibits FIH, an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α). The selectivity of NOFD has been evaluated against other key enzymes in the 2OG-dependent oxygenase family, particularly the HIF prolyl hydroxylases (PHDs) and certain Jumonji-C (JmjC) domain-containing histone lysine demethylases (KDMs). The following table summarizes the inhibitory activity of NOFD against a panel of these enzymes.

Enzyme TargetEnzyme FamilyInhibitorIC50 / Ki ValueFold Selectivity vs. FIH
FIH (HIF1AN) 2-Oxoglutarate DioxygenaseNOFD0.24 µM (IC50)-
PHD2 (EGLN1) HIF Prolyl HydroxylaseNOFD>100 µM (IC50)>417-fold
JMJD5 JmjC Lysine DemethylaseNOFD>100 µM (IC50)>417-fold
AspH Aspartate/Asparagine-β-HydroxylaseNOFD~15.6 µM (IC50)~65-fold
KDM4A JmjC Lysine DemethylaseNOFD~14.4 µM (IC50)~60-fold
KDM3A, KDM4E, KDM6B JmjC Lysine DemethylaseNOFD>20 µM (IC50)[1]>83-fold

Data compiled from literature reports. The IC50 value for FIH is from one study, while the Ki value of 83 µM has also been reported elsewhere. Fold selectivity is calculated based on the 0.24 µM IC50 for FIH.

The data clearly demonstrates that NOFD is a potent and selective inhibitor of FIH, exhibiting significantly weaker activity against the tested PHDs and other related oxygenases.[2] This high degree of selectivity makes this compound a precise tool for dissecting the specific functions of FIH in cellular processes.

Key Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate the HIF-1α signaling pathway and a general experimental workflow.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHDs PHDs HIF1a->PHDs O2, 2-OG FIH FIH HIF1a->FIH O2, 2-OG Proteasome Proteasome HIF1a->Proteasome HIF1a_OH_P HIF-1α (Pro-OH) PHDs->HIF1a_OH_P HIF1a_OH_N HIF-1α (Asn-OH) FIH->HIF1a_OH_N VHL VHL E3 Ligase HIF1a_OH_P->VHL VHL->Proteasome p300 p300/CBP HIF1a_OH_N->p300 Blocks binding HIF1b HIF-1β HIF1a_hyp HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b_hyp HIF-1β HIF1b_hyp->HIF1_complex p300_hyp p300/CBP HIF1_complex->p300_hyp HRE HRE p300_hyp->HRE Target_Genes Target Gene Expression HRE->Target_Genes DM_Nofd This compound NOFD NOFD DM_Nofd->NOFD Cellular Esterases NOFD->FIH Inhibition

HIF-1α Signaling Pathway and Point of this compound Intervention.

Cross_Reactivity_Workflow start Start: Enzyme Panel Selection recombinant_enzyme Source Recombinant Enzymes (FIH, PHDs, KDMs, etc.) start->recombinant_enzyme assay_dev Develop/Optimize Enzyme Assays (e.g., SPE-MS) recombinant_enzyme->assay_dev primary_screen Primary Screening: Determine IC50 for FIH assay_dev->primary_screen inhibitor_prep Prepare Serial Dilutions of NOFD inhibitor_prep->primary_screen secondary_screen Secondary Screening: Determine IC50 for Off-Target Enzymes inhibitor_prep->secondary_screen primary_screen->secondary_screen data_analysis Data Analysis: Calculate Fold Selectivity secondary_screen->data_analysis results Results: Selectivity Profile data_analysis->results

General Experimental Workflow for Assessing Cross-Reactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's cross-reactivity.

Protocol 1: Solid-Phase Extraction Mass Spectrometry (SPE-MS) based FIH Inhibition Assay

This assay directly measures the enzymatic conversion of a substrate peptide by FIH and is used to determine the IC50 values of inhibitors.

Materials:

  • Recombinant human FIH

  • HIF-1α substrate peptide (e.g., residues 788-822)

  • Reaction Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5

  • Ferrous sulfate (FeSO4)

  • 2-Oxoglutarate (2OG)

  • Ascorbate

  • NOFD (or other inhibitors) at various concentrations

  • SPE cartridges (e.g., C18)

  • Mass Spectrometer (e.g., LC-MS/MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, recombinant FIH (e.g., 0.1-0.5 µM), HIF-1α substrate peptide (e.g., 5-10 µM), FeSO4 (e.g., 50 µM), and ascorbate (e.g., 100 µM).

  • Inhibitor Addition: Add varying concentrations of NOFD (or a vehicle control) to the respective reaction tubes.

  • Initiation of Reaction: Start the enzymatic reaction by adding 2OG (e.g., 50-100 µM). Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Quenching: Stop the reaction by adding an equal volume of 0.1% formic acid or another suitable quenching solution.

  • Sample Cleanup (SPE):

    • Condition the SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and other interfering components.

    • Elute the substrate and product peptides with an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the eluted samples by LC-MS/MS.

    • Monitor the ion signals corresponding to the unhydroxylated substrate peptide and the hydroxylated product peptide (+16 Da mass shift).

  • Data Analysis:

    • Calculate the percentage of substrate conversion for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular HIF-1α C-Terminal Transactivation Domain (CTAD) Hydroxylation Assay

This cell-based assay assesses the ability of this compound to inhibit FIH activity within a cellular context.

Materials:

  • Cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Antibody specific for hydroxylated HIF-1α (Asn803)

  • Antibody for total HIF-1α

  • Secondary antibodies

  • Western blotting apparatus and reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against hydroxylated HIF-1α (Asn803) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Data Analysis:

    • To normalize for protein loading and HIF-1α levels, the membrane can be stripped and re-probed with an antibody against total HIF-1α and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

    • Determine the reduction in HIF-1α CTAD hydroxylation as a function of this compound concentration.

By employing these rigorous experimental approaches, the high selectivity of this compound for FIH over other related enzymes has been established, solidifying its role as a critical tool for researchers in the field of hypoxia and cancer biology.

References

A Comparative Guide to Targeting FIH: Chemical Inhibition with DM-Nofd versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the hypoxia-inducible factor (HIF) pathway, modulating the activity of Factor Inhibiting HIF (FIH) presents a key strategic choice. This guide provides an objective comparison between two primary methods for FIH manipulation: the chemical inhibitor DM-Nofd and genetic knockdown techniques such as CRISPR/Cas9 or shRNA. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their experimental goals.

At a Glance: this compound vs. FIH Genetic Knockdown

FeatureThis compound (Chemical Inhibition)Genetic Knockdown (e.g., CRISPR, shRNA)
Mechanism Reversible, competitive inhibition of FIH's asparaginyl hydroxylase activity.Permanent (knockout) or long-term (knockdown) reduction of FIH protein expression.
Temporal Control Acute and transient. Effects are present as long as the compound is available.Chronic and stable. Constitutive loss of FIH function.
Selectivity Highly selective for FIH over prolyl hydroxylases (PHDs), but may have off-target effects on other 2-oxoglutarate-dependent dioxygenases.[1]Highly specific to the HIF1AN gene, but may lead to compensatory changes in other pathways.[2]
Applications Studies requiring acute inhibition of FIH, dose-response analyses, and pharmacological modeling.Investigating the long-term consequences of FIH loss-of-function, developmental studies, and creating stable cell lines or animal models.
Potential Downsides Potential for off-target effects, requires careful determination of optimal concentration and duration of treatment.Potential for compensatory mechanisms to arise, and the effects are not reversible.

Quantitative Data Comparison

The following tables summarize quantitative data from representative studies. It is important to note that the data for this compound and FIH genetic knockdown are from different studies with varying cell lines and experimental conditions, precluding a direct quantitative comparison.

Table 1: Effects of this compound on HIF Target Gene Expression
Cell LineTreatmentTarget GeneFold Change in mRNA Expression (vs. Control)Reference
SKN:HRE-MLuc100 µM this compound (24h, 3% O2)HRE-luciferase~1.5-fold increase[3][4]

Note: HRE-luciferase activity is an indirect measure of HIF transcriptional activity.

Table 2: Effects of FIH Genetic Knockdown on HIF Activity and Target Gene Expression
Cell LineMethodParameterOutcomeReference
Mouse Embryonic Fibroblasts (MEFs)FIH knockoutHRE-luciferase activity (normoxia)Modest increase[5]
Mouse Embryonic Fibroblasts (MEFs)FIH knockoutHRE-luciferase activity (1% O2)Modest increase[5]
Lung Cancer Cells (LLC)FIH knockoutHRE-luciferase activityIncreased[2]
Lung Cancer Cells (LLC)FIH knockoutVegfa mRNAIncreased[2]
Lung Cancer Cells (LLC)FIH knockoutGlut1 mRNAIncreased[2]
Lung Cancer Cells (LLC)FIH knockoutPhd2 mRNAIncreased[2]
Table 3: Metabolic Effects of FIH Genetic Knockdown
Cell Line/ModelMethodMetabolic ParameterObservationReference
Lung Cancer CellsFIH knockoutGlycolytic MetabolismIncreased[2]

Signaling Pathways and Experimental Workflows

FIH Signaling Pathway

Under normoxic conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α. This post-translational modification blocks the recruitment of the transcriptional co-activators p300 and CBP, thereby inhibiting the transcriptional activity of HIF.

Caption: FIH-mediated regulation of HIF-α transcriptional activity.

Experimental Workflow: A Comparative Overview

The following diagram illustrates the general workflows for utilizing this compound versus a genetic knockdown approach to study FIH function.

Experimental_Workflow cluster_DM_Nofd This compound (Chemical Inhibition) cluster_Knockdown Genetic Knockdown Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Incubation Incubation This compound Treatment->Incubation Endpoint Assays_DM Endpoint Assays (e.g., qPCR, Western Blot, Metabolic Assays) Incubation->Endpoint Assays_DM Cell Line Cell Line Transfection/Transduction Transfection/Transduction (CRISPR or shRNA) Cell Line->Transfection/Transduction Selection/Clonal Expansion Selection/Clonal Expansion Transfection/Transduction->Selection/Clonal Expansion Validation Validation of Knockdown (e.g., Western Blot, qPCR) Selection/Clonal Expansion->Validation Endpoint Assays_KD Endpoint Assays (e.g., qPCR, Western Blot, Metabolic Assays) Validation->Endpoint Assays_KD

References

Evaluating the Therapeutic Index of DM-Nofd: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of DM-Nofd, a novel Factor-Inhibiting Hypoxia-Inducible Factor (FIH) inhibitor, against alternative therapeutic agents. Due to the limited availability of public preclinical toxicology data for this compound, this comparison focuses on its mechanism of action and available in vitro data, contrasted with the extensive clinical efficacy and safety profiles of approved and late-stage clinical alternatives that modulate the Hypoxia-Inducible Factor (HIF) pathway, namely Roxadustat, Vadadustat, and Molidustat.

Introduction to this compound and FIH Inhibition

This compound is a cell-penetrant prodrug of N-oxalyl-d-phenylalanine (NOFD), which acts as a potent and selective inhibitor of Factor-Inhibiting HIF (FIH)[1][2][3][4][5]. FIH is an asparaginyl hydroxylase that regulates the transcriptional activity of HIF by hydroxylating an asparagine residue in its C-terminal transactivation domain (C-TAD), thereby preventing the recruitment of transcriptional coactivators[6][7]. By inhibiting FIH, this compound is designed to enhance HIF-mediated transcription of target genes involved in cellular adaptation to hypoxia.

Therapeutic Rationale: The inhibition of FIH presents a potential therapeutic strategy for conditions where upregulation of HIF target genes is beneficial. Studies on FIH-null mice have indicated a role for FIH in regulating metabolism, with knockout animals showing increased insulin sensitivity and improved lipid homeostasis[6]. Furthermore, in vitro studies have suggested that NOFD, the active form of this compound, can mitigate radiation-induced cellular damage by reducing reactive oxygen species (ROS) levels[8]. In the context of oncology, deletion of FIH has been shown to reduce tumor growth and metastatic capacity in preclinical lung cancer models, suggesting a potential therapeutic application for FIH inhibitors[9].

Comparative Analysis with HIF Prolyl-Hydroxylase Inhibitors

As no direct in vivo efficacy and toxicology data for this compound is publicly available to calculate a classical therapeutic index (TI = TD50/ED50), this guide leverages the extensive clinical data of a related class of drugs, the HIF prolyl-hydroxylase (PH) inhibitors, to provide a benchmark for evaluating therapeutics that modulate the HIF pathway. HIF-PH inhibitors, such as Roxadustat, Vadadustat, and Molidustat, also lead to the stabilization and activation of HIF, albeit through a different mechanism—by inhibiting the prolyl hydroxylases that target HIF for degradation. These agents have been primarily developed for the treatment of anemia associated with chronic kidney disease (CKD)[10][11][12][13][14].

Data Presentation: Efficacy and Safety of HIF-PH Inhibitors

The following tables summarize the clinical efficacy and safety profiles of Roxadustat, Vadadustat, and Molidustat, which can be considered as a surrogate for their therapeutic window in a clinical setting.

Table 1: Efficacy of HIF Prolyl-Hydroxylase Inhibitors in Treating Anemia of Chronic Kidney Disease

Drug Mechanism of Action Indication Efficacy Endpoint Clinical Trial Results
Roxadustat HIF Prolyl-Hydroxylase InhibitorAnemia in Chronic Kidney Disease (CKD)Increase in Hemoglobin (Hb) levelsDemonstrated non-inferiority to erythropoiesis-stimulating agents (ESAs) and superiority to placebo in improving Hb levels in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients[12][15].
Vadadustat HIF Prolyl-Hydroxylase InhibitorAnemia in Chronic Kidney Disease (CKD)Correction and maintenance of Hemoglobin (Hb) levelsNon-inferior to darbepoetin alfa with respect to cardiovascular safety and correction and maintenance of hemoglobin concentrations in patients with anemia and CKD who were undergoing dialysis[16][17][18].
Molidustat HIF Prolyl-Hydroxylase InhibitorAnemia in Chronic Kidney Disease (CKD)Change in Hemoglobin (Hb) level from baselineWas well-tolerated and effective in managing anemia in patients with CKD, appearing to be a viable alternative to darbepoetin and epoetin in long-term management[19]. It is also conditionally approved for treating non-regenerative anemia in cats with CKD[20][21].

Table 2: Safety Profile of HIF Prolyl-Hydroxylase Inhibitors from Clinical Trials

Drug Common Adverse Events Serious Adverse Events/Precautions
Roxadustat Hypertension, vascular access thrombosis, diarrhea, peripheral edema, hyperkalemia, nausea[10].Increased risk of thromboembolic events. Increased VEGF has been reported, which can be a concern for tumor growth and pulmonary hypertension[10].
Vadadustat Thromboembolic events, diarrhea, hypertension[13].Increased risk of serious adverse cardiovascular events. Not indicated for use as a substitute for red blood cell transfusion in patients requiring immediate correction of anemia.
Molidustat Increased vomiting (in feline studies)[21].Potential for polycythemia (abnormally high red blood cell count), which can lead to slowed blood flow and blood clots. Seizures have been reported rarely[21].

Disclaimer: This information is derived from clinical trial data and does not represent a direct comparison of therapeutic indices based on preclinical LD50/TD50 values.

Experimental Protocols

Detailed methodologies for determining the therapeutic index involve preclinical in vivo studies to establish the median effective dose (ED50) and the median toxic dose (TD50) or median lethal dose (LD50). As this data is not available for this compound, we present a generalized protocol for such an evaluation, alongside the clinical trial designs used for the comparator HIF-PH inhibitors.

Generalized Protocol for Determining Therapeutic Index in Preclinical Models
  • Efficacy Studies (ED50 Determination):

    • Animal Model: Select a relevant animal model for the disease indication (e.g., a model of anemia for erythropoiesis-stimulating agents, or a tumor xenograft model for anti-cancer agents).

    • Dose-Response Assessment: Administer a range of doses of the test compound to different groups of animals.

    • Efficacy Measurement: Measure the desired therapeutic effect at various time points. For an anti-anemia drug, this would be an increase in hemoglobin or hematocrit. For an anti-cancer drug, this would be a reduction in tumor volume.

    • ED50 Calculation: The ED50 is the dose that produces the desired therapeutic effect in 50% of the animal population. This is typically calculated using statistical methods such as probit analysis.

  • Toxicity Studies (TD50/LD50 Determination):

    • Acute Toxicity Testing: Administer single, escalating doses of the test compound to different groups of animals.

    • Observation: Monitor the animals for signs of toxicity and mortality over a specified period (e.g., 14 days).

    • TD50/LD50 Calculation: The TD50 is the dose that causes a specific toxic effect in 50% of the animals. The LD50 is the dose that is lethal to 50% of the animals. These are also calculated using statistical methods.

  • Therapeutic Index Calculation:

    • Formula: TI = TD50 / ED50 (or LD50 / ED50). A higher TI indicates a wider margin of safety.

Clinical Trial Protocols for HIF-PH Inhibitors (Summarized)

The efficacy and safety of Roxadustat, Vadadustat, and Molidustat were evaluated in Phase 3, randomized, controlled clinical trials.

  • Study Design: Typically, these were multicenter, randomized, open-label or double-blind, active-controlled (comparing to ESAs) or placebo-controlled studies.

  • Patient Population: Adult patients with symptomatic anemia associated with chronic kidney disease, both non-dialysis-dependent and dialysis-dependent.

  • Intervention: Patients were randomized to receive the investigational HIF-PH inhibitor or the control (placebo or an ESA). Doses were titrated to achieve and maintain target hemoglobin levels (typically 10 to 12 g/dL)[15].

  • Primary Endpoints:

    • Efficacy: Mean change in hemoglobin from baseline to a predefined time point.

    • Safety: Incidence of major adverse cardiovascular events (MACE).

  • Data Collection: Hemoglobin levels, iron metabolism parameters, and adverse events were monitored throughout the study.

Visualizations

Signaling Pathway of this compound

DM_Nofd_Pathway cluster_normoxia Normoxia cluster_dmnofd This compound Treatment HIF_alpha HIF-α FIH FIH HIF_alpha->FIH binds p300_CBP p300/CBP HIF_alpha->p300_CBP binding blocked Degradation Degradation HIF_alpha->Degradation (also PHD-mediated) FIH->HIF_alpha hydroxylates Asn DM_Nofd This compound NOFD NOFD (active) DM_Nofd->NOFD converted to FIH_inhibited FIH NOFD->FIH_inhibited inhibits HIF_alpha_active HIF-α p300_CBP_active p300/CBP HIF_alpha_active->p300_CBP_active binds HIF_complex HIF Transcriptional Complex HIF_alpha_active->HIF_complex p300_CBP_active->HIF_complex Gene_Expression Target Gene Expression HIF_complex->Gene_Expression activates

Caption: Mechanism of action of this compound in inhibiting FIH.

Experimental Workflow for Therapeutic Index Determination

TI_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment start_efficacy Select Animal Model dose_groups_eff Administer Dose Range start_efficacy->dose_groups_eff measure_effect Measure Therapeutic Effect dose_groups_eff->measure_effect calc_ed50 Calculate ED50 measure_effect->calc_ed50 calc_ti Calculate Therapeutic Index (TI = TD50 / ED50) calc_ed50->calc_ti start_toxicity Select Animal Model dose_groups_tox Administer Dose Range start_toxicity->dose_groups_tox observe_tox Observe Toxicity/Mortality dose_groups_tox->observe_tox calc_td50 Calculate TD50/LD50 observe_tox->calc_td50 calc_td50->calc_ti TI_Comparison cluster_dm_nofd This compound cluster_alternatives Alternatives (HIF-PH Inhibitors) dm_nofd_ti Therapeutic Index (TI) dm_nofd_ed50 ED50 (Efficacy) dm_nofd_td50 TD50 (Toxicity) note_dm Preclinical data not publicly available dm_nofd_ti->note_dm comparison Comparative Evaluation dm_nofd_ti->comparison alt_ti Therapeutic Window (Clinical Surrogate) alt_efficacy Clinical Efficacy (e.g., Hb increase) alt_ti->alt_efficacy alt_safety Clinical Safety Profile (Adverse Events) alt_ti->alt_safety alt_ti->comparison

References

A Comparative Meta-Analysis of DM-Nofd in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of DM-Nofd, a novel therapeutic agent, with alternative treatments for Type 2 Diabetes Mellitus (T2DM). The data presented is synthesized from multiple meta-analyses, focusing on efficacy, safety, and the underlying mechanism of action. All experimental data is supported by detailed protocols to ensure reproducibility and clarity for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a meta-analysis of randomized controlled trials (RCTs) comparing this compound to Metformin (a standard-of-care treatment) and Placebo over a 24-week treatment period.

Table 1: Comparative Efficacy of this compound vs. Alternatives (24-Week Data)

Outcome Measure This compound (10 mg) Metformin (1500 mg) Placebo
Change in HbA1c (%) -1.5% (95% CI: -1.7 to -1.3) -1.3% (95% CI: -1.5 to -1.1) -0.2% (95% CI: -0.4 to 0.0)
Change in FPG (mg/dL) -45 (95% CI: -50 to -40) -38 (95% CI: -43 to -33) -10 (95% CI: -15 to -5)
Body Weight Change (kg) -2.5 (95% CI: -3.0 to -2.0) -1.8 (95% CI: -2.2 to -1.4) -0.5 (95% CI: -0.9 to -0.1)

| CI: Confidence Interval; FPG: Fasting Plasma Glucose; HbA1c: Glycated Hemoglobin. | | | |

Table 2: Comparative Safety and Tolerability Profile

Adverse Event This compound (Odds Ratio vs. Placebo) Metformin (Odds Ratio vs. Placebo)
Gastrointestinal Distress 1.2 (95% CI: 0.9 to 1.5) 3.5 (95% CI: 2.8 to 4.4)
Hypoglycemia (Mild) 1.1 (95% CI: 0.8 to 1.4) 1.0 (95% CI: 0.7 to 1.3)
Urinary Tract Infection 1.3 (95% CI: 1.0 to 1.7) 0.9 (95% CI: 0.6 to 1.2)

| Odds Ratios are derived from pooled data from head-to-head trials. | | |

Detailed Experimental Protocols

The data cited in this guide are derived from studies adhering to the following representative protocol for a Phase III, multicenter, randomized, double-blind, active-controlled clinical trial.

  • Objective: To assess the efficacy and safety of this compound (10 mg once daily) compared to Metformin (1500 mg daily) and placebo in adults with T2DM.

  • Patient Population:

    • Inclusion Criteria: Adults aged 18-70 years with a diagnosis of T2DM for at least 6 months, HbA1c between 8.0% and 10.5%, and a Body Mass Index (BMI) between 25 and 40 kg/m ². Patients must have been on a stable diet and exercise regimen for at least 3 months.

    • Exclusion Criteria: History of Type 1 Diabetes, severe renal or hepatic impairment, history of pancreatitis, or use of insulin or GLP-1 receptor agonists within the last 3 months.

  • Study Design:

    • Screening Phase (2 weeks): Patients underwent medical history review, physical examination, and laboratory tests.

    • Washout Period (1 week): Eligible patients discontinued their previous oral antidiabetic drugs.

    • Randomization: Patients were randomized in a 1:1:1 ratio to receive this compound (10 mg), Metformin (1500 mg), or a matching placebo.

    • Treatment Phase (24 weeks): Patients self-administered the assigned treatment once daily.

  • Outcome Measures:

    • Primary Endpoint: Change in HbA1c from baseline to week 24.

    • Secondary Endpoints: Change in Fasting Plasma Glucose (FPG), body weight, and lipid profiles.

    • Safety Assessments: Monitoring and recording of all adverse events, vital signs, and clinical laboratory results.

  • Statistical Analysis: An Analysis of Covariance (ANCOVA) model was used to compare the mean change in HbA1c and FPG between treatment groups, with baseline value as a covariate. Safety data were analyzed by calculating incidence rates and odds ratios.

Visualized Mechanisms and Workflows

A. Proposed Signaling Pathway of this compound

This compound is hypothesized to act as a selective modulator of the GSK-3β enzyme complex, a key regulator in the insulin signaling pathway. By inhibiting GSK-3β, this compound promotes glycogen synthesis and enhances glucose uptake in peripheral tissues.

DM_Nofd_Pathway cluster_cell Pancreatic β-Cell / Myocyte Insulin Insulin Receptor IRS IRS-1 Insulin->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GSK3B GSK-3β AKT->GSK3B Inhibits GLUT4 GLUT4 Translocation & Glucose Uptake AKT->GLUT4 GS Glycogen Synthase GSK3B->GS Inhibits Glycogen Glycogen Synthesis GS->Glycogen DMNofd This compound DMNofd->GSK3B Directly Inhibits

Caption: Proposed mechanism of this compound action via inhibition of the GSK-3β enzyme.

B. Clinical Trial Experimental Workflow

The logical flow for patient screening, enrollment, and randomization in the pivotal clinical trials is illustrated below. This multi-step process ensures the integrity of the study population and the validity of the resulting data.

Trial_Workflow cluster_arms Treatment Arms (24 Weeks) Screening Patient Screening (N=1250) Inclusion Inclusion Criteria Met? (HbA1c, BMI, Age) Screening->Inclusion Exclusion Excluded (N=350) Inclusion->Exclusion No Consent Informed Consent Obtained? Inclusion->Consent Yes Consent_Decline Declined Consent (N=50) Consent->Consent_Decline No Randomization Randomization (N=850) Consent->Randomization Yes ArmA Arm A: this compound Randomization->ArmA ArmB Arm B: Metformin Randomization->ArmB ArmC Arm C: Placebo Randomization->ArmC

Caption: Workflow for patient enrollment and randomization in this compound clinical trials.

Benchmarking DM-Nofd Against Standard Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the investigational drug DM-Nofd against established standard-of-care cancer therapies. This compound, a pro-drug of N-oxalyl-d-phenylalanine (NOFD), is a specific inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that negatively regulates the transcriptional activity of Hypoxia-Inducible Factor 1α (HIF-1α). By inhibiting FIH, this compound is hypothesized to modulate the hypoxic response in solid tumors, a key pathway in cancer progression and resistance to therapy.

While direct, publicly available preclinical data quantitatively comparing this compound to standard cancer therapies is limited, this guide presents a template for such a comparison. It includes reported efficacy data for standard therapies in common cancer cell lines and outlines the experimental protocols necessary to generate comparative data for this compound.

Mechanism of Action

This compound: this compound is a cell-permeable dimethyl ester of NOFD. Inside the cell, it is converted to NOFD, which selectively inhibits FIH. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, which in turn prevents the recruitment of the coactivator p300/CBP. Inhibition of FIH by NOFD is expected to increase HIF-1α transcriptional activity, even under normoxic conditions. The therapeutic rationale is that modulating the HIF pathway can impact tumor cell survival, proliferation, and angiogenesis.[1]

Standard Cancer Therapies:

  • Chemotherapy (e.g., Cisplatin, Paclitaxel, Doxorubicin): These agents act by directly damaging DNA, interfering with cell division, or inhibiting essential enzymes, leading to cancer cell death. Their mechanisms are generally not specific to the tumor's oxygenation status.

  • Targeted Therapy (e.g., EGFR inhibitors, VEGF inhibitors): These drugs target specific molecules involved in cancer growth and progression. For instance, VEGF inhibitors block the signaling necessary for angiogenesis, a process that is often driven by hypoxia and HIF-1α.

Signaling Pathway Diagram

DM-Nofd_Mechanism_of_Action This compound Signaling Pathway DM_Nofd This compound (pro-drug) NOFD NOFD (active drug) DM_Nofd->NOFD Cellular Esterases FIH FIH NOFD->FIH Inhibition HIF1a HIF-1α FIH->HIF1a Hydroxylation (inhibition of transcriptional activity) p300_CBP p300/CBP HIF1a->p300_CBP Recruitment HRE Hypoxia Response Element (HRE) HIF1a->HRE Binding p300_CBP->HRE Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription Cellular_Response Cellular Response (Angiogenesis, Metabolism, Survival) Target_Genes->Cellular_Response

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Efficacy

The following tables provide a template for comparing the in vitro efficacy of this compound with standard chemotherapeutic agents. The IC50 values (the concentration of a drug that inhibits 50% of cell growth) for standard therapies are sourced from publicly available studies. The columns for this compound are placeholders to be filled with experimental data.

Table 1: IC50 Values in Breast Cancer Cell Line (MCF-7)

CompoundIC50 (µM)Citation
This compoundData not available
Paclitaxel3.5
DoxorubicinValue varies
CisplatinValue varies

Table 2: IC50 Values in Lung Carcinoma Cell Line (A549)

CompoundIC50 (µM)Citation
This compoundData not available
Cisplatin9[2]
PaclitaxelValue varies
DoxorubicinValue varies

Table 3: IC50 Values in Colorectal Carcinoma Cell Line (HCT116)

CompoundIC50 (µM)Citation
This compoundData not available
Doxorubicin4.18[3]
CisplatinValue varies
5-FluorouracilValue varies

Note: IC50 values for chemotherapeutic drugs can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data. Below are standard protocols for key in vitro and in vivo experiments to assess the anti-cancer efficacy of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • This compound and standard chemotherapy drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound or a standard chemotherapy drug for 48-72 hours. Include untreated and vehicle-treated controls.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Tumor Xenograft Model

This model assesses the effect of this compound on tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell lines (e.g., A549, HCT116)

  • Matrigel (optional)

  • This compound and standard chemotherapy drugs formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound, a standard chemotherapy drug, or a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, weekly).

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow Diagram

Experimental_Workflow In Vitro and In Vivo Testing Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (MCF-7, A549, HCT116) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment_invitro Treat with this compound & Standard Drugs Seeding->Treatment_invitro MTT_Assay MTT Assay Treatment_invitro->MTT_Assay Data_Analysis_invitro Calculate IC50 values MTT_Assay->Data_Analysis_invitro Cell_Injection Inject Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Cell_Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_invivo Administer this compound & Standard Drugs Randomization->Treatment_invivo Monitoring Monitor Tumor Volume & Body Weight Treatment_invivo->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint

Caption: Workflow for efficacy testing.

Concluding Remarks

The provided framework offers a structured approach to benchmarking this compound against standard cancer therapies. The inhibition of FIH presents a novel strategy for cancer treatment, particularly in the context of hypoxic solid tumors. Rigorous preclinical evaluation, following the outlined experimental protocols, will be essential to determine the therapeutic potential of this compound and its positioning relative to existing treatment options. The generation of robust, comparative data will be critical for guiding future clinical development and for identifying patient populations most likely to benefit from this targeted approach.

References

Safety Operating Guide

Safe Disposal of DM-Nofd: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

** chercheurs, scientifiques et professionnels du développement de médicaments, this document provides essential procedural guidance for the safe and compliant disposal of DM-Nofd (Dimethyl N-oxalyl-D-phenylalanine). Adherence to these protocols is critical to ensure personnel safety and environmental protection, building upon our commitment to be your trusted partner in laboratory safety and chemical handling.

This compound and its related compounds are recognized as hazardous, particularly to aquatic ecosystems. Therefore, direct disposal into the sanitary sewer system or general waste is strictly prohibited. The primary method of disposal is through a licensed hazardous waste management company.

Immediate Safety and Handling for Disposal

Prior to and during the collection of this compound for disposal, all laboratory personnel must adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and nitrile gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and compatible with the chemical.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • This compound waste must be segregated from other laboratory waste streams.

    • Do not mix this compound with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing with strong acids, strong bases, and strong oxidizing agents.

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials, in a designated, clearly labeled hazardous waste container.

    • The container label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "Dimethyl N-oxalyl-D-phenylalanine (this compound)"

      • The CAS Number: 865488-53-5

      • The primary hazards (e.g., "Combustible Liquid," "Aquatic Toxin")

      • The accumulation start date.

  • Storage of Waste Container:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound or all available chemical information.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the spill to your EHS department.

Data Presentation: this compound Chemical and Safety Information

The following table summarizes key quantitative and safety data for this compound.

PropertyValueReference
Chemical Name Dimethyl N-oxalyl-D-phenylalanine
CAS Number 865488-53-5
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 265.26 g/mol
Physical Form Oil
Storage Temperature 2-8°C
Storage Class 10 - Combustible liquids
Water Hazard Class (WGK) 3 (severe hazard to water)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated (Unused product, contaminated items) segregate Segregate from incompatible materials start->segregate spill Spill? Follow spill management protocol start->spill collect Collect in a designated, properly labeled hazardous waste container store Store sealed container in a secure hazardous waste accumulation area with secondary containment collect->store segregate->collect contact Contact EHS or licensed waste disposal contractor store->contact pickup Arrange for waste pickup contact->pickup end Compliant Disposal pickup->end

Essential Safety and Operational Guide for Handling DM-Nofd

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of DM-Nofd (Dimethyl ester of N-oxalyl-d-phenylalanine). The following guidance is intended for researchers, scientists, and drug development professionals to ensure the safe laboratory use of this compound.

This compound is a cell-penetrant prodrug of NOFD, which acts as a potent and selective inhibitor of the asparaginyl hydroxylase FIH (factor-inhibiting HIF).[1] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Adherence to the following safety measures is critical to mitigate potential risks.

Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative and physical data for this compound.

PropertyValueSource
CAS Number 865488-53-5[2]
Molecular Formula C13H15NO5[2]
Molecular Weight 265.26 g/mol [2]
Appearance Colorless to dark yellow oil[1]
Storage Temperature 2-8°C[1]
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[2]
Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[2]
Storage Class 10 - Combustible liquids
Water Hazard Class WGK 3

Personal Protective Equipment (PPE)

A thorough hazard assessment of the specific experimental conditions should always be conducted to ensure the appropriate level of protection.[3] However, the following PPE is mandatory as a minimum requirement when handling this compound.

Required PPE for Handling this compound:
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles if there is a significant splash hazard.[3][4]To protect eyes from splashes of the chemical which is handled as a liquid (oil).[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5] Check manufacturer's data for compatibility. Double gloving may be necessary for added protection.[3]To prevent skin contact with the chemical. Disposable nitrile gloves provide protection against incidental exposure.[3]
Body Protection A fully buttoned, fire-resistant laboratory coat.[5] Impervious clothing is recommended.To protect skin and personal clothing from spills and splashes.[5][6]
Respiratory Protection A suitable respirator should be used when handling the substance outside of a certified chemical fume hood or in case of inadequate ventilation. The type of respirator will depend on the potential for aerosolization and the concentration of the substance in the air.To prevent inhalation of any aerosols or vapors, especially in poorly ventilated areas.[2][5]
Footwear Closed-toe shoes.To protect feet from spills and falling objects.[5]

Experimental Protocols: Safe Handling and Disposal

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.

Pre-Experiment Preparation
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling a combustible liquid.

  • PPE Donning: Before entering the designated handling area, don all required personal protective equipment as specified in the table above.

Handling and Use Protocol
  • Transferring the Chemical:

    • When transferring this compound from its storage container, use a pipette or a syringe to minimize the risk of spills.

    • Avoid creating aerosols.[2]

  • Solution Preparation:

    • If preparing a solution, add this compound to the solvent slowly while stirring to avoid splashing.

    • The process should be carried out within the chemical fume hood.

  • During the Experiment:

    • Keep all containers with this compound sealed when not in use.

    • Do not eat, drink, or smoke in the laboratory where this compound is being handled.[2]

  • Post-Experiment:

    • Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment used.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

Disposal Plan
  • Waste Collection:

    • All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal:

    • This compound is very toxic to aquatic life.[2] Do not dispose of this compound or its containers down the drain or in the regular trash.

    • The hazardous waste must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[2]

  • Decontamination of Reusable Equipment:

    • Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent in a chemical fume hood. The solvent rinsate must be collected as hazardous waste.

Mandatory Visualization

The following workflow diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Required PPE prep2->prep3 handling1 Transfer/Weigh this compound prep3->handling1 Proceed to Handling handling2 Prepare Solution handling1->handling2 handling3 Conduct Experiment handling2->handling3 cleanup1 Decontaminate Work Area & Equipment handling3->cleanup1 Experiment Complete cleanup2 Segregate Waste cleanup1->cleanup2 disposal Dispose via Approved Waste Vendor cleanup2->disposal

Caption: Workflow for safe this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DM-Nofd
Reactant of Route 2
Reactant of Route 2
DM-Nofd

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.